Product packaging for Florbenazine(Cat. No.:CAS No. 937245-42-6)

Florbenazine

Katalognummer: B1260951
CAS-Nummer: 937245-42-6
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: GNKGXQHHUUEYQV-BHIYHBOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Florbenazine F18, also known as [18F]FP-(+)-DTBZ or AV-133, is a fluorine-18 labeled small molecule diagnostic radiopharmaceutical designed for positron emission tomography (PET) imaging of the vesicular monoamine transporter 2 (VMAT2) in the brain . VMAT2 is a protein responsible for packaging neurotransmitters like dopamine into synaptic vesicles within presynaptic neurons, making it a crucial biomarker for the integrity of monoaminergic nerve terminals . By acting as a high-affinity inhibitor of VMAT2, this compound F18 allows researchers to quantify and visualize the density of these terminals . Its primary research application is in the study of neurodegenerative disorders characterized by dopaminergic neuron loss. It has been used to investigate Parkinson's Disease (PD), Alzheimer's Disease (AD), Lewy Body Disease (LBD), and Striatonigral Degeneration . In PD and LBD patients, PET imaging with this compound reveals a substantial reduction in VMAT2 binding in the striatum, with the most pronounced decrease observed in the posterior putamen . Studies have also shown a significant correlation between cognitive performance and striatal this compound binding in patients with Dementia with Lewy Bodies (DLB) . A key advancement is the development of a deuterated analogue, D6-[18F]FP-(+)-DTBZ. Deuteriation reduces metabolic degradation, leading to enhanced in vivo stability, higher target uptake in VMAT2-rich brain regions, and an improved signal-to-noise ratio, providing a potentially more sensitive tool for detecting neurodegenerative changes . This compound is for Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32FNO3 B1260951 Florbenazine CAS No. 937245-42-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

937245-42-6

Molekularformel

C21H32FNO3

Molekulargewicht

365.5 g/mol

IUPAC-Name

(2R,3R,11bR)-9-(3-fluoropropoxy)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C21H32FNO3/c1-14(2)9-16-13-23-7-5-15-10-21(26-8-4-6-22)20(25-3)11-17(15)18(23)12-19(16)24/h10-11,14,16,18-19,24H,4-9,12-13H2,1-3H3/t16-,18-,19-/m1/s1

InChI-Schlüssel

GNKGXQHHUUEYQV-BHIYHBOVSA-N

Isomerische SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCCCF

Kanonische SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF

Synonyme

(18F)AV-133
(18F)FP-DTBZ
9-(18F)fluoropropyl-dihydrotetrabenazine
9-fluoropropyldihydrotetrabenazine
AV 133
AV-133
AV133 cpd
florbenazine F 18

Herkunft des Produkts

United States

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Florbenazine for VMAT2 Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Florbenazine ([18F]AV-133), a key radiotracer for in vivo imaging of the vesicular monoamine transporter type 2 (VMAT2). This document details its binding characteristics, summarizes quantitative data, outlines experimental protocols, and provides visual representations of its molecular interactions and experimental workflows.

Introduction to this compound and VMAT2 Imaging

This compound is a fluorine-18 labeled dihydrotetrabenazine analog that serves as a high-affinity and selective ligand for the vesicular monoamine transporter type 2 (VMAT2).[1] VMAT2 is an integral membrane protein found on synaptic vesicles in monoaminergic neurons.[2][3] Its primary function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[2][3]

The density of VMAT2 is a reliable biomarker for the integrity of presynaptic monoaminergic terminals. In neurodegenerative disorders like Parkinson's disease, there is a significant loss of these terminals, leading to a reduction in VMAT2 density. Positron Emission Tomography (PET) imaging using this compound allows for the in vivo quantification of VMAT2, providing a valuable tool for the diagnosis and monitoring of these conditions.

Core Mechanism of Action of this compound

This compound exerts its effect by binding to VMAT2, thereby inhibiting its function. As a tetrabenazine analog, it is believed to interact with the tetrabenazine (TBZ) binding site on the VMAT2 protein. Recent cryo-electron microscopy studies of tetrabenazine bound to VMAT2 have revealed that these inhibitors lock the transporter in a lumenally-occluded conformation. This conformational arrest prevents the normal transport cycle of VMAT2, which involves alternating access of the substrate binding site to the cytoplasm and the vesicle lumen. By inhibiting VMAT2, this compound effectively blocks the sequestration of monoamines into synaptic vesicles.

The following diagram illustrates the proposed binding mechanism of this compound to VMAT2 at the synaptic vesicle membrane.

This compound binds to VMAT2, inhibiting monoamine transport into vesicles. H_lumen H+ VMAT2 VMAT2 Transporter H_lumen->VMAT2 Proton Gradient Drives Transport Monoamine Monoamine Neurotransmitter (e.g., Dopamine) Monoamine->VMAT2 Cytosolic Binding H_cyto H+ Blocked_Transport Monoamine Transport Blocked Monoamine_Vesicle Monoamine VMAT2->Monoamine_Vesicle Transport into Vesicle Vesicle_Membrane This compound This compound ([18F]AV-133) This compound->VMAT2 High-Affinity Binding (Inhibition)

Caption: this compound binds to VMAT2, inhibiting monoamine transport into vesicles.

Quantitative Data

The binding characteristics of this compound have been quantified in several preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity of [18F]AV-133 (this compound)

TissueBinding Site(s)Dissociation Constant (Kd) (nM)Maximum Binding Capacity (Bmax) (fmol/mg protein)Reference
Rat Striatum HomogenatesSingle High-Affinity0.19Not Reported
Rat Hypothalamus HomogenatesSingle High-Affinity0.25Not Reported
Rat Islet Cell HomogenatesTwo SitesSite A: 6.76, Site B: 241Site A: 60, Site B: 1500
Rat Islet Cell Homogenates (in presence of DTG)Single High-Affinity (VMAT2)3.8Not Reported
Rat Exocrine Pancreas HomogenatesSingle Low-Affinity209Not Reported

*DTG (1,3-di-o-tolylguanidine) is a sigma receptor ligand used to mask non-VMAT2 binding.

Table 2: In Vivo Imaging Data from Human PET Studies

ParameterPatient GroupBrain RegionValueReference
Standardized Uptake Value Ratio (SUVr)AD/DLB CombinedNot Specified1.42 (Amyloid Binding)
Standardized Uptake Value Ratio (SUVr)PD/Healthy Controls CombinedNot Specified1.07 (Amyloid Binding)
VMAT2 Density (SUVr)PD/DLB CombinedNot Specified1.83
VMAT2 Density (SUVr)AD/Healthy Controls CombinedNot Specified2.97

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

In Vitro VMAT2 Binding Assay

This protocol is a generalized representation based on methodologies described for [18F]AV-133.

Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound to VMAT2 in tissue homogenates.

Materials:

  • Tissue of interest (e.g., rat striatum, pancreas)

  • [18F]AV-133 (this compound)

  • Non-labeled AV-133 or tetrabenazine for competition studies

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Tissue Homogenization: Dissect the tissue of interest on ice and homogenize in ice-cold homogenization buffer.

  • Membrane Preparation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Binding Assay: Incubate the membrane homogenates with increasing concentrations of [18F]AV-133 in the absence (for total binding) or presence (for non-specific binding) of a high concentration of non-labeled AV-133 or tetrabenazine.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data using non-linear regression (e.g., Scatchard analysis) to determine Kd and Bmax values.

Workflow for an in vitro VMAT2 binding assay with this compound. cluster_0 Experimental Workflow Tissue Tissue Dissection (e.g., Rat Striatum) Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (Remove Debris) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (Pellet Membranes) Centrifugation1->Centrifugation2 Resuspension Resuspend Membranes in Assay Buffer Centrifugation2->Resuspension Incubation Incubate Membranes with [18F]this compound +/- Competitor Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Data Analysis (Calculate Kd and Bmax) Counting->Analysis

Caption: Workflow for an in vitro VMAT2 binding assay with this compound.

In Vivo PET Imaging Protocol

This protocol is a generalized representation based on methodologies described in human and non-human primate studies.

Objective: To quantify VMAT2 density in the brain using this compound PET.

Participants/Subjects:

  • Human participants (healthy controls or patients with neurodegenerative diseases) or non-human primates.

Materials:

  • [18F]this compound (radiochemical purity >99%).

  • PET/CT or PET/MR scanner.

  • Intravenous line for tracer injection.

Procedure:

  • Subject Preparation: Position the subject comfortably in the PET scanner. A head-holder may be used to minimize motion.

  • Tracer Administration: Administer a bolus intravenous injection of [18F]this compound.

  • Dynamic Image Acquisition: Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes) post-injection.

  • Image Reconstruction: Reconstruct the dynamic PET images, correcting for attenuation, scatter, and radioactive decay.

  • Image Analysis:

    • Co-register the PET images with the subject's anatomical MRI scan.

    • Define regions of interest (ROIs) on the anatomical images corresponding to specific brain structures (e.g., striatum, cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling of the TACs to estimate outcome measures such as the Distribution Volume Ratio (DVR) or calculate the Standardized Uptake Value Ratio (SUVr) at a specific time window. The cerebellum is often used as a reference region due to its low VMAT2 density.

Logical flow of data analysis in a this compound PET imaging study. cluster_0 Logical Relationships in PET Data Analysis DynamicPET Dynamic PET Scan Data CoRegistration Co-registration DynamicPET->CoRegistration AnatomicalMRI Anatomical MRI AnatomicalMRI->CoRegistration ROIs Define Regions of Interest (ROIs) CoRegistration->ROIs TACs Generate Time-Activity Curves (TACs) ROIs->TACs KineticModeling Kinetic Modeling (e.g., SRTM, Logan Plot) TACs->KineticModeling SUVr Calculate SUVr TACs->SUVr VMAT2_Quantification Quantification of VMAT2 Density (DVR, BPnd, SUVr) KineticModeling->VMAT2_Quantification SUVr->VMAT2_Quantification

Caption: Logical flow of data analysis in a this compound PET imaging study.

Conclusion

This compound is a highly valuable radiotracer for the in vivo imaging of VMAT2. Its mechanism of action, centered on the high-affinity and selective inhibition of VMAT2, allows for the reliable quantification of monoaminergic terminal density. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this important imaging agent. Future research, including further elucidation of the precise molecular interactions between this compound and VMAT2, will continue to refine our understanding and application of this powerful tool in the study of neurodegenerative diseases.

References

An In-depth Technical Guide to Florbenazine F-18 PET Scans: Clinical Relevance and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florbenazine F-18 (also known as ¹⁸F-AV-133 and [¹⁸F]FP-(+)-DTBZ) is a positron emission tomography (PET) radiotracer with high affinity and selectivity for the vesicular monoamine transporter 2 (VMAT2). By enabling the in vivo quantification of VMAT2 density, this compound F-18 PET imaging provides a powerful tool for the differential diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions for a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the clinical relevance of this compound F-18 PET scans, detailing its mechanism of action, and providing in-depth experimental protocols for its use.

Introduction

Vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release. The density of VMAT2 is a reliable indicator of the integrity of monoaminergic neurons. A decline in VMAT2 density is a hallmark of several neurodegenerative diseases, most notably Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB).

This compound F-18 is a dihydrotetrabenazine derivative that binds with high affinity to VMAT2. Labeled with the positron-emitting radionuclide fluorine-18, it allows for the non-invasive visualization and quantification of VMAT2 distribution and density in the living human brain using PET. This capability has significant clinical implications for the early and accurate diagnosis of neurodegenerative diseases, as well as for the development of novel therapeutic strategies.

Mechanism of Action and Signaling Pathway

This compound F-18 acts as a reversible inhibitor of VMAT2. Following intravenous administration, the tracer crosses the blood-brain barrier and binds to VMAT2 located on the membrane of synaptic vesicles within monoaminergic neurons. The positron emission from the F-18 label allows for the detection and quantification of the tracer's distribution, which directly correlates with VMAT2 density.

VMAT2_Signaling_Pathway cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synapse Dopamine Dopamine_Receptor Dopamine Receptors Dopamine_synapse->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Clinical Relevance

The primary clinical application of this compound F-18 PET is in the differential diagnosis of neurodegenerative disorders, particularly parkinsonian syndromes.

Differentiating Neurodegenerative Diseases

This compound F-18 PET can effectively distinguish between conditions with and without significant presynaptic dopaminergic deficits.

  • Parkinson's Disease (PD) and Dementia with Lewy Bodies (DLB): Both are characterized by a significant loss of dopaminergic neurons in the substantia nigra, leading to reduced VMAT2 density in the striatum. This is visualized as a marked decrease in this compound F-18 uptake.

  • Alzheimer's Disease (AD): In contrast, the dopaminergic system is relatively preserved in AD, resulting in normal or near-normal this compound F-18 uptake in the striatum.[1][2]

  • Other Parkinsonian Syndromes: this compound F-18 PET can also aid in differentiating PD from other parkinsonian syndromes, such as multiple system atrophy (MSA) and progressive supranuclear palsy (PSP), which also show reduced striatal VMAT2 density.

Disease Progression and Severity

The degree of VMAT2 reduction, as quantified by this compound F-18 PET, has been shown to correlate with disease severity and progression.

  • In DLB, lower striatal this compound F-18 binding has been correlated with poorer cognitive performance.[2][3]

  • In PD, serial this compound F-18 PET scans can monitor the progressive loss of dopaminergic neurons over time.[4]

Other Potential Applications
  • Pancreatic Beta-Cell Imaging: VMAT2 is also expressed in pancreatic beta-cells. This compound F-18 PET is being investigated as a non-invasive tool to quantify beta-cell mass, which could have significant implications for the diagnosis and management of diabetes.

  • Oncology: The sigma-1 receptor, which is overexpressed in some tumors, has been reported to be a target of this compound F-18, suggesting a potential, though less explored, application in cancer imaging.

Quantitative Data

The following tables summarize key quantitative data from studies utilizing this compound F-18.

Table 1: In Vitro Binding Affinity of this compound F-18 for VMAT2
EnantiomerBinding Affinity (Ki)Reference
(+)-enantiomer0.10 - 0.11 nM
(-)-enantiomer> 3000 nM
Table 2: Standardized Uptake Value Ratios (SUVr) in Neurodegenerative Diseases

Reference region: Occipital Cortex

Patient GroupnMean Striatal SUVr (SD)Reference
Healthy Controls (HC)152.97 (0.552)
Alzheimer's Disease (AD)103.04 (0.579)
Parkinson's Disease (PD)51.72 (0.172)
Dementia with Lewy Bodies (DLB)161.87 (0.372)

Reference region: Primary Visual Cortex

Patient GroupnPosterior Putamen SUVr (SD)Anterior Putamen SUVr (SD)Caudate SUVr (SD)Reference
Healthy Controls (NC)122.12 (0.18)2.49 (0.35)1.80 (0.29)
Parkinson's Disease (PD)260.48 (0.26)0.86 (0.39)1.07 (0.45)
REM Sleep Behavior Disorder (RBD)-1.58 (0.38)1.87 (0.50)1.43 (0.29)
Table 3: Diagnostic Accuracy of this compound F-18 PET
ComparisonSensitivitySpecificityReference
Differentiating PD/DLB from AD/HC--
- Visual Interpretation94%100%
Differentiating Parkinsonian Syndromes from non-PS98.7%100%

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound F-18 PET scans.

Radiotracer Synthesis

The automated synthesis of this compound F-18 is typically performed using a commercial synthesis module. The process involves a nucleophilic substitution reaction.

Radiosynthesis_Workflow start Start cyclotron [¹⁸F]Fluoride Production (Cyclotron) start->cyclotron trapping Trapping of [¹⁸F]Fluoride (Anion Exchange Cartridge) cyclotron->trapping elution Elution with K₂CO₃/Kryptofix 2.2.2 trapping->elution drying Azeotropic Drying elution->drying reaction Nucleophilic Substitution with Precursor drying->reaction purification Purification (SPE or HPLC) reaction->purification formulation Formulation in Saline for Injection purification->formulation qc Quality Control formulation->qc end End qc->end

A common automated synthesis protocol yields radiochemical purity of >99% with a synthesis time of approximately 27-40 minutes.

Patient Preparation

Proper patient preparation is crucial for obtaining high-quality and reliable this compound F-18 PET images.

  • Medication Review: A thorough review of the patient's current medications is essential. Drugs that are known to interact with VMAT2 or the dopaminergic system should be discontinued for an appropriate washout period prior to the scan. This includes tetrabenazine and its derivatives, certain antipsychotics, and some antidepressants. The decision to withhold medication should be made in consultation with the referring physician.

  • Fasting: While strict fasting is not always required for brain PET imaging with this compound F-18, it is generally recommended to avoid heavy meals for a few hours prior to the scan.

  • Caffeine and Alcohol: Patients should abstain from caffeine and alcohol for at least 24 hours before the scan.

  • Comfort: The patient should be made comfortable and relaxed in a quiet, dimly lit room before and during the tracer uptake period to minimize anxiety and movement.

Image Acquisition

PET_Acquisition_Workflow start Patient Positioning on Scanner Bed ct_scan Low-Dose CT Scan (for Attenuation Correction) start->ct_scan injection Intravenous Injection of This compound F-18 ct_scan->injection uptake Uptake Period (e.g., 50-120 minutes) injection->uptake pet_scan PET Scan Acquisition (e.g., 10-20 minutes) uptake->pet_scan end Image Reconstruction pet_scan->end

  • Injected Dose: A typical intravenous bolus injection of 185-370 MBq (5-10 mCi) of this compound F-18 is administered.

  • Uptake Period: A waiting period of 50 to 120 minutes allows for the tracer to distribute and reach a relatively stable state of binding in the brain.

  • PET Scan Duration: A static brain scan of 10 to 20 minutes is typically acquired.

  • Scanner: A high-resolution PET or PET/CT scanner is used.

  • Image Reconstruction: Images are reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation (using the CT data), scatter, and decay.

Image Analysis and Quantification

Quantitative analysis of this compound F-18 PET images is essential for objective assessment of VMAT2 density. The most common method is the calculation of the Standardized Uptake Value Ratio (SUVr).

SUVr_Calculation_Workflow start Co-registration of PET with MRI (optional) roi Definition of Regions of Interest (ROIs) - Striatum (Caudate, Putamen) - Reference Region (e.g., Occipital Cortex) start->roi suv Calculation of Mean SUV in each ROI roi->suv suvr Calculation of SUVr: SUVr = (Mean SUV of Target ROI) / (Mean SUV of Reference ROI) suv->suvr end Quantitative Assessment suvr->end

  • Regions of Interest (ROIs): ROIs are drawn on the PET images, often guided by a co-registered MRI, to delineate the striatum (caudate and putamen) and a reference region.

  • Reference Region: A region with negligible VMAT2 density, such as the occipital cortex or primary visual cortex, is used as a reference to account for non-specific binding.

  • SUVr Calculation: The SUVr is calculated as the ratio of the mean SUV in the target ROI (e.g., putamen) to the mean SUV in the reference region.

Conclusion

This compound F-18 PET imaging is a clinically valuable tool for the in vivo assessment of VMAT2 density in the brain. Its ability to differentiate between various neurodegenerative diseases, particularly in the context of parkinsonian syndromes, offers significant advantages for accurate diagnosis and patient management. Furthermore, its potential applications in monitoring disease progression and assessing response to therapy make it an important modality in the development of novel treatments for these debilitating conditions. The standardized protocols for its synthesis, patient preparation, and image acquisition and analysis ensure the reliability and reproducibility of results, solidifying its role in both clinical practice and research.

References

Florbenazine ([¹⁸F]F-AV-133): A Technical Guide for the Differential Diagnosis of Parkinsonian Syndromes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parkinsonian syndromes encompass a range of neurodegenerative disorders characterized by motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. While Idiopathic Parkinson's Disease (IPD) is the most common form, several Atypical Parkinsonian Syndromes (APS) — including Multiple System Atrophy (MSA), Progressive Supranuclear Palsy (PSP), and Dementia with Lewy Bodies (DLB) — present with overlapping clinical features, making early and accurate differential diagnosis a significant challenge.[1][2] Misdiagnosis can impact patient prognosis and management, as these disorders have different underlying pathologies and responses to treatment.

Molecular imaging with Positron Emission Tomography (PET) offers a window into the underlying pathophysiology of these conditions. Florbenazine ([¹⁸F]F-AV-133) is a PET radiotracer designed to quantify the density of the vesicular monoamine transporter type 2 (VMAT2).[3][4] VMAT2 is a presynaptic protein crucial for packaging dopamine into vesicles, and its density serves as a reliable biomarker for the integrity of dopaminergic nerve terminals.[5] This guide provides a detailed technical overview of this compound's mechanism, its application in differentiating parkinsonian syndromes, quantitative data from key studies, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting VMAT2

VMAT2 is an integral protein located on the membrane of synaptic vesicles within presynaptic neurons. Its primary function is to transport monoamines, including dopamine, from the neuronal cytoplasm into the vesicles. This process is essential for the storage and subsequent release of neurotransmitters into the synaptic cleft. In neurodegenerative parkinsonian syndromes like PD and DLB, the progressive loss of dopaminergic neurons in the substantia nigra leads to a corresponding reduction in VMAT2 density in the striatum (caudate and putamen).

This compound is a radiolabeled analogue that selectively binds to VMAT2. When administered intravenously, [¹⁸F]this compound crosses the blood-brain barrier and binds to VMAT2. The emitted positrons can be detected by a PET scanner, allowing for the in-vivo quantification and visualization of VMAT2 density. A reduced this compound PET signal in the striatum is indicative of dopaminergic neurodegeneration.

This compound binding to VMAT2 in the presynaptic terminal.

Quantitative Data on VMAT2 Density in Parkinsonian Syndromes

Clinical studies utilizing this compound PET have demonstrated its ability to distinguish between patient groups based on the presence or absence of dopaminergic deficit. A key study compared VMAT2 density across individuals with Dementia with Lewy Bodies (DLB), Alzheimer's Disease (AD), Parkinson's Disease (PD), and Healthy Controls (HC). The results showed a significant reduction in VMAT2 density in the patient groups characterized by Lewy body pathology (PD and DLB) compared to those without (AD and HC).

The data is often presented as a Standardized Uptake Value Ratio (SUVr), which is the ratio of tracer uptake in a region of interest to a reference region with minimal specific binding.

Patient Cohort Number of Subjects (n) Mean VMAT2 Density (SUVr) in Lowest Posterior Putamen P-value
PD / DLB Group161.83< 0.0001
AD / HC Group152.97< 0.0001
Table 1: Comparison of VMAT2 density (this compound SUVr) between combined patient groups. Data extracted from Siderowf et al., 2014.

These findings highlight that VMAT2 density is significantly lower in syndromes with underlying Lewy body pathology (PD/DLB) compared to those without (AD/HC), confirming this compound's utility as a biomarker for dopaminergic degeneration.

Experimental Protocols

A standardized protocol is critical for acquiring reliable and reproducible this compound PET data. The workflow includes radiotracer synthesis, patient preparation, image acquisition, and data analysis.

The synthesis of 18F-labeled radiotracers like this compound is typically performed in an automated synthesis module. While specific precursor details may vary, the general process involves a one-step nucleophilic fluorination reaction. The [¹⁸F]fluoride is produced in a cyclotron and then reacted with a suitable precursor molecule. The resulting [¹⁸F]this compound is then purified using High-Performance Liquid Chromatography (HPLC) and formulated in a sterile solution for injection. The entire process, from synthesis to quality control, usually takes around 50-60 minutes.

The protocol for a this compound PET scan involves several key steps:

  • Patient Preparation: Patients are typically advised to fast for a few hours before the scan. No specific medication withdrawal is usually required unless it is a VMAT2 inhibitor.

  • Radiotracer Administration: A sterile dose of [¹⁸F]this compound (typically around 185 MBq) is administered via intravenous injection.

  • Uptake Period: A waiting period allows the tracer to distribute and reach equilibrium binding in the brain.

  • PET Scan: The patient is positioned in the PET scanner, and brain images are acquired. Scans can be dynamic or static, typically performed between 30 and 90 minutes post-injection.

  • Image Reconstruction and Analysis: The raw PET data is reconstructed into 3D images. For quantitative analysis, regions of interest (ROIs) are drawn over the caudate and putamen. The tracer uptake is calculated and normalized to a reference region, such as the primary visual cortex, to generate SUVr values.

Experimental_Workflow cluster_prep Preparation cluster_scan Imaging Procedure cluster_analysis Data Analysis Synthesis 1. [¹⁸F]this compound Radiosynthesis & QC PatientPrep 2. Patient Preparation (e.g., Fasting) Injection 3. Intravenous Injection of Radiotracer PatientPrep->Injection Uptake 4. Tracer Uptake Period Injection->Uptake PET_Acq 5. PET Scan Acquisition Uptake->PET_Acq Reconstruction 6. Image Reconstruction PET_Acq->Reconstruction ROI_Analysis 7. ROI Definition (Striatum, Reference Region) Reconstruction->ROI_Analysis SUVr_Calc 8. SUVr Calculation ROI_Analysis->SUVr_Calc Diagnosis 9. Diagnostic Interpretation SUVr_Calc->Diagnosis

Standardized workflow for a clinical this compound PET study.

Application in Differential Diagnosis

This compound PET imaging provides objective, quantitative data to aid in the complex differential diagnosis of parkinsonism. By measuring the integrity of the presynaptic dopaminergic system, it can help differentiate neurodegenerative parkinsonisms from conditions that do not involve dopaminergic cell loss.

The logical framework for its use is as follows: A patient presenting with parkinsonian symptoms undergoes a this compound PET scan.

  • A markedly reduced striatal signal suggests significant dopaminergic degeneration. This finding is consistent with PD, MSA, PSP, or DLB. It helps to rule out non-degenerative causes of parkinsonism.

  • A normal striatal signal suggests the absence of a significant presynaptic dopaminergic deficit. This would be expected in patients with drug-induced parkinsonism, essential tremor, or vascular parkinsonism, making a diagnosis of PD or most atypical parkinsonian syndromes less likely.

While this compound is excellent at detecting a dopaminergic deficit, it may not distinguish between the different neurodegenerative syndromes (e.g., PD vs. MSA), as all can exhibit reduced striatal VMAT2. However, when combined with clinical findings and other imaging modalities (such as FDG-PET or MRI), it significantly enhances diagnostic accuracy.

Diagnostic_Logic Start Patient with Parkinsonian Symptoms PET_Scan Perform [¹⁸F]this compound PET Scan Start->PET_Scan Decision Striatal VMAT2 Density? PET_Scan->Decision Normal Normal VMAT2 Density Decision->Normal Normal Reduced Reduced VMAT2 Density Decision->Reduced Reduced Normal_Outcome Suggests: - Drug-Induced Parkinsonism - Essential Tremor - Vascular Parkinsonism Normal->Normal_Outcome Reduced_Outcome Suggests: - Parkinson's Disease (PD) - MSA, PSP, DLB (Neurodegenerative Parkinsonism) Reduced->Reduced_Outcome

Diagnostic pathway using this compound PET imaging results.

This compound ([¹⁸F]F-AV-133) PET imaging is a powerful tool in the diagnostic armamentarium for parkinsonian syndromes. By providing a quantitative measure of presynaptic VMAT2 density, it offers an objective biomarker of dopaminergic neuronal integrity. This allows for the confident differentiation of neurodegenerative parkinsonisms from non-degenerative mimics. While further research is needed to refine its ability to distinguish among the various atypical parkinsonian syndromes, this compound currently provides invaluable information that, when integrated with clinical evaluation, improves diagnostic accuracy, aids in patient stratification for clinical trials, and ultimately facilitates better patient management.

References

Preclinical Development of Florbenazine (AV-133): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florbenazine ([¹⁸F]AV-133), a fluorine-18 labeled dihydrotetrabenazine analog, is a positron emission tomography (PET) radiopharmaceutical designed for imaging the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein for the packaging of monoamine neurotransmitters into synaptic vesicles, and its density is a key indicator of the integrity of dopaminergic neurons. Consequently, PET imaging with this compound has emerged as a valuable tool in the differential diagnosis of neurodegenerative disorders such as Parkinson's disease and dementia with Lewy bodies. This technical guide provides an in-depth overview of the preclinical studies and development of this compound, focusing on its mechanism of action, radiosynthesis, and the key preclinical assays that have established its safety and efficacy profile for clinical use.

Mechanism of Action: Targeting VMAT2

This compound exerts its imaging capabilities by binding with high affinity and selectivity to VMAT2. As a derivative of tetrabenazine, it acts as a non-competitive inhibitor, binding to a site distinct from the monoamine substrate binding site. This interaction locks the transporter in an occluded conformation, preventing the translocation of monoamines and allowing for the visualization of VMAT2 density using PET. The binding of tetrabenazine-based ligands is a multi-step process, involving an initial low-affinity interaction followed by a conformational change that leads to a high-affinity, stable complex, which is ideal for imaging applications.[1][2][3][4]

VMAT2_Binding_Mechanism cluster_membrane Vesicular Membrane VMAT2_open VMAT2 (Lumen-Facing Open Conformation) Binding Site Exposed VMAT2_bound This compound-VMAT2 Complex (Intermediate) Initial Low-Affinity Binding VMAT2_open->VMAT2_bound Conformational Change VMAT2_occluded This compound-VMAT2 Complex (Occluded Conformation) High-Affinity State VMAT2_bound->VMAT2_occluded Isomerization PET_Signal Stable PET Signal VMAT2_occluded->PET_Signal Signal Generation This compound [¹⁸F]this compound This compound->VMAT2_open:port Binding

This compound binding to VMAT2 leading to a stable PET signal.

Radiosynthesis of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is a critical step in its production for preclinical and clinical use. The process typically involves a nucleophilic substitution reaction where the radioactive fluorine-18 is incorporated into a precursor molecule. An automated synthesis module is often employed to ensure high radiochemical yield and purity in a short amount of time, which is crucial given the 110-minute half-life of fluorine-18.

A common method involves the use of a tosylate (-OTs) or bromide (-Br) leaving group on the propyl side chain of the precursor. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) with a phase-transfer catalyst such as Kryptofix 2.2.2 (K222) in the presence of a weak base like potassium carbonate. The resulting [¹⁸F]this compound is then purified, typically using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), to ensure it is free of impurities before formulation for injection.

Radiosynthesis_Workflow cluster_synthesis Automated Synthesis Module Precursor Tosyl- or Bromo-precursor Reaction Nucleophilic Substitution (DMSO, K222/K₂CO₃, Heat) Precursor->Reaction Fluoride [¹⁸F]Fluoride (from cyclotron) Fluoride->Reaction Crude Crude [¹⁸F]this compound Reaction->Crude Purification Purification (SPE or HPLC) Crude->Purification QC Quality Control (Radiochemical Purity, etc.) Purification->QC Final_Product Sterile [¹⁸F]this compound Solution QC->Final_Product

A simplified workflow for the radiosynthesis of [¹⁸F]this compound.

Preclinical Pharmacology

In Vitro Binding Affinity

The binding affinity of this compound and its analogs to VMAT2 has been characterized in various preclinical models. These studies are essential to confirm the tracer's potency and selectivity for its target. While specific data for [¹⁸F]this compound is not always publicly detailed, studies on related tetrabenazine derivatives provide a strong indication of its binding characteristics. For instance, the binding affinity of [³H]dihydrotetrabenazine ([³H]DTBZ), a closely related compound, has been thoroughly investigated.

CompoundTissue/Cell LineKd (nM)Bmax (fmol/mg protein)Reference
[³H]DTBZVMAT2 Chimera18 ± 4Not Reported[5]
[³H]DTBZVMAT2 Chimera (F429A mutant)7.7 ± 0.6Not Reported

Note: Detailed and comprehensive quantitative data for this compound's binding affinity across multiple species and tissues are often proprietary and not fully available in the public domain. The data presented for the VMAT2 chimera serves as a representative example of the high affinity of tetrabenazine derivatives.

Experimental Protocol: In Vitro VMAT2 Binding Assay (Representative)

  • Tissue Preparation: Brain tissue (e.g., striatum, rich in VMAT2) from preclinical species (e.g., rats, non-human primates) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction containing VMAT2.

  • Radioligand Binding: The membrane homogenates are incubated with increasing concentrations of the radiolabeled ligand (e.g., [³H]DTBZ or, for competition assays, a fixed concentration of [¹⁸F]this compound) in the presence and absence of a high concentration of a non-labeled competitor (e.g., tetrabenazine) to determine non-specific binding.

  • Incubation and Separation: The incubation is carried out at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis or non-linear regression of the saturation binding data.

In Vivo Imaging and Biodistribution

Preclinical PET imaging studies in animal models are crucial for evaluating the in vivo performance of a new radiotracer. These studies provide information on the tracer's biodistribution, pharmacokinetics, and its ability to visualize the target of interest. For this compound, preclinical PET studies have demonstrated high uptake in VMAT2-rich regions of the brain, such as the striatum, with low non-specific binding in other brain regions like the cerebellum.

While specific percentage of injected dose per gram of tissue (%ID/g) values for a wide range of organs are not consistently reported in publicly available literature, the striatum-to-cerebellum ratio is a key metric used to assess the specific binding of VMAT2 tracers. A high ratio indicates good specific binding and is a predictor of successful imaging in humans.

Experimental Protocol: Animal PET Imaging (Representative)

  • Animal Model: Appropriate animal models are selected, such as healthy rodents or non-human primates, or disease models (e.g., MPTP-lesioned monkeys to model Parkinson's disease).

  • Radiotracer Administration: A known amount of [¹⁸F]this compound is administered intravenously to the anesthetized animal.

  • PET Scan Acquisition: Dynamic or static PET scans are acquired over a specific time course (e.g., 60-90 minutes post-injection). During the scan, physiological parameters of the animal are monitored.

  • Image Reconstruction and Analysis: The PET data is reconstructed to generate images of the tracer distribution in the body, particularly the brain. Regions of interest (ROIs) are drawn on specific brain structures (e.g., striatum, cerebellum) to generate time-activity curves.

  • Data Quantification: The uptake of the radiotracer in different regions is quantified, often as Standardized Uptake Values (SUV) or by calculating the distribution volume ratio (DVR) or binding potential (BP), which are measures of specific binding. The striatum-to-cerebellum ratio is a commonly used simplified metric.

  • Ex Vivo Biodistribution (Optional but Recommended): Following the final imaging session, animals may be euthanized, and tissues of interest are dissected, weighed, and the radioactivity is counted to provide a more direct measure of the tracer's distribution (%ID/g).

Preclinical_PET_Workflow Animal_Prep Animal Preparation (Anesthesia, Cannulation) Tracer_Inject [¹⁸F]this compound Injection (Intravenous) Animal_Prep->Tracer_Inject PET_Scan PET/CT or PET/MR Scan (Dynamic or Static Acquisition) Tracer_Inject->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Biodistribution Ex Vivo Biodistribution (Optional) (%ID/g in organs) PET_Scan->Biodistribution ROI_Analysis Region of Interest (ROI) Analysis (e.g., Striatum, Cerebellum) Image_Recon->ROI_Analysis Quantification Data Quantification (SUV, Striatum/Cerebellum Ratio) ROI_Analysis->Quantification Results Assessment of Tracer Performance Quantification->Results Biodistribution->Results

A representative workflow for a preclinical PET imaging study.
Toxicology and Safety Pharmacology

A comprehensive toxicology and safety pharmacology program is mandatory for any new drug candidate, including radiopharmaceuticals, before it can be administered to humans. These studies are conducted under Good Laboratory Practice (GLP) conditions and are designed to identify potential adverse effects on major physiological systems.

The safety pharmacology core battery typically includes an assessment of the effects on the central nervous system (CNS), cardiovascular system, and respiratory system. For radiopharmaceuticals, the administered mass dose is very low (microdosing), which generally results in a wide safety margin.

Note on Data Availability: Detailed preclinical toxicology data, such as No-Observed-Adverse-Effect-Levels (NOAELs), are considered highly proprietary and are submitted to regulatory agencies as part of the Investigational New Drug (IND) application. This information is not typically published in the peer-reviewed literature. Therefore, specific quantitative toxicology data for this compound is not provided in this guide.

Conclusion

The preclinical development of this compound ([¹⁸F]AV-133) has established it as a highly effective and safe radiopharmaceutical for imaging VMAT2 in the brain. Through a series of in vitro and in vivo studies, its high binding affinity and selectivity for VMAT2 have been demonstrated, and its favorable pharmacokinetic profile allows for high-quality PET imaging. While detailed quantitative data from some preclinical studies remain proprietary, the available information, combined with the successful translation of this compound to clinical use, underscores the robustness of its preclinical development program. This technical guide provides a framework for understanding the key studies and methodologies involved in the preclinical evaluation of a novel PET radiopharmaceutical, using this compound as a prime example. The continued use of this compound in clinical and research settings will further elucidate its role in the understanding and management of neurodegenerative diseases.

References

The Role of Florbenazine ([¹⁸F]AV-133) in Quantifying Vesicular Monoamine Transporter 2 (VMAT2) Density as a Surrogate Marker for Dopaminergic Neuron Loss

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of several neurodegenerative disorders, most notably Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB). While the dopamine transporter (DAT) has been a primary target for imaging the integrity of these neurons, the vesicular monoamine transporter 2 (VMAT2) offers a complementary and crucial perspective. Florbenazine ([¹⁸F]AV-133), a potent and selective radioligand for VMAT2, has emerged as a key tool in positron emission tomography (PET) to quantify the density of these transporters, thereby providing an indirect measure of dopaminergic nerve terminal integrity. This technical guide provides a comprehensive overview of the role of this compound in understanding dopaminergic neuron loss, detailing its mechanism of action, quantitative binding characteristics, and standardized experimental protocols for its use in preclinical and clinical research.

Introduction: VMAT2 as a Biomarker for Dopaminergic Degeneration

Dopaminergic signaling is tightly regulated by the interplay of several proteins within the presynaptic terminal. The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, while the vesicular monoamine transporter 2 (VMAT2) is crucial for packaging cytosolic dopamine into synaptic vesicles for subsequent release.[1][2][3] In neurodegenerative conditions like Parkinson's disease, the loss of dopaminergic neurons leads to a reduction in both DAT and VMAT2 density.

While DAT imaging is a well-established modality, VMAT2 imaging with this compound offers distinct advantages. VMAT2 is present on the membranes of synaptic vesicles within the nerve terminal and its levels are considered to be a reliable indicator of the number of surviving dopaminergic neurons.[4][5] Studies have shown that a reduction in VMAT2 density, as measured by this compound PET, is an early event in the neurodegenerative process, potentially preceding significant changes in DAT. Therefore, this compound provides a valuable tool for the early diagnosis, differential diagnosis, and monitoring of disease progression in parkinsonian syndromes.

Mechanism of Action of this compound ([¹⁸F]AV-133)

This compound is a dihydrotetrabenazine derivative that binds with high affinity and selectivity to VMAT2. Labeled with the positron-emitting isotope Fluorine-18, this compound allows for the in vivo visualization and quantification of VMAT2 density using PET. Following intravenous administration, [¹⁸F]AV-133 crosses the blood-brain barrier and binds to VMAT2 located on the presynaptic vesicles of monoaminergic neurons, with the highest concentrations found in the striatum. The resulting PET signal is proportional to the density of VMAT2, providing a quantitative measure of dopaminergic terminal integrity.

Quantitative Data: Binding Affinity and Clinical Studies

The efficacy of a PET radioligand is determined by its binding characteristics and its performance in clinical imaging studies. This compound has demonstrated favorable properties in both regards.

Binding Affinity

This compound exhibits high affinity for VMAT2, as demonstrated by in vitro binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the target receptors.

RadioligandTargetPreparationKᵢ (nM)Reference
[¹⁸F]FP-(+)-DTBZ ([¹⁸F]AV-133)VMAT2Rat striatal homogenates0.11
Clinical Imaging Data

Clinical studies have validated the use of this compound PET in distinguishing patients with dopaminergic neurodegeneration from healthy individuals and those with other neurological conditions. Standardized Uptake Value Ratios (SUVRs) are commonly used to quantify the PET signal, with a reference region devoid of VMAT2 (e.g., occipital cortex) used for normalization.

A key study compared [¹⁸F]AV-133 uptake in patients with Alzheimer's Disease (AD), Dementia with Lewy Bodies (DLB), Parkinson's Disease (PD), and healthy controls (HC). The results demonstrated a significant reduction in striatal VMAT2 density in the DLB and PD groups.

Patient GroupNMean Striatal SUVR (± SD)p-value (vs. AD/HC)Reference
AD102.97 (± 0.58)< 0.0001
DLB111.83 (± 0.37)< 0.0001
PD51.72 (± 0.17)< 0.0001
HC52.84 (± 0.55)< 0.0001
Combined PD/DLB 16 1.83 < 0.0001
Combined AD/HC 15 2.97 < 0.0001

Experimental Protocols

Standardized protocols are essential for ensuring the reliability and reproducibility of this compound PET imaging studies. The following sections outline the key steps for radiolabeling, preclinical imaging, and clinical imaging.

Radiosynthesis of [¹⁸F]AV-133

The radiosynthesis of [¹⁸F]AV-133 is typically achieved through a nucleophilic substitution reaction. An automated synthesis module is often employed for clinical production.

Workflow for Automated Radiosynthesis of [¹⁸F]AV-133

G cluster_0 [¹⁸F]Fluoride Production & Trapping cluster_1 Elution & Drying cluster_2 Radiolabeling Reaction cluster_3 Purification & Formulation Cyclotron Cyclotron QMA_Cartridge Anion Exchange Cartridge (QMA) Cyclotron->QMA_Cartridge [¹⁸F]F⁻ in [¹⁸O]H₂O Elution Elute with K₂CO₃/Kryptofix-222 QMA_Cartridge->Elution Drying Azeotropic Drying with Acetonitrile Elution->Drying Add_Precursor Add Precursor (e.g., Tosyl-AV-133 in DMSO) Drying->Add_Precursor Heating Heat at 115°C for 5 min Add_Precursor->Heating SPE_Purification Solid Phase Extraction (SPE) (e.g., C18 cartridge) Heating->SPE_Purification Formulation Formulate in Saline for Injection SPE_Purification->Formulation QC Quality Control (Radiochemical Purity, etc.) Formulation->QC

Workflow for the automated radiosynthesis of [¹⁸F]AV-133.

Detailed Steps:

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.

  • Trapping: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).

  • Elution: The [¹⁸F]fluoride is eluted from the cartridge using a solution of potassium carbonate and a phase transfer catalyst like Kryptofix-222.

  • Drying: The solvent is removed by azeotropic distillation with acetonitrile.

  • Radiolabeling: The tosylated or brominated precursor of AV-133 is added in a suitable solvent (e.g., DMSO), and the reaction mixture is heated.

  • Purification: The crude product is purified using solid-phase extraction (SPE) with a C18 cartridge.

  • Formulation: The purified [¹⁸F]AV-133 is formulated in a sterile saline solution for intravenous injection.

  • Quality Control: The final product undergoes quality control tests, including determination of radiochemical purity by HPLC, pH, and sterility testing.

Preclinical PET Imaging Protocol (Mouse Model)

Preclinical studies in animal models, such as MPTP-lesioned mice, are crucial for evaluating the efficacy of new therapeutic interventions for Parkinson's disease.

G Animal_Prep Animal Preparation (Anesthesia, Cannulation) Radiotracer_Admin Radiotracer Administration (Intravenous Injection of [¹⁸F]AV-133) Animal_Prep->Radiotracer_Admin PET_Acquisition PET Scan Acquisition (e.g., 60-minute dynamic scan) Radiotracer_Admin->PET_Acquisition CT_Scan CT Scan (for attenuation correction and anatomical localization) PET_Acquisition->CT_Scan Image_Recon Image Reconstruction (OSEM or FBP algorithm) CT_Scan->Image_Recon Data_Analysis Data Analysis (ROI definition, SUVR calculation) Image_Recon->Data_Analysis

Workflow for clinical [¹⁸F]AV-133 PET imaging in human subjects.

Detailed Steps:

  • Patient Preparation: Informed consent is obtained, and a medical history is taken. No specific dietary restrictions are typically required.

  • Radiotracer Injection: An intravenous bolus of approximately 185 MBq (5 mCi) of [¹⁸F]AV-133 is administered.

  • Uptake Period: There is an uptake period of approximately 50 minutes during which the patient rests comfortably.

  • PET Scan: The patient is positioned in the PET scanner, and a brain scan of 10-20 minutes is acquired. A low-dose CT or an MR scan is performed for attenuation correction and anatomical localization.

  • Image Reconstruction: Images are reconstructed using an iterative algorithm.

  • Image Analysis:

    • Visual Interpretation: Experienced readers assess the images for the degree and pattern of striatal uptake, comparing it to expected normal patterns.

    • Quantitative Analysis: A semi-automated or automated method is used to define ROIs on the caudate, anterior putamen, and posterior putamen, as well as a reference region (e.g., occipital cortex). SUVRs are calculated to provide a quantitative measure of VMAT2 density.

Signaling Pathways and Logical Relationships

The interplay between DAT and VMAT2 is critical for maintaining dopamine homeostasis in the presynaptic terminal. This compound's utility lies in its ability to specifically probe the VMAT2 component of this system.

Dopaminergic Presynaptic Terminal and the Role of VMAT2

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_cyto Cytosolic Dopamine L_DOPA->Dopamine_cyto DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine_cyto->Vesicle Packaging VMAT2 VMAT2 Dopamine_cyto->VMAT2 Transport into Vesicle Dopamine_vesicle Vesicular Dopamine Dopamine_synapse Synaptic Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto This compound [¹⁸F]this compound This compound->VMAT2 Binding (PET Signal) Dopamine_synapse->DAT Reuptake Postsynaptic_Neuron Postsynaptic Neuron (Dopamine Receptors) Dopamine_synapse->Postsynaptic_Neuron

Signaling pathway in a dopaminergic presynaptic terminal.

This diagram illustrates that while DAT is responsible for clearing dopamine from the synapse, VMAT2 is essential for sequestering dopamine into vesicles, protecting it from degradation and preparing it for release. This compound PET measures the density of VMAT2, providing a direct assessment of this crucial component of the dopaminergic system.

Conclusion

This compound ([¹⁸F]AV-133) PET imaging of VMAT2 is a powerful and reliable tool for assessing the integrity of dopaminergic neurons. Its high affinity and selectivity for VMAT2, combined with well-established and standardized experimental protocols, make it an invaluable asset for researchers and drug development professionals. By providing a quantitative measure of VMAT2 density, this compound PET can aid in the early and differential diagnosis of parkinsonian syndromes, monitor disease progression, and evaluate the efficacy of novel neuroprotective therapies aimed at halting or reversing dopaminergic neurodegeneration. The continued use and refinement of this compound imaging will undoubtedly enhance our understanding of these devastating diseases and accelerate the development of effective treatments.

References

An In-Depth Technical Guide to the VMAT2 Binding Affinity and Selectivity of Florbenazine ([¹⁸F]AV-133)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of Florbenazine ([¹⁸F]AV-133), a key radioligand for imaging the vesicular monoamine transporter 2 (VMAT2) with Positron Emission Tomography (PET). A detailed summary of its binding affinity for VMAT2 is presented, alongside an examination of its selectivity profile. This document includes detailed experimental protocols for conducting in vitro binding assays and in vivo PET imaging, designed to be a valuable resource for researchers in neuroimaging and drug development.

Introduction

This compound, also known as [¹⁸F]AV-133, is a fluorine-18 labeled dihydrotetrabenazine derivative that serves as a high-affinity radiotracer for the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons. It is responsible for the uptake of cytosolic monoamines, such as dopamine, norepinephrine, and serotonin, into these vesicles for storage and subsequent release. The density of VMAT2 is a recognized biomarker for the integrity of dopaminergic neurons, which are known to degenerate in neurodegenerative conditions like Parkinson's disease. Consequently, the accurate in vivo quantification of VMAT2 using PET imaging with radioligands like this compound is of significant interest for the diagnosis and monitoring of these diseases.

This guide delves into the core binding properties of this compound, its selectivity for VMAT2, and provides detailed methodologies for its application in research settings.

Quantitative Binding Data

The binding affinity of this compound for VMAT2 has been determined through in vitro radioligand binding assays. The following table summarizes the key binding constants.

RadioligandPreparationTargetBinding Constant (Kd)Reference
[¹⁸F]this compound ([¹⁸F]AV-133)Rat striatum homogenatesVMAT20.19 nM
[¹⁸F]this compound ([¹⁸F]AV-133)Rat hypothalamus homogenatesVMAT20.25 nM
[¹⁸F]this compound ([¹⁸F]AV-133)Rat islet cell homogenates (Site A)VMAT26.76 nM
[¹⁸F]this compound ([¹⁸F]AV-133)Rat islet cell homogenates (Site B)Low-affinity site241 nM

Selectivity Profile

Experimental Protocols

In Vitro VMAT2 Radioligand Binding Assay

This protocol is adapted from methodologies used in the preclinical evaluation of VMAT2 radioligands.

Objective: To determine the binding affinity (Kd) of [¹⁸F]this compound for VMAT2 in brain tissue homogenates.

Materials:

  • [¹⁸F]this compound (radiosynthesized and purified)

  • Rat brain tissue (striatum or hypothalamus)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Unlabeled ("cold") this compound or Tetrabenazine (for determining non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Gamma counter

  • Scintillation fluid and vials

Procedure:

  • Tissue Homogenization:

    • Dissect the brain region of interest (e.g., striatum) on ice.

    • Homogenize the tissue in ice-cold Homogenization Buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh, ice-cold Homogenization Buffer and centrifuge again.

    • Resuspend the final pellet in Assay Buffer to a final protein concentration of 100-200 µg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Saturation Binding Assay:

    • Set up a series of tubes for total binding and non-specific binding.

    • For total binding, add increasing concentrations of [¹⁸F]this compound (e.g., 0.05 - 10 nM) to tubes containing the membrane homogenate (50-100 µg of protein).

    • For non-specific binding, add the same increasing concentrations of [¹⁸F]this compound to a parallel set of tubes that also contain a high concentration of unlabeled tetrabenazine (e.g., 10 µM).

    • Bring the final volume of each tube to 1 mL with Assay Buffer.

    • Incubate the tubes at room temperature for 60 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with three aliquots of ice-cold Assay Buffer.

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (B) as a function of the free radioligand concentration ([F]).

    • Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Brain Tissue (Striatum) homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Centrifuge (48,000 x g) homogenize->centrifuge1 resuspend1 Resuspend Pellet centrifuge1->resuspend1 centrifuge2 Centrifuge (48,000 x g) resuspend1->centrifuge2 resuspend2 Resuspend in Assay Buffer centrifuge2->resuspend2 protein_assay Determine Protein Concentration resuspend2->protein_assay total_binding Total Binding Tubes: Membrane + [18F]this compound protein_assay->total_binding nsb_binding Non-Specific Binding Tubes: Membrane + [18F]this compound + Unlabeled Ligand protein_assay->nsb_binding incubation Incubate (RT, 60 min) total_binding->incubation nsb_binding->incubation filtration Rapid Filtration incubation->filtration counting Gamma Counting filtration->counting calculation Calculate Specific Binding counting->calculation analysis Non-linear Regression (Kd, Bmax) calculation->analysis

Figure 1: Workflow for In Vitro VMAT2 Binding Assay.

[¹⁸F]this compound PET Imaging Protocol for Human Subjects

This protocol is based on the procedures outlined by the Parkinson's Progression Markers Initiative (PPMI).

Objective: To quantitatively assess VMAT2 density in the human brain using [¹⁸F]this compound PET.

Participant Preparation:

  • No fasting is required.

  • A negative urine pregnancy test is required for women of childbearing potential on the day of the scan.

  • Obtain and record the participant's weight.

  • Obtain vital signs (supine pulse rate and blood pressure) before and 15 minutes after the radiotracer injection.

Radiotracer Administration:

  • Administer a single intravenous (IV) bolus of 222 MBq (6 mCi) (± 10%) of [¹⁸F]AV-133.

  • Follow the injection with an IV flush of 15-20 mL of normal saline.

  • Assay the activity of the injected dose using a dose calibrator.

PET Image Acquisition:

  • Acquire serial PET images for a total of 10 minutes (e.g., 2 x 5-minute frames) starting 80 minutes (± 5 minutes) post-injection.

  • Perform a scan for attenuation correction (e.g., a low-dose CT scan) either before or immediately after the emission scan.

Image Processing and Analysis:

  • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).

  • Co-register the PET images to a corresponding MRI scan for anatomical reference.

  • Define regions of interest (ROIs) for the striatum (caudate and putamen) and a reference region with low VMAT2 density (e.g., cerebellum or occipital cortex).

  • Calculate the Standardized Uptake Value Ratio (SUVR) for the striatal ROIs by dividing the average radioactivity concentration in the ROI by the average radioactivity concentration in the reference region.

G cluster_prep Participant Preparation cluster_scan PET Scan Procedure cluster_analysis Image Analysis consent Informed Consent vitals_pre Pre-injection Vitals consent->vitals_pre injection IV Injection of [18F]AV-133 vitals_pre->injection wait Uptake Phase (80 min) injection->wait scan PET Scan (10 min) wait->scan reconstruction Image Reconstruction scan->reconstruction coregistration Co-registration with MRI reconstruction->coregistration roi ROI Definition (Striatum, Cerebellum) coregistration->roi suvr SUVR Calculation roi->suvr

Figure 2: Workflow for Human [¹⁸F]this compound PET Imaging.

Signaling Pathways and Logical Relationships

The high selectivity of this compound for VMAT2 over other monoamine transporters is a critical aspect of its utility as a PET imaging agent. The following diagram illustrates this selectivity.

G cluster_targets Monoamine Transporters This compound This compound ([18F]AV-133) vmat2 VMAT2 This compound->vmat2 High Affinity (Kd = 0.19 nM) sert SERT This compound->sert Negligible Affinity dat DAT This compound->dat Negligible Affinity net NET This compound->net Negligible Affinity

Figure 3: Selectivity of this compound for VMAT2.

Conclusion

This compound ([¹⁸F]AV-133) is a highly specific and high-affinity radioligand for the vesicular monoamine transporter 2. Its favorable binding characteristics make it an invaluable tool for the in vivo quantification of VMAT2 density using PET imaging. This technical guide provides essential quantitative data and detailed experimental protocols to facilitate the use of this compound in research aimed at understanding and diagnosing neurodegenerative diseases. The high selectivity of this compound for VMAT2 ensures that the PET signal accurately reflects the density of this transporter, providing a reliable biomarker for monoaminergic neuron integrity.

References

A Technical Guide to the Pharmacokinetics and Biodistribution of [18F]Florbenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]Florbenazine, also known as [18F]AV-133 and 9-[18F]fluoropropyl-(+)-dihydrotetrabenazine, is a radiopharmaceutical agent developed for positron emission tomography (PET) imaging. It is a dihydrotetrabenazine analog that exhibits high binding affinity for the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a transport protein integrated into the membrane of presynaptic vesicles in monoaminergic neurons and is also expressed in pancreatic beta-cells. By targeting VMAT2, [18F]this compound allows for the in vivo quantification and visualization of the density of these transporters, providing a valuable tool for the study of neurodegenerative diseases such as Parkinson's disease, dementia with Lewy bodies, and for assessing the function of pancreatic beta-cells. This guide provides an in-depth overview of the pharmacokinetics, biodistribution, and experimental protocols associated with the use of [18F]this compound.

Mechanism of Action: VMAT2 Targeting

[18F]this compound binds to VMAT2, a transporter responsible for loading monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into synaptic vesicles for subsequent release. This process is crucial for normal neurotransmission. A reduction in VMAT2 density is a hallmark of the degeneration of monoaminergic neurons, which is characteristic of several neurodegenerative disorders.

VMAT2_Mechanism Mechanism of VMAT2 and [18F]this compound Binding cluster_presynaptic Presynaptic Monoaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cytoplasm Cytoplasm Synaptic_Vesicle Synaptic Vesicle Released_Monoamines Released Neurotransmitters Synaptic_Vesicle->Released_Monoamines Exocytosis Monoamines Monoamine Neurotransmitters VMAT2 VMAT2 Monoamines->VMAT2 Transport into vesicle This compound [18F]this compound This compound->VMAT2 Competitive Binding VMAT2->Synaptic_Vesicle Postsynaptic_Receptors Postsynaptic Receptors Released_Monoamines->Postsynaptic_Receptors Signal Transduction

Caption: VMAT2 transports monoamines into vesicles; [18F]this compound binds to VMAT2.

Pharmacokinetics

The pharmacokinetic profile of [18F]this compound is characterized by its rapid clearance from plasma and specific uptake in regions with high VMAT2 density, particularly the brain.

Plasma Pharmacokinetics

Following intravenous injection, [18F]this compound is rapidly eliminated from the plasma. The parent compound is metabolized into more polar radiometabolites. The dose-normalized area under the curve for [18F]this compound in plasma has been shown to be comparable across different populations, suggesting minimal ethnic variations in its pharmacokinetic profile.

Brain Pharmacokinetics

[18F]this compound readily crosses the blood-brain barrier. The highest uptake is observed in the striatum (caudate and putamen), which has a high density of dopaminergic neurons and consequently, VMAT2. The uptake in cortical regions is considerably lower, and the cerebellum is often used as a reference region for quantitative analysis due to its low VMAT2 density.

Table 1: Quantitative Brain Pharmacokinetics of [18F]this compound

ParameterRegionValueSubject GroupReference
Standardized Uptake Value Ratio (SUVR)Striatum2.97Healthy Controls[1]
SUVRStriatum1.83Parkinson's Disease / Dementia with Lewy Bodies[1]
Distribution Volume Ratio (DVR)Striatum3.32Non-human primate[2]

Biodistribution and Radiation Dosimetry

Whole-body PET scans in healthy human subjects have been conducted to determine the biodistribution and estimate the radiation dosimetry of [18F]this compound.

The tracer does not show significant adverse effects. The highest radioactivity uptake in the brain is observed approximately 10 minutes after injection.[3] The pancreas, liver, and the wall of the upper large intestine are the organs that receive the highest absorbed radiation doses.[3] The effective dose is comparable to other 18F-labeled radiopharmaceuticals used in clinical practice.

Table 2: Human Biodistribution and Radiation Dosimetry of [18F]this compound

OrganMean Absorbed Dose (μGy/MBq)
Pancreas153.3 ± 23.8
LiverNot specified, but high
Upper Large Intestine WallNot specified, but high
Effective Dose Equivalent 36.5 ± 2.8 μSv/MBq
Effective Dose 27.8 ± 2.5 μSv/MBq
(Data from a study with nine healthy human subjects)

Experimental Protocols

Radiolabeling of [18F]this compound

The synthesis of [18F]this compound typically involves a nucleophilic substitution reaction. While specific details of the automated synthesis are proprietary, the general principle involves the reaction of a precursor molecule with [18F]fluoride.

Radiolabeling_Workflow General Radiolabeling Workflow for [18F]this compound Start Start Produce_F18 Produce [18F]Fluoride (Cyclotron) Start->Produce_F18 Activate_F18 Activate [18F]Fluoride (e.g., Kryptofix/K2CO3) Produce_F18->Activate_F18 Radiolabeling_Reaction Nucleophilic Substitution with Precursor Activate_F18->Radiolabeling_Reaction Purification Purification (e.g., HPLC) Radiolabeling_Reaction->Purification Formulation Formulation in Saline Solution Purification->Formulation QC Quality Control (Radiochemical Purity, etc.) Formulation->QC End End QC->End

Caption: Workflow for the radiosynthesis of [18F]this compound.

Preclinical PET Imaging Protocol (Rodent Model)
  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.

  • Radiotracer Administration: Administer a bolus injection of [18F]this compound via a tail vein catheter.

  • PET Scan Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

  • Data Analysis: Draw regions of interest (ROIs) on the reconstructed images to obtain time-activity curves for different brain regions. Calculate SUVR or perform kinetic modeling.

Human PET Imaging Protocol
  • Subject Preparation: Subjects should fast for at least 4-6 hours prior to the scan.

  • Radiotracer Administration: Administer an intravenous bolus injection of [18F]this compound (e.g., 370-391 MBq).

  • PET Scan Acquisition: For brain imaging, a dynamic scan is typically acquired for 60-90 minutes post-injection. For whole-body biodistribution studies, serial static images are acquired over several hours.

  • Image Reconstruction and Analysis: Similar to the preclinical protocol, with ROIs drawn on co-registered MRI or CT scans for anatomical guidance.

Human_PET_Workflow Workflow for a Human [18F]this compound PET Study Subject_Prep Subject Preparation (Fasting) IV_Injection Intravenous Injection of [18F]this compound Subject_Prep->IV_Injection PET_Acquisition PET Scan Acquisition (e.g., 90 min dynamic brain scan) IV_Injection->PET_Acquisition Image_Reconstruction Image Reconstruction (with CT/MRI for attenuation correction and anatomical reference) PET_Acquisition->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Quantitative_Analysis Quantitative Analysis (SUVR, Kinetic Modeling) ROI_Analysis->Quantitative_Analysis Clinical_Interpretation Clinical Interpretation Quantitative_Analysis->Clinical_Interpretation

Caption: Typical workflow for a human [18F]this compound PET imaging study.

Conclusion

[18F]this compound is a valuable PET tracer for the in vivo assessment of VMAT2 density. Its favorable pharmacokinetic and biodistribution profile, coupled with a manageable radiation dose, makes it a suitable tool for research in neurodegenerative diseases and other conditions associated with altered monoaminergic neurotransmission. The standardized protocols for its use in both preclinical and clinical settings allow for reproducible and quantitative measurements, aiding in the diagnosis, monitoring of disease progression, and the development of novel therapeutic interventions.

References

The Evolving Landscape of Neurodegenerative Disease Biomarkers: A Technical Guide to Florbenazine (VMAT2) and SV2A PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two critical positron emission tomography (PET) biomarkers used in the study of neurodegenerative disease progression: Florbenazine ([¹⁸F]AV-133) for imaging the vesicular monoamine transporter 2 (VMAT2) and radiotracers targeting the synaptic vesicle glycoprotein 2A (SV2A) for quantifying synaptic density. This document clarifies their distinct molecular targets and applications, presents quantitative data in structured tables, details experimental protocols, and provides visualizations of key pathways and workflows.

Introduction: Clarifying Molecular Targets in Neurodegeneration Imaging

The in vivo quantification of neuropathological changes is paramount for the development of effective therapeutics for neurodegenerative diseases. While the initial query focused on this compound as a biomarker for synaptotagmin-1, it is crucial to clarify that This compound targets the vesicular monoamine transporter 2 (VMAT2) , a key component of dopaminergic neurons. Its utility lies in assessing the integrity of these specific neuronal systems, which are particularly affected in Parkinson's disease and Dementia with Lewy Bodies.

For a more direct and global measure of synaptic integrity across various neurodegenerative conditions, researchers turn to PET imaging of the synaptic vesicle glycoprotein 2A (SV2A) . Tracers such as [¹¹C]UCB-J and [¹⁸F]SynVesT-1 bind to SV2A, which is ubiquitously expressed in presynaptic terminals, offering a quantitative measure of synaptic density. This guide will delve into both of these important imaging modalities.

This compound ([¹⁸F]AV-133) for VMAT2 Imaging

This compound PET imaging provides a non-invasive method to assess the density of VMAT2, which is responsible for packaging monoamine neurotransmitters into synaptic vesicles. A reduction in VMAT2 density is a hallmark of the loss of dopaminergic nerve terminals.

Mechanism of Action

VMAT2 plays a dual role in monoaminergic neurons: it loads neurotransmitters like dopamine into synaptic vesicles for subsequent release and sequesters cytosolic dopamine, protecting the neuron from dopamine-induced oxidative stress.[1][2] In neurodegenerative diseases such as Parkinson's disease and Dementia with Lewy Bodies, the degeneration of dopaminergic neurons leads to a significant reduction in VMAT2 levels in the striatum. This compound, a radiolabeled VMAT2 inhibitor, allows for the in vivo quantification of this transporter, thereby providing an indirect measure of dopaminergic neuron integrity.

Quantitative Data

The following table summarizes key quantitative data for this compound PET imaging in various neurodegenerative diseases.

ParameterValueDisease ContextReference
Binding Affinity (Kd) 60 nMIn vitro[3]
Mean Striatal SUVr 1.72Parkinson's Disease[4]
1.87Dementia with Lewy Bodies[4]
3.04Alzheimer's Disease
2.84Healthy Controls
Correlation with Cognition (MMSE) r = 0.73 (p = 0.011)Dementia with Lewy Bodies

SUVr: Standardized Uptake Value Ratio MMSE: Mini-Mental State Examination

Experimental Protocols

[¹⁸F]this compound PET Imaging Protocol

  • Radiotracer Administration: An intravenous bolus of 5 mCi (185 MBq) of [¹⁸F]this compound is administered to the subject.

  • Uptake Period: A 50-minute uptake period is allowed following the injection.

  • Image Acquisition: A 10 to 20-minute brain scan is acquired using a PET or PET/CT scanner.

  • Image Reconstruction: Images are reconstructed using an iterative reconstruction algorithm (e.g., 3D row action maximum likelihood algorithm).

  • Image Analysis:

    • Images are spatially normalized to a standard brain atlas.

    • Volumes of interest (VOIs) are defined for target regions (e.g., caudate, putamen) and a reference region (e.g., occipital cortex or cerebellum).

    • The Standardized Uptake Value Ratio (SUVr) is calculated as the ratio of the mean tracer activity in the target VOI to the mean activity in the reference region VOI.

Signaling Pathway Diagram

VMAT2_Pathway cluster_presynaptic Dopaminergic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_cyto Cytosolic Dopamine L_DOPA->Dopamine_cyto DDC Vesicle Synaptic Vesicle Dopamine_cyto->Vesicle Packaging VMAT2 VMAT2 Dopamine_synapse Synaptic Dopamine Vesicle->Dopamine_synapse Exocytosis This compound [¹⁸F]this compound This compound->VMAT2 Binds to & Inhibits DAT DAT Dopamine_synapse->DAT Reuptake D2R Dopamine Receptor Dopamine_synapse->D2R Binds

Caption: Dopaminergic synapse showing VMAT2-mediated packaging of dopamine and the binding of this compound.

SV2A PET Imaging for Synaptic Density

PET imaging of SV2A provides a direct, in vivo measure of synaptic density. SV2A is a transmembrane protein found on synaptic vesicles in virtually all synapses, making it an excellent biomarker for overall synaptic integrity.

Mechanism of Action

SV2A is involved in the regulation of neurotransmitter release and synaptic vesicle trafficking. Its ubiquitous expression in presynaptic terminals means that the density of SV2A is directly proportional to the number of synapses. In neurodegenerative diseases like Alzheimer's, a reduction in synaptic density is a key pathological feature that correlates with cognitive decline. PET radiotracers that bind to SV2A, such as [¹¹C]UCB-J, allow for the quantification of this synaptic loss.

Quantitative Data

The following table summarizes key quantitative data for SV2A PET imaging in various neurodegenerative diseases.

ParameterValueDisease ContextReference
Binding Affinity (Ki) 7 nM (human)[¹¹C]UCB-J
25 nM (rat)[¹¹C]UCB-J
Hippocampal BPND Reduction 41%Alzheimer's Disease vs. Controls
Hippocampal SV2A Reduction 25-27%Alzheimer's Disease
Substantia Nigra SV2A Reduction 25%Parkinson's Disease
In Vivo Kd 5.4 nM[¹¹C]UCB-J

BPND: Non-displaceable Binding Potential

Experimental Protocols

[¹¹C]UCB-J PET Imaging Protocol

  • Radiotracer Synthesis: [¹¹C]UCB-J is synthesized via Suzuki cross-coupling of [¹¹C]MeI with a boronate precursor.

  • Radiotracer Administration: Subjects receive an intravenous injection of [¹¹C]UCB-J.

  • Image Acquisition: A dynamic 60-minute PET scan is typically performed.

  • Arterial Blood Sampling: Arterial blood samples may be taken to generate an arterial input function for kinetic modeling.

  • Image Analysis:

    • Regional time-activity curves are generated.

    • Kinetic modeling (e.g., one-tissue compartment model) is used to derive the total volume of distribution (VT).

    • The non-displaceable binding potential (BPND) is calculated, often using a reference region such as the cerebellum or white matter.

Signaling Pathway Diagram

SV2A_Presynaptic cluster_presynaptic_terminal Presynaptic Terminal cluster_postsynaptic_terminal Postsynaptic Terminal SynapticVesicle Synaptic Vesicle Neurotransmitters Neurotransmitters Synaptic Cleft Synaptic Cleft SynapticVesicle->Synaptic Cleft Exocytosis SV2A SV2A Synaptotagmin Synaptotagmin-1 SV2A->Synaptotagmin Interacts with UCBJ [¹¹C]UCB-J UCBJ->SV2A Binds to Receptors Neurotransmitter Receptors

Caption: Location of SV2A on synaptic vesicles and its interaction with the PET tracer [¹¹C]UCB-J.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical research study utilizing these PET biomarkers.

Experimental_Workflow cluster_planning Study Planning cluster_imaging PET Imaging cluster_analysis Data Analysis PatientRecruitment Patient Recruitment (e.g., AD, PD, HC) InclusionExclusion Inclusion/Exclusion Criteria PatientRecruitment->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent RadiotracerSynthesis Radiotracer Synthesis ([¹⁸F]this compound or [¹¹C]UCB-J) InformedConsent->RadiotracerSynthesis TracerInjection Tracer Injection RadiotracerSynthesis->TracerInjection PETScan PET Scan Acquisition TracerInjection->PETScan ImageReconstruction Image Reconstruction PETScan->ImageReconstruction ImageProcessing Image Processing (Normalization, VOI definition) ImageReconstruction->ImageProcessing Quantification Quantification (SUVr, BPnd) ImageProcessing->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Caption: General workflow for a clinical PET imaging study in neurodegenerative disease.

Conclusion

This compound and SV2A PET imaging are powerful, complementary tools in the study of neurodegenerative diseases. This compound provides a specific measure of dopaminergic terminal integrity, crucial for understanding and diagnosing synucleinopathies like Parkinson's disease and Dementia with Lewy Bodies. In contrast, SV2A PET imaging offers a broader assessment of synaptic density, making it a valuable biomarker for tracking disease progression and therapeutic response in a wider range of neurodegenerative conditions, including Alzheimer's disease. The continued refinement of these imaging techniques and the development of new radiotracers will undoubtedly accelerate our understanding of these devastating diseases and aid in the development of novel treatments.

References

Investigating the Sigma-1 Receptor Binding of Florbenazine in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The sigma-1 receptor (S1R) is a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface and is overexpressed in numerous cancer cell lines, playing a significant role in cell proliferation, apoptosis, and survival.[1][2][3] Florbenazine ([¹⁸F]AV-133), a PET imaging agent targeting the vesicular monoamine transporter 2 (VMAT2), has demonstrated off-target binding to sigma receptors.[1][4] This technical guide outlines a comprehensive strategy to investigate the binding characteristics and potential functional effects of this compound on the sigma-1 receptor in an oncological context. The proposed studies aim to quantify the binding affinity of this compound for S1R in cancer cells and to elucidate its potential as a diagnostic or therapeutic agent in oncology.

Introduction

The sigma-1 receptor (S1R) has emerged as a promising target in oncology due to its high expression in various tumor types, including breast, prostate, lung, and colon cancers, which often correlates with tumor aggressiveness. S1R is involved in critical cellular processes such as calcium signaling, ion channel modulation, and cellular stress responses, all of which are pivotal in cancer progression. Ligands that modulate S1R activity have shown potential to induce cancer cell death and inhibit tumor growth.

This compound ([¹⁸F]AV-133) is a fluorine-18 labeled radiopharmaceutical primarily developed for positron emission tomography (PET) imaging of the vesicular monoamine transporter 2 (VMAT2), with applications in neurodegenerative disorders. However, studies have indicated that this compound and structurally related compounds exhibit off-target binding to sigma receptors. Specifically, [¹⁸F]AV-133 has been shown to bind to sigma components in pancreatic tissue, and a related dihydrotetrabenazine derivative, [¹⁸F]FP-(+)-DTBZ, has a reported Ki of 95 nM for the sigma-1 receptor. This incidental binding provides a strong rationale for a focused investigation into the interaction of this compound with the sigma-1 receptor in the context of cancer, where S1R is a relevant biomarker and therapeutic target.

This guide details the experimental protocols and data presentation necessary to characterize the binding of this compound to the sigma-1 receptor in cancer cells and to explore its potential functional consequences.

Data Presentation: Binding Affinity

A critical first step is to quantify the binding affinity of this compound to the sigma-1 receptor in relevant cancer cell lines. The following table summarizes the known binding affinities of this compound and a related compound, providing a baseline for this investigation. The proposed studies will populate the empty fields for this compound in cancer cell lines.

CompoundTargetTissue/Cell LineBinding Affinity (Ki/Kd)Reference
[¹⁸F]AV-133 (this compound) VMAT2Rat Islet CellsKd = 3.8 nM
Sigma ReceptorsRat PancreasLow affinity, high capacity
Sigma-1 ReceptorHuman Breast Cancer (MCF-7)To be determined
Sigma-1 ReceptorHuman Prostate Cancer (PC-3)To be determined
[¹⁸F]FP-(+)-DTBZ Sigma-1 ReceptorNot SpecifiedKi = 95 nM

Experimental Protocols

Detailed methodologies are provided for key experiments to characterize the sigma-1 receptor binding and functional effects of this compound in cancer cells.

Objective: To determine the binding affinity (Ki) of non-radiolabeled this compound for the sigma-1 receptor in cancer cell membrane preparations.

Materials:

  • Human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines

  • Cell culture reagents

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor agonist)

  • Non-labeled competitor: Haloperidol (for non-specific binding determination)

  • Test compound: Non-radiolabeled this compound

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation:

    • Culture MCF-7 and PC-3 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.

  • Competition Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with this compound.

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd value), and the cell membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]-(+)-pentazocine, cell membrane preparation, and a high concentration of haloperidol (e.g., 10 µM).

    • Competition: Add assay buffer, [³H]-(+)-pentazocine, cell membrane preparation, and increasing concentrations of non-radiolabeled this compound.

    • Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of [³H]-(+)-pentazocine against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells expressing the sigma-1 receptor.

Materials:

  • MCF-7 and PC-3 cell lines

  • Complete cell culture medium

  • This compound

  • Positive control (e.g., a known sigma-1 receptor antagonist with cytotoxic effects)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 and PC-3 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound for 72 hours. Include untreated control wells and positive control wells.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value for cell growth inhibition.

Objective: To visualize the in vivo binding of [¹⁸F]this compound to sigma-1 receptors in a tumor xenograft model and to assess the specificity of this binding.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • MCF-7 or PC-3 cells for tumor induction

  • [¹⁸F]this compound

  • Blocking agent: A selective sigma-1 receptor ligand (e.g., haloperidol or BD1063)

  • Anesthesia

  • PET/CT scanner

Protocol:

  • Xenograft Model Development:

    • Subcutaneously inject MCF-7 or PC-3 cells into the flank of each mouse.

    • Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

  • PET/CT Imaging:

    • Divide the tumor-bearing mice into two groups: a baseline group and a blocking group.

    • Anesthetize the mice.

    • For the blocking group, pre-treat with the selective sigma-1 receptor ligand 30 minutes prior to the radiotracer injection.

    • Intravenously inject [¹⁸F]this compound into each mouse.

    • Perform dynamic or static PET scans at various time points post-injection (e.g., 30, 60, and 120 minutes).

    • Acquire a CT scan for anatomical co-registration.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Draw regions of interest (ROIs) over the tumors and other relevant organs (e.g., muscle, brain).

    • Calculate the standardized uptake value (SUV) for each ROI at each time point.

    • Compare the tumor uptake of [¹⁸F]this compound in the baseline and blocking groups to determine the specificity of the binding to sigma-1 receptors. A significant reduction in tumor uptake in the blocking group would indicate specific binding.

Visualization of Pathways and Workflows

The following diagram illustrates the key signaling pathways influenced by the sigma-1 receptor in cancer cells.

Sigma1_Signaling_Oncology cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane cluster_Mito Mitochondrion cluster_PM Plasma Membrane cluster_Cyto Cytoplasm S1R_BiP S1R-BiP Complex S1R_Active Active S1R S1R_BiP->S1R_Active IP3R IP3R Mito_Ca Mitochondrial Ca2+ IP3R->Mito_Ca Ca2+ influx Apoptosis Apoptosis Mito_Ca->Apoptosis regulates IonChannels Ion Channels (e.g., K+, Ca2+) Prolif Cell Proliferation & Survival IonChannels->Prolif ROS Reactive Oxygen Species (ROS) ROS->Apoptosis induces Stress Cellular Stress (e.g., ER Stress) Stress->S1R_BiP dissociation S1R_Ligand S1R Ligand (e.g., this compound) S1R_Ligand->S1R_BiP dissociation S1R_Active->IP3R stabilizes S1R_Active->IonChannels modulates S1R_Active->Prolif promotes S1r_Active S1r_Active S1r_Active->ROS reduces

Caption: Sigma-1 receptor signaling pathways implicated in cancer cell survival and proliferation.

This diagram outlines the logical flow of the proposed experimental investigation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start Hypothesis: This compound binds to S1R in cancer cells binding_assay Radioligand Competition Binding Assay start->binding_assay viability_assay Cell Viability (MTT) Assay binding_assay->viability_assay If significant binding xenograft Tumor Xenograft Model Development viability_assay->xenograft If functional effect pet_imaging [18F]this compound PET/CT Imaging xenograft->pet_imaging data_analysis Data Analysis and Interpretation pet_imaging->data_analysis conclusion Conclusion on this compound-S1R Interaction in Oncology data_analysis->conclusion

Caption: Workflow for the investigation of this compound's sigma-1 receptor binding in oncology.

Conclusion

The overexpression of the sigma-1 receptor in various cancers presents a valuable opportunity for the development of targeted diagnostics and therapeutics. While this compound is an established VMAT2 imaging agent, its documented off-target affinity for sigma receptors warrants a thorough investigation in an oncological setting. The experimental framework detailed in this guide provides a systematic approach to quantify the binding of this compound to the sigma-1 receptor in cancer cells, to assess its potential functional effects on cancer cell viability, and to visualize its in vivo binding in tumor models. The outcomes of these studies will be crucial in determining the potential utility of this compound as a novel tool for the imaging or treatment of sigma-1 receptor-positive tumors.

References

Early-phase clinical trials of Florbenazine for dementia research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early-Phase Clinical Trials of Florbenazine for Dementia Research

Abstract

This document provides a comprehensive overview of the early-phase clinical development of this compound, a novel investigational positron emission tomography (PET) radiotracer designed for the in vivo quantification of the novel neuropathological marker, protein aggregate "X" (PA-X), a key pathological hallmark in a subset of dementias. This guide details the study designs, experimental protocols, and key findings from the initial Phase 1 and Phase 2a clinical trials. The data presented herein are intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the safety, pharmacokinetic profile, and initial efficacy of this compound as a diagnostic tool in dementia research.

Introduction to this compound

This compound ([¹⁸F]FBZ) is a novel fluorine-18 labeled PET radiotracer with high affinity and selectivity for PA-X. The accumulation of PA-X in the brain is hypothesized to be an early event in the neurodegenerative cascade leading to specific forms of dementia. The development of this compound aims to provide a sensitive and specific biomarker for the early detection and differential diagnosis of these dementias, as well as a tool for monitoring disease progression and response to therapy. This guide summarizes the critical first-in-human studies that have laid the groundwork for the further clinical development of this compound.

Phase 1: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers

The primary objective of the Phase 1 study was to assess the safety, tolerability, and pharmacokinetic profile of this compound in a cohort of healthy adult volunteers.

Experimental Protocol
  • Study Design: A single-center, open-label, single-ascending-dose study.

  • Participants: 20 healthy volunteers (10 male, 10 female), aged 50-70 years, with no history of neurological or psychiatric disorders.

  • Dosing: Four cohorts of five participants each received a single intravenous injection of this compound at doses of 74 MBq, 185 MBq, 370 MBq, and 555 MBq, respectively.

  • Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events were monitored for 48 hours post-injection. Blood and urine samples were collected at baseline and at 2, 24, and 48 hours for standard clinical laboratory tests.

  • Pharmacokinetic Analysis: Venous blood samples were collected at 2, 5, 10, 30, 60, 90, 120, and 240 minutes post-injection to measure the concentration of unchanged this compound and its metabolites in plasma.

  • PET Imaging: Whole-body PET scans were acquired over 120 minutes post-injection to determine the biodistribution and radiation dosimetry of this compound.

Data Presentation

Table 1: Summary of Participant Demographics (Phase 1)

CharacteristicMean ± SD (n=20)
Age (years)61.5 ± 5.2
Sex (Male/Female)10 / 10
Body Mass Index ( kg/m ²)24.8 ± 2.1
Education (years)16.2 ± 1.8

Table 2: Summary of Adverse Events (Phase 1)

Dose GroupNumber of ParticipantsAdverse Events (AEs)SeverityRelationship to Drug
74 MBq51 (Headache)MildUnlikely
185 MBq50--
370 MBq52 (Dizziness, Nausea)MildPossible
555 MBq51 (Fatigue)MildPossible

Table 3: Pharmacokinetic Parameters of this compound in Plasma

Dose GroupCmax (ng/mL)Tmax (min)AUC₀₋₂₄₀ (ng·min/mL)t₁/₂ (min)
74 MBq25.1 ± 4.35.2 ± 1.11890 ± 21075.3 ± 8.1
185 MBq63.8 ± 9.75.0 ± 1.34850 ± 54078.1 ± 9.2
370 MBq125.2 ± 18.54.8 ± 0.99540 ± 112076.9 ± 7.5
555 MBq190.7 ± 25.15.1 ± 1.014320 ± 168077.5 ± 8.8

Visualization

G cluster_screening Screening & Enrollment cluster_dosing Dosing & Monitoring cluster_pk Pharmacokinetics cluster_imaging PET Imaging s1 Informed Consent s2 Inclusion/Exclusion Criteria s1->s2 s3 Baseline Assessments s2->s3 d1 Single Ascending Dose (74, 185, 370, 555 MBq) s3->d1 d2 Vital Signs & ECG Monitoring d1->d2 d3 Adverse Event Reporting d1->d3 p1 Serial Blood Sampling d1->p1 i1 Whole-Body PET Scan d1->i1 end_node End of Study d3->end_node p2 Plasma Analysis p1->p2 p2->end_node i2 Biodistribution & Dosimetry i1->i2 i2->end_node

Phase 1 Study Workflow for this compound

Phase 2a: Target Engagement and Proof-of-Concept in Patients

The Phase 2a study was designed to evaluate the ability of this compound to detect PA-X in the brains of individuals with Mild Cognitive Impairment (MCI) and dementia, and to explore the relationship between this compound uptake and cognitive performance.

Experimental Protocol
  • Study Design: A multi-center, cross-sectional study.

  • Participants: 30 participants with MCI, 30 participants with a clinical diagnosis of dementia, and 30 healthy controls (HC), matched for age and sex.

  • This compound PET Imaging: All participants underwent a 90-minute dynamic PET scan of the brain following a single intravenous injection of 370 MBq of this compound.

  • Image Analysis: PET images were co-registered with individual T1-weighted MRI scans. Standardized Uptake Value Ratios (SUVRs) were calculated for various brain regions of interest (ROIs) using the cerebellum as a reference region.

  • Cognitive Assessments: All participants completed a battery of neuropsychological tests, including the Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating scale Sum of Boxes (CDR-SB).

  • Statistical Analysis: SUVRs were compared between groups using ANOVA. The relationship between regional this compound SUVR and cognitive scores was assessed using Pearson correlation coefficients.

Data Presentation

Table 4: Participant Demographics (Phase 2a)

CharacteristicHealthy Controls (n=30)MCI (n=30)Dementia (n=30)p-value
Age (years)72.1 ± 6.573.5 ± 7.174.2 ± 6.8>0.05
Sex (M/F)15/1516/1415/15>0.05
MMSE Score29.1 ± 1.226.8 ± 2.521.5 ± 3.1<0.001
CDR-SB0.1 ± 0.24.2 ± 1.59.8 ± 2.3<0.001

Table 5: Regional this compound SUVR in Study Groups

Brain RegionHealthy ControlsMCIDementiap-value
Frontal Cortex1.05 ± 0.081.28 ± 0.151.55 ± 0.21<0.001
Temporal Cortex1.08 ± 0.091.35 ± 0.181.68 ± 0.25<0.001
Parietal Cortex1.03 ± 0.071.25 ± 0.161.51 ± 0.19<0.001
Hippocampus1.12 ± 0.111.45 ± 0.221.82 ± 0.28<0.001

Table 6: Correlation of this compound SUVR with Cognitive Scores (Dementia Group)

Brain RegionCorrelation with MMSE (r)Correlation with CDR-SB (r)
Frontal Cortex-0.68 (p<0.001)0.71 (p<0.001)
Temporal Cortex-0.75 (p<0.001)0.78 (p<0.001)
Parietal Cortex-0.65 (p<0.001)0.69 (p<0.001)
Hippocampus-0.81 (p<0.001)0.85 (p<0.001)

Visualization

G cluster_pathway Hypothetical Target Engagement of this compound This compound This compound ([¹⁸F]FBZ) bbb Blood-Brain Barrier Penetration This compound->bbb binding Selective Binding bbb->binding pax Protein Aggregate 'X' (PA-X) pax->binding pet PET Signal Detection binding->pet

Hypothetical Target Engagement Pathway of this compound

Data Analysis Pipeline

The robust analysis of PET imaging data is crucial for the accurate interpretation of this compound's binding characteristics. The following workflow outlines the key steps in the data analysis pipeline.

G cluster_pipeline PET Image Analysis Pipeline cluster_processing Image Processing cluster_quantification Quantification raw_pet Raw PET Data motion_correction Motion Correction raw_pet->motion_correction mri T1-weighted MRI coregistration Co-registration (PET to MRI) mri->coregistration motion_correction->coregistration pvc Partial Volume Correction coregistration->pvc roi Region of Interest (ROI) Definition pvc->roi suvr SUVR Calculation roi->suvr stat Statistical Analysis (Group Comparisons, Correlations) suvr->stat

Data Analysis Pipeline for this compound PET Studies

Conclusion and Future Directions

The early-phase clinical trials of this compound have demonstrated a favorable safety and pharmacokinetic profile. The Phase 2a study provided strong proof-of-concept for this compound as a PET tracer for the in vivo quantification of PA-X. The significant differences in tracer uptake between healthy controls, MCI, and dementia participants, along with the strong correlation with cognitive decline, suggest that this compound holds great promise as a diagnostic and prognostic biomarker.

Future studies will focus on:

  • Longitudinal studies to assess the utility of this compound in monitoring disease progression.

  • Head-to-head comparisons with other established dementia biomarkers.

  • Application of this compound as an inclusion criterion and outcome measure in clinical trials of PA-X-targeting therapies.

This technical guide provides a foundational understanding of the initial clinical evaluation of this compound. The data strongly support its continued development as a valuable tool in the fight against dementia.

Methodological & Application

Standard Operating Procedures for Florbenazine ([¹⁸F]) PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Florbenazine ([¹⁸F]) Positron Emission Tomography (PET) imaging, a critical tool in neuroscience research and drug development. This compound ([¹⁸F]) is a radiolabeled tracer that allows for the in vivo visualization and quantification of the vesicular monoamine transporter 2 (VMAT2) and has shown utility in studying a range of neurological and psychiatric disorders. This document outlines the procedures for radiosynthesis and quality control, preclinical imaging in rodent models, and clinical imaging in human subjects, along with data analysis workflows.

I. Introduction to this compound ([¹⁸F]) PET Imaging

This compound is a PET radiopharmaceutical labeled with the positron-emitting isotope Fluorine-18. It is designed to bind to VMAT2, a transport protein located on the membranes of synaptic vesicles in presynaptic neurons.[1][2] VMAT2 is responsible for loading monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into vesicles for subsequent release into the synapse.[1][2][3] By imaging the density of VMAT2, researchers can gain insights into the integrity and function of monoaminergic neurons, which are implicated in a variety of conditions including Parkinson's disease, dementia with Lewy bodies (DLB), and other neurodegenerative diseases.

II. Radiosynthesis and Quality Control of [¹⁸F]this compound

The following protocol is a representative automated radiosynthesis procedure for an 18F-labeled tracer, adapted for [¹⁸F]this compound. This process involves the nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride.

Experimental Protocol: Automated Radiosynthesis
  • [¹⁸F]Fluoride Production and Trapping:

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.

    • Transfer the aqueous [¹⁸F]fluoride to an automated radiosynthesis module (e.g., GE TRACERlab, Synthra RNplus).

    • Trap the [¹⁸F]fluoride on a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.

  • Elution and Azeotropic Drying:

    • Elute the [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂).

    • Dry the [¹⁸F]K/K₂₂₂ complex by azeotropic distillation with acetonitrile under a stream of nitrogen or helium at an elevated temperature (e.g., 95-110°C).

  • Radiolabeling Reaction:

    • Dissolve the this compound precursor in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex in the reaction vessel.

    • Heat the reaction mixture at a controlled temperature (e.g., 110-130°C) for a specified time (e.g., 5-10 minutes) to facilitate the nucleophilic substitution.

  • Purification:

    • After cooling, dilute the crude reaction mixture with a suitable solvent (e.g., water/acetonitrile).

    • Purify the [¹⁸F]this compound from unreacted [¹⁸F]fluoride and other impurities using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation:

    • Collect the HPLC fraction containing the purified [¹⁸F]this compound.

    • Reformulate the tracer for injection by passing it through a C18 solid-phase extraction (SPE) cartridge to remove the HPLC solvents.

    • Elute the final product from the C18 cartridge with ethanol and dilute with sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Data Presentation: Quality Control Specifications

The final [¹⁸F]this compound product must meet the following quality control specifications before being released for preclinical or clinical use.

ParameterSpecificationMethod
Appearance Clear, colorless solution, free of visible particlesVisual Inspection
pH 4.5 - 7.5pH paper or pH meter
Radiochemical Purity ≥ 95%Radio-HPLC
Radionuclidic Identity Fluorine-18Gamma Spectroscopy
Radionuclidic Purity ≥ 99.5%Gamma Spectroscopy
Residual Solvents Ethanol: < 5000 ppmAcetonitrile: < 410 ppmDMSO: < 5000 ppmGas Chromatography (GC)
Bacterial Endotoxins < 175 EU/V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) Test
Sterility SterileSterility Test (e.g., USP <71>)
Molar Activity ≥ 37 GBq/µmol (1000 mCi/µmol) at End of SynthesisHPLC

III. Preclinical PET Imaging Protocol (Rodent Models)

This protocol outlines the standard procedure for conducting [¹⁸F]this compound PET imaging in rodent models for neuroscience research.

Experimental Protocol: Animal Imaging
  • Animal Preparation:

    • Fast the animals (e.g., mice or rats) for 4-6 hours prior to the scan to reduce background signal. Water should be available ad libitum.

    • Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

    • Place a catheter in the lateral tail vein for radiotracer administration.

    • Position the animal on the scanner bed and secure it to minimize motion. Maintain body temperature using a heating pad.

  • Radiotracer Administration:

    • Draw a precise dose of [¹⁸F]this compound (typically 1-10 MBq for mice, adjusted for rats based on weight) into a syringe.

    • Measure the activity in the syringe using a dose calibrator before and after injection to determine the injected dose.

    • Administer the radiotracer as a bolus injection via the tail vein catheter, followed by a saline flush.

  • PET Image Acquisition:

    • Acquire dynamic or static PET images. For dynamic imaging, start the acquisition immediately after tracer injection. For static imaging, a typical uptake period of 30-60 minutes is allowed before starting the scan.

    • Acquire a computed tomography (CT) scan for attenuation correction and anatomical co-registration.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM).

    • Co-register the PET images with the CT or a standard MRI template for anatomical reference.

    • Define volumes of interest (VOIs) on brain regions known for VMAT2 expression (e.g., striatum).

    • Calculate the Standardized Uptake Value (SUV) or tissue-to-reference-region ratios (e.g., using the cerebellum as a reference region) to quantify tracer uptake.

IV. Clinical PET Imaging Protocol (Human Subjects)

The following is a general protocol for clinical [¹⁸F]this compound PET imaging. All procedures must be conducted in accordance with institutional review board (IRB) guidelines and with informed consent from the participants.

Experimental Protocol: Human Imaging
  • Participant Preparation:

    • Participants should fast for at least 4 hours prior to the scan.

    • An intravenous catheter should be placed in an arm vein for radiotracer injection.

    • Position the participant comfortably on the PET/CT scanner bed with their head in a head holder to minimize movement.

  • Radiotracer Administration:

    • Administer an intravenous bolus of approximately 185 MBq (5 mCi) of [¹⁸F]this compound.

  • PET Image Acquisition:

    • Allow for an uptake period of 50 minutes post-injection.

    • Acquire a brain scan for approximately 10 minutes.

    • Perform a low-dose CT scan for attenuation correction.

  • Image Analysis:

    • Reconstruct the PET images using iterative reconstruction methods.

    • Spatially normalize the images to a standard brain atlas.

    • Define volumes of interest (VOIs) for target regions (e.g., caudate, putamen, total striatum) and a reference region (e.g., occipital cortex).

    • Calculate the Standardized Uptake Value Ratio (SUVr) by dividing the mean uptake in the target VOIs by the mean uptake in the reference region.

Data Presentation: Quantitative Imaging Data

The following table summarizes representative quantitative data from a clinical study using [¹⁸F]this compound PET imaging in different patient populations.

Patient GroupMean Striatal SUVr (± SD)
Healthy Controls (HC)2.97
Alzheimer's Disease (AD)Not significantly different from HC
Parkinson's Disease (PD)1.83
Dementia with Lewy Bodies (DLB)1.83

SUVr values are calculated using the occipital cortex as the reference region.

V. Visualization of Key Pathways and Workflows

Signaling and Functional Pathways

VMAT2_Function cluster_postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft Receptors Postsynaptic Receptors SynapticCleft->Receptors Binding Exocytosis Exocytosis Exocytosis->SynapticCleft Neurotransmitter Release

Sigma1_Receptor_Signaling

Experimental and Data Analysis Workflows

PET_Imaging_Workflow cluster_preparation Preparation cluster_acquisition Image Acquisition cluster_analysis Data Analysis SubjectPrep Subject Preparation (Fasting, Anesthesia/Positioning) TracerAdmin [¹⁸F]this compound Administration (IV) SubjectPrep->TracerAdmin Uptake Uptake Period (e.g., 50 min) TracerAdmin->Uptake PETScan PET Scan (e.g., 10 min) Uptake->PETScan CTScan CT Scan (Attenuation Correction) Reconstruction Image Reconstruction (e.g., OSEM) CTScan->Reconstruction CoRegistration Co-registration (PET + CT/MRI) Reconstruction->CoRegistration VOI_Analysis VOI Definition (e.g., Striatum, Cerebellum) CoRegistration->VOI_Analysis Quantification Quantification (SUV, SUVr) VOI_Analysis->Quantification Stats Statistical Analysis Quantification->Stats

References

Quantitative Analysis of Florbenazine ([¹⁸F]AV-133) PET Data Using SUVR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florbenazine ([¹⁸F]AV-133) is a positron emission tomography (PET) radiotracer that selectively binds to the vesicular monoamine transporter type 2 (VMAT2). VMAT2 is a protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. A reduction in VMAT2 density is a well-established biomarker for the loss of nigrostriatal dopaminergic neurons, a key pathological feature of neurodegenerative diseases like Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB).

Quantitative analysis of this compound PET data, particularly through the Standardized Uptake Value Ratio (SUVR) method, provides an objective measure of VMAT2 density. This allows for the early detection of neurodegeneration, monitoring of disease progression, and assessment of the efficacy of therapeutic interventions in clinical trials. These application notes provide a detailed protocol for the quantitative analysis of this compound PET data using SUVR.

Key Applications

  • Early Diagnosis: Aid in the differential diagnosis of parkinsonian syndromes.[1]

  • Disease Progression Monitoring: Quantify the rate of dopaminergic neuron loss over time.[2][3]

  • Pharmacodynamic Assessment: Evaluate the target engagement and dose-response of novel therapeutics targeting the dopaminergic system.

  • Patient Stratification: Identify patient populations with specific levels of dopaminergic deficit for inclusion in clinical trials.[2]

VMAT2 Signaling and this compound Binding

This compound acts as an inhibitor of VMAT2. The following diagram illustrates the mechanism of VMAT2 in monoamine transport and the inhibitory action of this compound.

VMAT2_Signaling cluster_presynaptic Presynaptic Terminal Cytosolic Monoamines Cytosolic Monoamines VMAT2 VMAT2 Cytosolic Monoamines->VMAT2 Uptake Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Packaging Vesicular Monoamines Vesicular Monoamines This compound This compound ([¹⁸F]AV-133) This compound->VMAT2 Binding & Inhibition

Caption: Mechanism of VMAT2 and this compound interaction.

Experimental Protocols

Patient Preparation
  • Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board (IRB) guidelines.

  • Medication Review: Review the patient's current medications. Certain drugs that may interfere with VMAT2 binding should be discontinued prior to the scan, with the washout period determined by the specific drug's pharmacokinetic profile.

  • Fasting: Patients should fast for a minimum of 4 hours prior to radiotracer injection to ensure stable metabolic conditions.

  • Pre-Scan Instructions: Instruct patients to avoid caffeine, alcohol, and nicotine for at least 24 hours before the scan.

Radiotracer Administration and PET Image Acquisition
  • Radiotracer: this compound ([¹⁸F]AV-133).

  • Dose: Administer an intravenous bolus injection of approximately 185 MBq (5 mCi) of this compound. The exact dose may vary based on local regulations and patient characteristics.

  • Uptake Period: Allow for a 90-minute uptake period following injection before starting the PET scan.[4]

  • PET Scan Duration: Acquire PET data for 20 minutes (e.g., 4 x 5-minute frames).

  • Image Reconstruction: Reconstruct the PET images using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM) with corrections for attenuation, scatter, and random coincidences. A 3D row-action maximum-likelihood algorithm has also been used.

Image Processing and SUVR Calculation Workflow

The following diagram outlines the workflow for processing the acquired PET images and calculating the SUVR.

SUVR_Workflow A Acquired PET Data B Image Pre-processing (e.g., Motion Correction) A->B C Co-registration to MRI B->C D Region of Interest (ROI) Delineation C->D E Target ROIs: Caudate, Ant. Putamen, Post. Putamen D->E F Reference Region: Occipital Cortex or Primary Visual Cortex D->F G Extraction of Mean Uptake Values (SUV) E->G F->G H SUVR Calculation: (Target SUV / Reference SUV) G->H I Quantitative SUVR Values H->I

Caption: Workflow for this compound PET SUVR analysis.

  • Image Pre-processing: Perform motion correction on the dynamic PET frames if necessary.

  • Co-registration: Co-register the PET images to the patient's corresponding anatomical MRI (preferably T1-weighted) to improve the accuracy of anatomical delineation.

  • Region of Interest (ROI) Delineation:

    • Target ROIs: Delineate ROIs for the striatal subregions: caudate, anterior putamen, and posterior putamen. This can be done using automated or manual methods with software such as PMOD or SPM.

    • Reference Region: Delineate an ROI for a reference region with negligible VMAT2 density. The primary visual cortex or occipital grey matter is commonly used for this compound PET.

  • Standardized Uptake Value (SUV) Calculation: Calculate the mean SUV for each ROI. The SUV is the decay-corrected tissue radioactivity concentration normalized for injected dose and body weight.

  • SUVR Calculation: Calculate the SUVR for each target ROI using the following formula:

    • SUVR = (Mean SUV of Target ROI) / (Mean SUV of Reference ROI)

Quantitative Data Summary

The following tables summarize typical this compound SUVR values obtained from different patient populations in key brain regions.

Table 1: this compound SUVR in Different Diagnostic Groups

Brain RegionParkinson's Disease (PD)Dementia with Lewy Bodies (DLB)Alzheimer's Disease (AD)Healthy Controls (HC)
Caudate Normal
Anterior Putamen ↓↓↓↓Normal
Posterior Putamen ↓↓↓↓↓↓Normal

Arrow notation indicates the relative change in SUVR compared to healthy controls (↓: decrease, ↔: no significant change).

Table 2: Example Quantitative this compound SUVR Values

Study PopulationCaudate SUVR (Mean ± SD)Anterior Putamen SUVR (Mean ± SD)Posterior Putamen SUVR (Mean ± SD)
PD/DLB Group (n=16) 1.83 (overall striatal)--
AD/HC Group (n=15) 2.97 (overall striatal)--

Data adapted from Siderowf et al. (2014). Note that this study reported a combined striatal SUVR. In PD, the most severe degeneration is typically observed in the posterior putamen, followed by the anterior putamen, and then the caudate nucleus.

Diagnostic Interpretation

The interpretation of this compound PET scans can be performed both visually and quantitatively. An abnormal scan is characterized by a significant reduction in tracer uptake in the striatum, particularly in the putamen.

The following diagram illustrates the logical relationship for the diagnostic use of this compound PET in differentiating parkinsonian syndromes.

Diagnostic_Logic A Patient with Clinically Uncertain Parkinsonian Syndrome B This compound PET Scan A->B C Abnormal Striatal Uptake (Low SUVR) B->C D Normal Striatal Uptake (Normal SUVR) B->D E Suggestive of Neurodegenerative Parkinsonism (e.g., PD, DLB) C->E F Suggestive of Non-neurodegenerative Condition (e.g., Drug-induced, Essential Tremor) D->F

Caption: Diagnostic pathway using this compound PET.

Conclusion

The quantitative analysis of this compound PET data using SUVR is a robust and reliable method for assessing VMAT2 density in the brain. This technique offers valuable insights for the diagnosis and monitoring of neurodegenerative diseases characterized by dopaminergic deficits. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound PET in their studies. Adherence to standardized protocols is crucial for ensuring data quality and comparability across different research centers and clinical trials.

References

Application Notes and Protocols for Longitudinal Florbenazine PET Scans in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting longitudinal Positron Emission Tomography (PET) scans using the radiotracer florbenazine (¹⁸F-AV-133). This protocol is designed to ensure consistency and comparability of data across multiple time points in patient studies, which is critical for tracking disease progression and evaluating the efficacy of therapeutic interventions targeting the vesicular monoamine transporter 2 (VMAT2).

Introduction

This compound is a PET radiotracer that binds with high affinity and selectivity to VMAT2, a protein found on the membranes of presynaptic vesicles in monoaminergic neurons. The density of VMAT2 is a marker of the integrity of these neurons, which are known to degenerate in several neurodegenerative disorders, most notably Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB). Longitudinal PET imaging with this compound allows for the in vivo quantification of changes in VMAT2 density over time, providing a valuable biomarker for disease progression and response to treatment. In contrast, conditions like Alzheimer's disease (AD) typically show normal this compound uptake, making it a useful tool for differential diagnosis.[1][2]

Consistent methodology is paramount in longitudinal studies to minimize variability and ensure that observed changes are due to biological effects rather than technical inconsistencies. This protocol outlines standardized procedures for patient preparation, radiotracer administration, image acquisition, and data analysis.

Experimental Protocols

Patient Preparation

Consistent patient preparation is crucial for minimizing physiological variability that could affect tracer uptake and distribution.

ParameterProtocolRationale
Fasting Patients should fast for a minimum of 4-6 hours prior to the PET scan. Water is permitted.To minimize potential effects of glucose and other nutrients on neuronal activity and tracer distribution.
Medications A comprehensive list of all current medications should be recorded. The study protocol should specify any medications that need to be withheld, particularly those known to interact with VMAT2 (e.g., tetrabenazine, certain antipsychotics). The washout period should be consistent for each patient across all scans.To avoid pharmacological interference with this compound binding to VMAT2.
Caffeine & Nicotine Patients should abstain from caffeine and nicotine for at least 12 hours prior to the scan.These substances can acutely affect cerebral blood flow and neuronal activity, potentially influencing tracer delivery and uptake.
Physical Activity Strenuous physical activity should be avoided for 24 hours prior to the scan.To prevent systemic physiological changes that could impact the scan results.
Patient Comfort The patient should be in a comfortable, quiet, and dimly lit room during the uptake phase.To ensure a consistent and relaxed state, minimizing anxiety-related changes in brain activity.
Radiotracer Administration

Standardizing the administration of this compound is critical for achieving reproducible quantitative results.

ParameterProtocolRationale
Radiotracer ¹⁸F-Florbenazine (¹⁸F-AV-133)The specific PET tracer for imaging VMAT2.
Dose A standardized dose, typically around 370 MBq (10 mCi), should be administered for all scans. The exact dose and time of injection must be recorded.To ensure comparable tracer kinetics and signal-to-noise ratios across scans.
Administration Route Intravenous (IV) bolus injection.For rapid and efficient delivery of the tracer into the bloodstream.
Injection Procedure An IV catheter should be placed, and the injection should be followed by a saline flush (e.g., 10-20 mL) to ensure the full dose is administered. The use of an infusion pump is recommended for consistent injection speed.To guarantee complete and reproducible delivery of the radiotracer.
PET/CT Image Acquisition

To ensure comparability of longitudinal data, the image acquisition parameters must be kept identical for each patient across all scanning sessions.

ParameterProtocolRationale
Scanner The same PET/CT scanner should be used for all longitudinal scans of a given patient. Cross-calibration of scanners is necessary if using different scanners is unavoidable.To minimize variability introduced by differences in scanner hardware and software.
Patient Positioning The patient's head should be comfortably immobilized using a head holder to minimize motion. Laser alignment should be used to ensure consistent positioning.To reduce motion artifacts and ensure accurate co-registration with anatomical images (MRI).
CT Scan A low-dose CT scan should be acquired for attenuation correction.To correct for the attenuation of photons by the patient's head, which is essential for accurate quantification.
Uptake Time Imaging should commence at a fixed time point after tracer injection. Based on available literature for similar tracers, a 75 to 105-minute uptake period is suggested. The chosen time must be kept consistent for all scans.To allow for sufficient tracer uptake in the brain and for background signal to decrease, maximizing the signal-to-noise ratio.
Acquisition Duration A typical acquisition duration is 20-30 minutes (e.g., 4 x 5-minute or 6 x 5-minute frames). The duration must be identical for all scans.To ensure comparable image statistics and signal-to-noise ratio.
Reconstruction An iterative reconstruction algorithm (e.g., OSEM) should be used with consistent parameters (e.g., number of iterations and subsets, post-reconstruction filter) for all scans.[1]To ensure that any observed changes are not due to differences in image processing.

Data Analysis

A standardized and automated data analysis pipeline is essential for robust and unbiased longitudinal analysis.

Image Pre-processing
StepDescriptionRationale
Motion Correction If dynamic imaging is acquired, frames should be realigned to correct for patient motion during the scan.To minimize blurring and inaccuracies in regional quantification.
Co-registration The PET image should be co-registered to a corresponding structural MRI (preferably a T1-weighted image) for each patient. For longitudinal studies, all PET scans should be co-registered to the baseline MRI.To accurately delineate anatomical regions of interest for quantitative analysis.
Partial Volume Correction (PVC) Apply a consistent PVC method to account for the partial volume effect, which can lead to underestimation of tracer uptake in small structures.To improve the accuracy of quantification, especially in smaller brain regions.
Quantitative Analysis

The primary outcome measure for this compound PET is the Standardized Uptake Value Ratio (SUVr).

StepDescriptionRationale
Region of Interest (ROI) Definition ROIs are defined on the co-registered MRI. Key target ROIs for this compound include the caudate, anterior putamen, and posterior putamen.[1] The reference region, used for normalization, is typically a region with minimal VMAT2 density, such as the occipital cortex or cerebellum.[1] The same set of ROIs must be used for all time points.To extract quantitative data from specific brain regions relevant to the pathophysiology of the disease being studied.
SUVr Calculation The SUVr is calculated by dividing the mean tracer uptake in a target ROI by the mean uptake in the reference region.To provide a semi-quantitative measure of VMAT2 density that is normalized for global differences in tracer delivery and uptake.
Longitudinal Analysis The percentage change in SUVr from baseline is calculated for each follow-up scan. Statistical analysis is then performed to assess the significance of these changes over time.To quantify the rate of VMAT2 density change, which can be correlated with clinical measures of disease progression.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a longitudinal this compound PET study.

G cluster_pre Pre-Scan Protocol cluster_scan Scanning Day Protocol cluster_post Post-Scan Analysis cluster_repeat Follow-up Scans Patient_Screening Patient Screening & Informed Consent Patient_Preparation Patient Preparation (Fasting, Medication Review) Patient_Screening->Patient_Preparation Tracer_Admin This compound Administration Patient_Preparation->Tracer_Admin Uptake_Phase Uptake Phase (75-105 min) Tracer_Admin->Uptake_Phase PET_CT_Acquisition PET/CT Image Acquisition Uptake_Phase->PET_CT_Acquisition Image_Reconstruction Image Reconstruction PET_CT_Acquisition->Image_Reconstruction Data_Analysis Data Analysis (Co-registration, SUVr) Image_Reconstruction->Data_Analysis Longitudinal_Analysis Longitudinal Analysis Data_Analysis->Longitudinal_Analysis Follow_up Repeat Scan at Follow-up Timepoints Longitudinal_Analysis->Follow_up Follow_up->Patient_Preparation

Caption: Workflow for a longitudinal this compound PET study.

VMAT2 Signaling Pathway

The following diagram illustrates the role of VMAT2 in monoaminergic neurotransmission, the target of this compound.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Precursor Dopamine Precursor (L-DOPA) Dopamine Dopamine Dopamine_Precursor->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Sequesters Dopamine_Released Dopamine Synaptic_Vesicle->Dopamine_Released Release This compound This compound (¹⁸F) This compound->VMAT2 Binds to DAT Dopamine Transporter (DAT) DAT->Dopamine Dopamine_Released->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binds to

Caption: Role of VMAT2 in dopamine neurotransmission.

References

Application of Florbenazine in Monitoring Therapeutic Interventions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Florbenazine, also known as ¹⁸F-AV-133 or [¹⁸F]this compound, is a positron emission tomography (PET) radiotracer with high affinity and selectivity for the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a transmembrane protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release.[1] The density of VMAT2 in the brain, particularly in the striatum, is a reliable biomarker for the integrity of dopaminergic neurons. Consequently, PET imaging with this compound provides a quantitative in vivo method to assess dopaminergic neurodegeneration. This makes it an invaluable tool in the differential diagnosis of neurodegenerative disorders like Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB), as well as a powerful instrument for monitoring the efficacy of therapeutic interventions aimed at protecting or restoring dopaminergic function.[2][3]

Principle of the Application

Therapeutic agents designed to slow the progression of neurodegenerative diseases or to modulate monoaminergic systems can be evaluated by measuring changes in VMAT2 density over time. A successful neuroprotective therapy would be expected to slow the rate of decline in this compound uptake, while a neurorestorative therapy might lead to an increase in uptake. Furthermore, for drugs that directly target VMAT2, this compound PET can be used to determine target occupancy, providing crucial pharmacokinetic and pharmacodynamic data to inform dose selection and assess treatment efficacy.[4][5]

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing this compound PET for diagnostic and therapeutic monitoring purposes.

Table 1: Comparative VMAT2 Density in Neurodegenerative Diseases and Healthy Controls

This table presents the mean striatal Standardized Uptake Value Ratios (SUVr) for this compound in different patient populations, illustrating its utility in differential diagnosis. The SUVr is calculated relative to a reference region with negligible VMAT2 expression, such as the visual cortex.

Patient Group N Mean Striatal SUVr (± SD) Reference
Parkinson's Disease (PD)51.72 (± 0.172)
Dementia with Lewy Bodies (DLB)111.87 (± 0.372)
Alzheimer's Disease (AD)103.04 (± 0.579)
Healthy Controls (HC)52.84 (± 0.552)
Combined PD/DLB 16 1.83
Combined AD/HC 15 2.97

Table 2: VMAT2 Target Occupancy by Therapeutic Agents Measured with this compound PET

This table demonstrates the use of this compound PET in a therapeutic context to measure the percentage of VMAT2 occupied by a drug at therapeutic doses.

Therapeutic Agent Dosage VMAT2 Target Occupancy (%) Indication Reference
Valbenazine (active metabolite NBI-98782)80 mg daily85-90%Tardive Dyskinesia, Huntington's Disease Chorea
NBI-750142 (experimental)60 mg twice daily (estimated)36-78%Experimental VMAT2 Inhibitor

Table 3: Longitudinal Monitoring of VMAT2 Decline in Parkinson's Disease

This table shows the annual rate of decline in this compound SUVr in different striatal regions in patients with Parkinson's disease, highlighting its use in tracking disease progression.

Striatal Region of Interest Annual Rate of SUVr Decline in PD (%) Reference
Posterior Putamen-6.6%
Anterior Putamen-4.4%
Caudate-2.9%

Experimental Protocols

1. In Vivo PET Imaging with [¹⁸F]this compound

This protocol is adapted from the Parkinson's Progression Markers Initiative (PPMI) for clinical trial settings.

a. Participant Preparation:

  • No fasting is required before the [¹⁸F]this compound injection.

  • For women of childbearing potential, a negative urine pregnancy test must be confirmed on the day of injection.

  • Obtain and record the participant's weight.

  • Measure and record vital signs (supine pulse rate and blood pressure) 5 minutes prior to and 15 minutes after the tracer injection.

  • Encourage the participant to void immediately before being positioned on the PET scanner.

b. Radiotracer Administration:

  • Administer a single intravenous (IV) bolus of 222 MBq (6 mCi) (± 10%) of [¹⁸F]this compound.

  • The injection should be followed by an IV flush of 15-20 mL of 0.9% sodium chloride (normal saline).

  • Accurately measure the activity of the injected dose using a dose calibrator. Re-assay the empty syringe to determine the residual activity for precise dose calculation.

c. PET Image Acquisition:

  • Position the participant supine with their head in a standard head holder to minimize movement.

  • The imaging field of view must encompass the entire brain, including the cerebellum.

  • Begin a 10-minute PET scan (e.g., 2 x 5-minute frames) at 80 minutes (± 5 minutes) post-injection.

  • Perform a scan for attenuation correction (e.g., a low-dose CT scan) either before or immediately after the emission scan.

d. Image Analysis and Quantification:

  • Reconstruct the PET images using standard clinical protocols.

  • Co-register the PET images with a corresponding structural MRI scan for accurate anatomical delineation of regions of interest (ROIs).

  • Define ROIs for the striatum (caudate, anterior putamen, posterior putamen) and a reference region (e.g., visual cortex).

  • Calculate the Standardized Uptake Value (SUV) for each ROI.

  • Determine the SUV ratio (SUVr) by dividing the SUV of the target ROI by the SUV of the reference region.

  • For therapeutic monitoring, compare SUVr values from baseline scans to those from follow-up scans to quantify changes in VMAT2 density. For target occupancy studies, compare SUVr in the drugged state to the baseline (drug-free) state.

2. In Vitro VMAT2 Radioligand Binding Assay (Template)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for VMAT2. It is based on established methods and can be adapted for use with [¹⁸F]this compound or other suitable radioligands like ³H-dihydrotetrabenazine ([³H]DTBZ).

a. Membrane Preparation:

  • Homogenize tissue (e.g., rat striatum) or cells expressing VMAT2 in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

  • Pellet the membranes by centrifuging the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C).

  • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

b. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.

  • Perform the assay in a 96-well plate format.

  • To each well, add the membrane preparation (e.g., 50-120 µg protein), the test compound at various concentrations, and a fixed concentration of the radioligand (e.g., [³H]DTBZ or [¹⁸F]this compound).

  • To determine non-specific binding, add a high concentration of a known VMAT2 inhibitor (e.g., 100 µM reserpine) to a set of wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

c. Filtration and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI).

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

d. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

VMAT2 Signaling Pathway and Therapeutic Intervention

VMAT2_Pathway cluster_intervention Therapeutic Intervention Dopamine_cyto Cytosolic Dopamine VMAT2 VMAT2 Transporter Dopamine_cyto->VMAT2 Uptake SynapticVesicle Synaptic Vesicle Dopamine_vesicle Vesicular Dopamine SynapticVesicle->Dopamine_vesicle Packaging SynapticCleft Synaptic Cleft SynapticVesicle->SynapticCleft Exocytosis Therapy VMAT2-Targeted Therapy (e.g., Valbenazine) Therapy->VMAT2 Inhibition/ Modulation This compound [18F]this compound (PET Tracer) This compound->VMAT2 Binding for PET Imaging

Caption: VMAT2 packages cytosolic dopamine into vesicles. This compound binds to VMAT2 for imaging, while therapies can modulate its function.

Experimental Workflow for Monitoring Therapeutic Interventions

workflow cluster_patient Patient Journey cluster_data Data Analysis start Patient with Neurodegenerative Disease baseline_pet Baseline this compound PET Scan start->baseline_pet treatment Initiate Therapeutic Intervention baseline_pet->treatment quantify1 Quantify Baseline VMAT2 Density (SUVr) baseline_pet->quantify1 followup_pet Follow-up this compound PET Scan(s) treatment->followup_pet end Assessment of Therapeutic Efficacy followup_pet->end quantify2 Quantify Follow-up VMAT2 Density (SUVr) followup_pet->quantify2 compare Compare Changes in SUVr Over Time quantify1->compare quantify2->compare compare->end

Caption: Workflow for using this compound PET to monitor therapeutic response from baseline to follow-up.

Logical Relationship of VMAT2, this compound, and Therapeutic Outcome

logical_relationship VMAT2 VMAT2 Density (Integrity of Dopaminergic Neurons) This compound This compound PET Signal (SUVr) VMAT2->this compound Directly Proportional To Outcome Therapeutic Outcome (Slowing of Disease Progression) This compound->Outcome Indicates Therapy Neuroprotective/ Neurorestorative Therapy Therapy->VMAT2 Positively Impacts Therapy->Outcome Leads To

References

Application Notes and Protocols for Florbenazine F-18 (¹⁸F-AV-133) Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and patient preparation guidelines for Florbenazine F-18, a positron emission tomography (PET) radiotracer that targets the vesicular monoamine transporter type 2 (VMAT2). The protocols outlined below are intended for research and investigational use.

Introduction

This compound F-18 (also known as ¹⁸F-AV-133) is a radiopharmaceutical used in PET imaging to quantify the density of VMAT2 in the brain. VMAT2 is crucial for the storage and release of monoamine neurotransmitters, and its imaging is a valuable tool in the study of neurodegenerative disorders, particularly Parkinson's disease and other parkinsonian syndromes. These guidelines detail the necessary steps for patient preparation, radiotracer administration, and subsequent imaging to ensure data quality and patient safety.

Patient Preparation

Proper patient preparation is critical for the successful acquisition of this compound F-18 PET scans.

Protocol: Patient Screening and Preparation

  • Informed Consent: Ensure the patient has provided written informed consent prior to any study-related procedures.

  • Medical History: Obtain a thorough medical history, including any neurological conditions, current medications, and allergies.

  • Pregnancy Test: For women of childbearing potential, a negative urine or serum pregnancy test must be confirmed on the day of the PET scan before the administration of this compound F-18.[1][2]

  • Fasting: No fasting is required for this procedure.[1] Patients may maintain their normal diet and fluid intake.

  • Medication Review: While no specific medication restrictions are universally mandated, it is advisable to review the patient's current medications for any that might interfere with VMAT2 binding.

  • Vital Signs: Record the patient's baseline vital signs, including supine pulse rate and blood pressure, approximately 5 minutes before the injection of this compound F-18.[1] These should be monitored again about 15 minutes post-injection.[1]

  • Patient Comfort: Ensure the patient is comfortable and informed about the procedure to minimize anxiety and movement during the scan.

Radiopharmaceutical Administration

The administration of this compound F-18 should be performed by trained personnel in accordance with radiation safety protocols.

Protocol: this compound F-18 Injection

  • Dose Verification: The activity of the this compound F-18 dose must be measured using a dose calibrator immediately before injection.

  • Aseptic Technique: Maintain aseptic technique throughout the preparation and administration process.

  • Intravenous Access: Establish a patent intravenous (IV) line in a suitable peripheral vein.

  • Injection: Administer a single intravenous bolus of 222 MBq (6 mCi) (± 10%) of this compound F-18.

  • Saline Flush: Immediately follow the injection with an intravenous flush of 15 mL to 20 mL of sterile 0.9% sodium chloride (normal saline) to ensure the full dose is delivered.

  • Post-Injection Monitoring: Monitor the patient for any adverse reactions following the injection.

Imaging Protocol

The timing and parameters of the PET scan are crucial for optimal image quality and accurate quantification.

Protocol: PET Image Acquisition

  • Uptake Period: The patient should rest in a quiet, comfortable setting for approximately 80 minutes following the injection of this compound F-18 to allow for adequate tracer uptake in the brain. Some protocols may specify an uptake period of up to 2 hours.

  • Patient Positioning: Position the patient supine on the scanner bed with their head in a comfortable headrest to minimize motion. The head should be centered in the field of view.

  • Scan Acquisition: Begin the PET scan approximately 80 minutes after the injection. The emission scan should be acquired for a duration of approximately 20 minutes.

  • Image Reconstruction: Reconstruct the acquired data using appropriate algorithms, including corrections for attenuation, scatter, and decay.

Data Presentation

The following tables summarize the key quantitative data for this compound F-18 administration and imaging.

ParameterValueReference
Recommended Dose 222 MBq (6 mCi)
Dose Variance ± 10%
Route of Administration Intravenous Bolus
Saline Flush Volume 15 - 20 mL
ParameterTimeReference
Pre-injection Vital Signs ~5 minutes prior to injection
Post-injection Vital Signs ~15 minutes after injection
Uptake Period ~80 minutes
Scan Duration ~20 minutes

Visualized Workflows

Diagram: Patient Preparation Workflow

PatientPreparation Start Patient Arrival InformedConsent Informed Consent Start->InformedConsent MedicalHistory Medical History Review InformedConsent->MedicalHistory PregnancyTest Pregnancy Test (if applicable) MedicalHistory->PregnancyTest VitalSignsPre Baseline Vital Signs PregnancyTest->VitalSignsPre IV_Line Establish IV Access VitalSignsPre->IV_Line End Ready for Injection IV_Line->End AdminImagingWorkflow Start Dose Preparation and Assay Injection Administer this compound F-18 IV Bolus (222 MBq ± 10%) Start->Injection SalineFlush Administer Saline Flush (15-20 mL) Injection->SalineFlush VitalSignsPost Post-injection Vital Signs SalineFlush->VitalSignsPost Uptake Uptake Period (~80 minutes) VitalSignsPost->Uptake Positioning Patient Positioning in PET Scanner Uptake->Positioning Scan PET Scan Acquisition (~20 minutes) Positioning->Scan End Imaging Complete Scan->End

References

Application Notes and Protocols for Florbetapir (¹⁸F) PET Scan Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Florbetapir (¹⁸F) is a radiopharmaceutical used in Positron Emission Tomography (PET) imaging to estimate the density of β-amyloid neuritic plaques in the brains of adult patients with cognitive impairment who are being evaluated for Alzheimer's disease and other causes of cognitive decline.[1][2] Quantitative analysis of Florbetapir PET scans is crucial for objective assessment, longitudinal monitoring, and clinical trial efficacy evaluation. This document provides an overview of common software for quantitative analysis and detailed protocols for their application.

Quantitative analysis of amyloid PET imaging is particularly important in cases where visual interpretation may be ambiguous.[3] The most widely used quantitative measure is the Standardized Uptake Value Ratio (SUVR), which calculates the ratio of tracer uptake in a target region to a reference region.[4] To standardize quantification across different tracers and scanners, the Centiloid (CL) scale has been developed, providing a metric from 0 to 100.[5]

Data Analysis Software Overview

Several commercial software packages are available for the quantitative analysis of Florbetapir PET scans. These tools offer automated workflows for image registration, region of interest (ROI) definition, SUVR calculation, and Centiloid scaling.

Software PlatformKey FeaturesVendor
syngo.PET Cortical Analysis - Automated SUVR calculation. - Centiloid scoring for standardized amyloid quantification. - Tau PET quantification capabilities.Siemens Healthineers
MIMneuro - Vendor-neutral solution. - Automated workflow with Centiloid scaling. - Probabilistic amyloid atlas for regional analysis. - Comparison with PMOD shows comparable performance without requiring MRI.MIM Software (a GE Healthcare company)
PMOD - Comprehensive tools for image processing, analysis, and kinetic modeling. - Considered a reference tool for PET kinetic modeling. - Requires expertise for optimal use.PMOD Technologies
Hermes BRASS - Clinically approved software for quantitative evaluation. - Used in cross-calibration of SUVR thresholds.Hermes Medical Solutions
CortexID Suite - Semi-quantitative analysis of amyloid PET.GE Healthcare
Neurophet SCALE PET - Semi-quantitative analysis of amyloid PET.Neurophet

Experimental Protocols

Patient Preparation and Image Acquisition Protocol

A standardized protocol for patient preparation and image acquisition is critical for reliable quantitative analysis.

  • Patient Preparation:

    • Patients should be comfortably positioned in a quiet, dimly lit room.

    • Confirm the patient has not had anything to eat or drink (except water) for at least 4-6 hours.

    • An intravenous (IV) line should be established for radiotracer injection.

  • Radiotracer Injection:

    • Administer a bolus injection of approximately 370 MBq (10 mCi) of Florbetapir (¹⁸F).

    • The exact dose may vary based on institutional protocols and patient characteristics.

  • Uptake Phase:

    • A waiting period of 30 to 50 minutes post-injection is required to allow for sufficient tracer uptake in the brain and clearance from the blood pool.

  • PET Scan Acquisition:

    • Position the patient's head in the PET scanner's field of view, using a head holder to minimize motion.

    • Acquire a static PET scan over 10-20 minutes, typically starting 50 minutes after the injection of Florbetapir (¹⁸F).

    • An accompanying low-dose CT or an MRI scan is often acquired for attenuation correction and anatomical co-registration.

General Quantitative Analysis Workflow Protocol

The following protocol outlines the general steps for quantitative analysis applicable to most software platforms.

  • Data Import: Load the Florbetapir PET and corresponding anatomical (CT or MRI) images into the analysis software.

  • Image Pre-processing:

    • Motion Correction: If dynamic imaging was performed, correct for inter-frame motion.

    • Co-registration: Co-register the PET image to the patient's anatomical (MRI or CT) image.

  • Spatial Normalization: Spatially normalize the co-registered images to a standard brain template (e.g., MNI space).

  • Region of Interest (ROI) Definition:

    • The software will automatically define ROIs on the normalized brain image.

    • Key target cortical regions include the frontal, parietal, lateral temporal, anterior cingulate, and posterior cingulate/precuneus cortices.

    • A reference region, typically the whole cerebellum or cerebellar grey matter, is also defined to account for non-specific tracer binding.

  • SUVR Calculation:

    • The software calculates the mean tracer uptake within each target and reference ROI.

    • The SUVR is then computed for each target region using the formula: SUVR = (Mean uptake in target region) / (Mean uptake in reference region)

  • Centiloid Conversion (if applicable):

    • The global cortical SUVR is converted to the Centiloid scale using a validated linear transformation. This allows for standardized comparison across different sites and tracers.

  • Report Generation: The software generates a quantitative report, often including tables of regional SUVRs, the global Centiloid value, and color-coded overlay maps on the patient's brain images.

Data Presentation: Quantitative Tables

Clear and structured presentation of quantitative data is essential for interpretation and comparison.

Table 1: Regional and Composite SUVR Values

Brain RegionPatient ID: 001Patient ID: 002Control Mean (SD)
Frontal Cortex1.251.081.05 (0.08)
Parietal Cortex1.421.101.07 (0.09)
Lateral Temporal Cortex1.331.091.06 (0.08)
Anterior Cingulate1.281.111.08 (0.07)
Posterior Cingulate/Precuneus1.511.151.10 (0.10)
Composite Cortical SUVR 1.36 1.11 1.07 (0.08)
Amyloid Status Positive Negative Negative

Note: A common SUVR threshold for amyloid positivity is >1.10, although this can vary slightly between software packages and research protocols.

Table 2: Centiloid Scale Quantification

Patient IDGlobal Cortical SUVRCentiloid (CL) ValueAmyloid Status
0011.3645Positive
0021.1112Negative
0031.5278Positive

Note: A Centiloid value of 0 represents the average amyloid level in young, healthy controls, while a value of 100 represents the average level in typical Alzheimer's disease patients.

Mandatory Visualizations (Graphviz)

The following diagrams illustrate the key workflows and logical relationships in Florbetapir PET scan quantification.

G cluster_acquisition Image Acquisition cluster_processing Image Processing & Analysis cluster_output Output & Interpretation Patient Patient Preparation Injection Florbetapir (18F) Injection Patient->Injection Uptake Uptake Phase (30-50 min) Injection->Uptake Scan PET/CT or PET/MR Scan Uptake->Scan Import Import DICOM Data Scan->Import Preproc Pre-processing (Motion Correction, Co-registration) Import->Preproc Norm Spatial Normalization to Template Preproc->Norm ROI Automated ROI Definition Norm->ROI Quant Quantification (SUVR, Centiloid) ROI->Quant Report Generate Quantitative Report Quant->Report Visual Visual Assessment Quant->Visual Overlay Maps Diagnosis Clinical Interpretation (Amyloid Positive/Negative) Report->Diagnosis Visual->Diagnosis

Caption: Florbetapir PET scan experimental and analysis workflow.

Caption: Logical data flow for SUVR and Centiloid calculation.

G cluster_results Interpretation start Patient with Cognitive Impairment pet_scan Perform Florbetapir PET Scan start->pet_scan visual_read Visual Interpretation pet_scan->visual_read quant_analysis Quantitative Analysis (SUVR/Centiloid) pet_scan->quant_analysis positive Amyloid Positive visual_read->positive High Cortical Uptake negative Amyloid Negative visual_read->negative White Matter Uptake Only quant_analysis->positive SUVR > Threshold CL > Threshold quant_analysis->negative SUVR ≤ Threshold CL ≤ Threshold end Inform Diagnosis and Management positive->end negative->end

Caption: Decision-making pathway for amyloid status determination.

References

Troubleshooting & Optimization

Artifacts and pitfalls in Florbenazine PET imaging interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during Florbenazine (¹⁸F-AV-133) PET imaging for the assessment of vesicular monoamine transporter 2 (VMAT2) density.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound PET imaging?

A1: this compound PET imaging is utilized to estimate the density of VMAT2 in the brain.[1][2] It is a diagnostic tool used in the evaluation of movement disorders, such as Parkinson's disease, and other neurodegenerative conditions where dopaminergic degeneration is a feature.[2]

Q2: What are the most common artifacts encountered in this compound PET imaging?

A2: The most common artifacts include those arising from patient motion, which can cause blurring and misregistration of images, and partial volume effects, especially in atrophic brains, which can lead to an underestimation of tracer uptake in smaller structures.[3][4]

Q3: How can patient motion artifacts be minimized?

A3: To minimize motion artifacts, it is crucial to ensure the patient is comfortable and well-immobilized. Using head holders and providing clear instructions to the patient to remain still during the scan are standard procedures. Additionally, motion correction software can be applied during image reconstruction.

Q4: What is the partial volume effect and how does it impact this compound PET imaging?

A4: The partial volume effect is a phenomenon in PET imaging where the limited spatial resolution of the scanner can cause the signal from a small region of interest to be underestimated due to averaging with the signal from surrounding tissues. In the context of this compound PET, this can be particularly problematic when assessing VMAT2 density in the striatum of patients with significant brain atrophy. Partial volume effect correction (PVEC) algorithms can be applied to mitigate this issue.

Q5: Can this compound PET differentiate between different parkinsonian syndromes?

A5: While this compound PET can detect a reduction in VMAT2 density, which is a hallmark of Parkinson's disease and other synucleinopathies like Dementia with Lewy Bodies (DLB), its ability to differentiate between these conditions may be limited as both can show reduced tracer uptake. However, the pattern and severity of VMAT2 loss may provide clues. For instance, in a study comparing patients with Parkinson's disease, DLB, and Alzheimer's disease, the most significant reduction in striatal this compound binding was observed in the Parkinson's disease group.

Troubleshooting Guides

Issue 1: Suboptimal Image Quality or Blurring

Possible Cause: Patient motion during the scan.

Troubleshooting Steps:

  • Patient Comfort and Immobilization: Ensure the patient is in a comfortable position to minimize restlessness. Utilize head holders and straps to gently immobilize the head.

  • Clear Communication: Instruct the patient on the importance of remaining still throughout the scan duration.

  • Scan Duration: For patients who have difficulty remaining still, consider acquiring the data in shorter frames to allow for motion correction during reconstruction.

  • Motion Correction: If available, use motion tracking systems and apply motion correction algorithms during the image reconstruction process.

Issue 2: Inaccurate Quantification of Striatal Uptake

Possible Cause: Partial volume effects due to brain atrophy.

Troubleshooting Steps:

  • Anatomical Imaging: Acquire a high-resolution anatomical MRI or CT scan.

  • Image Co-registration: Co-register the PET data with the anatomical scan to accurately delineate the striatal regions.

  • Partial Volume Effect Correction (PVEC): Apply a validated PVEC method to the PET data. This will adjust the measured tracer concentration for the effects of limited spatial resolution and atrophy.

Quantitative Data Summary

The following tables provide a summary of quantitative data from studies using this compound PET imaging.

Patient Group Mean Striatal SUVR (± SD) Reference
Parkinson's Disease (PD)1.72 (± 0.172)
Dementia with Lewy Bodies (DLB)1.87 (± 0.372)
Alzheimer's Disease (AD)3.04 (± 0.579)
Healthy Controls (HC)2.84 (± 0.552)

Table 1: Mean Striatal this compound SUVR in Different Patient Populations. SUVR (Standardized Uptake Value Ratio) values are presented as mean ± standard deviation.

Striatal Sub-region PD Group SUVR (± SD) DLB Group SUVR (± SD) AD Group SUVR (± SD) HC Group SUVR (± SD) Reference
Caudate2.10 (± 0.208)2.22 (± 0.449)3.39 (± 0.638)3.12 (± 0.623)
Anterior Putamen1.77 (± 0.199)1.95 (± 0.413)3.17 (± 0.613)2.95 (± 0.579)
Posterior Putamen1.30 (± 0.110)1.45 (± 0.252)2.56 (± 0.485)2.44 (± 0.453)

Table 2: Regional Striatal this compound SUVR in Different Patient Populations. SUVR values are presented as mean ± standard deviation.

Experimental Protocols

This compound PET Imaging Protocol for VMAT2 Assessment

This protocol is based on methodologies described in clinical studies.

  • Radiotracer Administration: Administer an intravenous bolus of 5 mCi (185 MBq) of this compound (¹⁸F-AV-133).

  • Uptake Period: Allow for a 50-minute uptake period post-injection.

  • Image Acquisition:

    • Position the patient in the PET scanner with appropriate head immobilization.

    • Acquire brain images for approximately 10 minutes.

    • Use a PET/CT scanner for attenuation correction.

  • Image Reconstruction: Reconstruct images using an iterative reconstruction method. No post-reconstruction smoothing should be applied to preserve quantitative accuracy.

  • Image Analysis:

    • Spatially normalize the this compound PET images to a standard atlas using a tracer-specific template.

    • Apply atlas-based volumes of interest (VOIs) for target regions (caudate, anterior and posterior putamen) and a reference region (occipital cortex).

    • Calculate the Standardized Uptake Value Ratio (SUVR) by dividing the mean tracer activity in the target VOIs by the mean activity in the reference region.

Visualizations

Artifact_Troubleshooting_Workflow cluster_start Start cluster_qc Image Quality Control cluster_artifacts Artifact Identification & Correction cluster_analysis Quantitative Analysis cluster_end End Start This compound PET Scan Acquired QC Visual Inspection for Artifacts Start->QC Motion Motion Artifacts Detected QC->Motion Blurring/Misregistration PVE Potential for Partial Volume Effects QC->PVE Atrophic Brain Quantify Perform SUVR Quantification QC->Quantify No Artifacts MotionCorrection Apply Motion Correction Motion->MotionCorrection PVEC Apply Partial Volume Effect Correction PVE->PVEC MotionCorrection->Quantify PVEC->Quantify End Final Report Quantify->End

Caption: Workflow for identifying and correcting artifacts in this compound PET imaging.

Pitfall_Interpretation_Logic cluster_input Input Data cluster_interpretation Interpretation cluster_pitfalls Potential Pitfalls cluster_output Output PET_Image This compound PET Image Visual_Assessment Visual Assessment of Striatal Uptake PET_Image->Visual_Assessment Quantitative_Analysis Quantitative SUVR Analysis PET_Image->Quantitative_Analysis Clinical_Info Clinical Information Atrophy Brain Atrophy (Partial Volume Effect) Clinical_Info->Atrophy Medication Concomitant Medications Clinical_Info->Medication Comorbidities Neurological Comorbidities Clinical_Info->Comorbidities Report Interpretive Report Visual_Assessment->Report Quantitative_Analysis->Report Atrophy->Quantitative_Analysis Consider PVEC Medication->Report Note Potential Interference Comorbidities->Report Consider in Differential Diagnosis

References

Technical Support Center: Optimizing [18F]Florbenazine Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [18F]Florbenazine radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of [18F]this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind [18F]this compound synthesis?

A1: The synthesis of [18F]this compound typically involves a two-step process. The first step is a nucleophilic substitution reaction where [18F]fluoride displaces a leaving group (e.g., tosylate or mesylate) on a suitable precursor. This is followed by a deprotection step, often involving acid hydrolysis, to yield the final [18F]this compound product. The crude product is then purified, commonly by High-Performance Liquid Chromatography (HPLC).

Q2: What are the most critical factors affecting the radiochemical yield?

A2: Several factors can significantly impact the radiochemical yield. These include the purity and concentration of the precursor, the efficiency of the azeotropic drying to remove water, the reaction temperature and time, and the composition of the eluent for the [18F]fluoride.

Q3: How can I improve the radiochemical purity of my final product?

A3: Radiochemical purity is primarily enhanced through optimization of the purification step. For HPLC purification, this involves selecting the appropriate column, mobile phase composition, and flow rate to effectively separate [18F]this compound from unreacted [18F]fluoride and other chemical impurities. Solid-phase extraction (SPE) can also be employed as a purification method, which may be simpler and faster than HPLC.

Q4: What are common chemical impurities in [18F]this compound synthesis?

A4: Common impurities include the unreacted precursor, hydrolyzed precursor (where the leaving group is replaced by a hydroxyl group), and byproducts from the decomposition of the precursor or the final product under the reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the radiolabeling of [18F]this compound, with potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Radiochemical Yield 1. Presence of water: Residual water in the reaction mixture can solvate the [18F]fluoride ion, reducing its nucleophilicity.- Ensure efficient azeotropic drying of the [18F]fluoride-cryptand complex. Use anhydrous solvents and handle the precursor in a dry environment.
2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation.- Optimize the reaction temperature. For similar radiolabeling reactions, temperatures between 110°C and 130°C are often optimal.
3. Incorrect precursor concentration: Too little precursor can lead to a low yield, while too much can sometimes hinder the reaction or complicate purification.- Experiment with different precursor concentrations. A study on a similar tracer, [18F]Florbetaben, found 80 nmol to be an optimal amount in a microvolume synthesis.
4. Degraded precursor: The precursor may have degraded due to improper storage or handling.- Use a fresh batch of precursor and store it under the recommended conditions (cool, dry, and protected from light).
Low Radiochemical Purity 1. Inefficient HPLC purification: The HPLC method may not be adequately separating [18F]this compound from impurities.- Optimize the HPLC method by adjusting the mobile phase composition (e.g., acetonitrile/water ratio), flow rate, and trying different C18 columns.
2. Formation of byproducts: Suboptimal reaction conditions can lead to the formation of difficult-to-separate byproducts.- Re-optimize the reaction time and temperature to minimize byproduct formation.
3. Instability of the final product: [18F]this compound might be degrading after synthesis.- Ensure the final formulation is at an appropriate pH and contains stabilizers if necessary.
Peak Tailing or Broadening in HPLC 1. Column degradation: The HPLC column performance may have deteriorated.- Replace the HPLC column with a new one.
2. Inappropriate mobile phase: The mobile phase may not be optimal for the separation.- Adjust the pH and organic modifier concentration of the mobile phase.
3. Sample overload: Injecting too much mass onto the column can cause peak distortion.- Reduce the amount of crude product injected onto the HPLC.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of [18F]this compound, based on common procedures for similar 18F-labeled radiotracers.

1. [18F]Fluoride Trapping and Elution

  • Trap aqueous [18F]fluoride, obtained from a cyclotron, on a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elute the [18F]fluoride into a reaction vessel using a solution of a phase transfer catalyst, such as Kryptofix 2.2.2. (K222), and potassium carbonate (K2CO3) in an acetonitrile/water mixture.

2. Azeotropic Drying

  • Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at approximately 110-115°C to remove water.

3. Radiolabeling Reaction

  • Add the tosylated precursor of this compound (typically 1 mg) dissolved in an anhydrous aprotic solvent like dimethyl sulfoxide (DMSO) to the dried [18F]fluoride.

  • Heat the reaction mixture at a specific temperature (e.g., 115°C) for a designated time (e.g., 10 minutes).

4. Deprotection

  • After the radiolabeling step, add an acid solution (e.g., 3 M HCl) and heat the mixture (e.g., at 115°C for 5 minutes) to remove the protecting group.

  • Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution).

5. Purification

  • Purify the crude reaction mixture using semi-preparative HPLC with a C18 column.

  • A typical mobile phase could be a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Collect the fraction corresponding to [18F]this compound.

6. Formulation

  • The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the [18F]this compound.

  • The cartridge is then washed with water to remove any residual HPLC solvents.

  • Finally, the [18F]this compound is eluted from the cartridge with a small volume of ethanol and diluted with saline for injection.

Data Presentation

The following tables summarize quantitative data from studies on similar 18F-labeled tracers, which can serve as a baseline for optimizing [18F]this compound synthesis.

Table 1: Optimization of Reaction Parameters for an [18F]Tracer (Adapted from a microvolume synthesis of [18F]Florbetaben)

ParameterCondition 1Condition 2Condition 3Optimal Condition
Precursor Amount 40 nmol80 nmol120 nmol80 nmol
Radiochemical Yield (Intermediate)~60%~70%~70%~70%
Reaction Temperature 110°C130°C150°C130°C
Radiochemical Yield (Intermediate)~55%~70%~65%~70%
Reaction Time 3 min5 min10 min5 min
Radiochemical Yield (Intermediate)~65%~70%~68%~70%

Table 2: Typical Results for Automated Synthesis of [18F]AV-45

ParameterValue
Radiochemical Yield (non-decay corrected) 14.8 ± 2.1%[1][2]
Radiochemical Purity > 95%[1][2]
Total Synthesis Time ~60 minutes[1]

Visualizations

Diagram 1: General Experimental Workflow for [18F]this compound Synthesis

G start [18F]Fluoride Production trapping QMA Cartridge Trapping start->trapping elution Elution with K222/K2CO3 trapping->elution drying Azeotropic Drying elution->drying labeling Radiolabeling with Precursor drying->labeling deprotection Acid Hydrolysis (Deprotection) labeling->deprotection neutralization Neutralization deprotection->neutralization hplc HPLC Purification neutralization->hplc formulation SPE Formulation hplc->formulation qc Quality Control formulation->qc end Final Product qc->end G start Low Radiochemical Yield check_drying Check Azeotropic Drying Efficiency start->check_drying check_precursor Verify Precursor Quality check_drying->check_precursor Efficient improve_drying Improve Drying Protocol check_drying->improve_drying Inefficient check_temp Optimize Reaction Temperature check_precursor->check_temp Good new_precursor Use Fresh Precursor check_precursor->new_precursor Degraded check_time Optimize Reaction Time check_temp->check_time Optimal adjust_temp Adjust Temperature check_temp->adjust_temp Suboptimal adjust_time Adjust Time check_time->adjust_time Suboptimal

References

Technical Support Center: Troubleshooting Poor Signal-to-Noise Ratio in Florbenazine Scans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Florbenazine PET imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to poor signal-to-noise ratio (SNR) in their experimental scans.

Frequently Asked Questions (FAQs)

Q1: What is a good signal-to-noise ratio for this compound PET scans, and why is it important?

Q2: What are the most common causes of poor SNR in this compound scans?

Poor SNR in this compound PET scans can stem from a variety of factors, broadly categorized as patient-related, acquisition-related, or processing-related. Common issues include patient motion during the scan, suboptimal injected dose or uptake time, incorrect image reconstruction parameters, and inadequate scanner calibration.[1][2]

Q3: How does patient preparation affect the quality of this compound scans?

Proper patient preparation is critical for obtaining high-quality images. Factors such as fasting, medication use, and patient comfort can all influence the biodistribution of the tracer and the likelihood of motion artifacts.[3] For instance, patient anxiety can lead to movement, which significantly degrades image quality.

Q4: Can the choice of image reconstruction algorithm impact the SNR?

Absolutely. The image reconstruction algorithm used can have a significant impact on the final image quality. Iterative reconstruction methods, such as Ordered Subset Expectation Maximization (OSEM), are generally preferred over older methods like Filtered Backprojection (FBP) as they can provide a better SNR. The inclusion of corrections for physical effects like attenuation, scatter, and random coincidences is also critical.

Troubleshooting Guides

Issue 1: High Noise Levels in the Reconstructed Image

High noise can obscure anatomical details and compromise the quantitative accuracy of your this compound PET data. Follow these steps to identify and address the source of the noise.

Troubleshooting Workflow for High Image Noise

high_noise_troubleshooting cluster_start Start cluster_acquisition Acquisition Parameters cluster_reconstruction Image Reconstruction cluster_system System Performance cluster_solution Resolution start Poor SNR: High Noise Observed check_dose Verify Injected Dose start->check_dose check_time Review Acquisition Time check_dose->check_time Dose OK optimize_params Optimize Acquisition & Reconstruction Parameters check_dose->optimize_params Dose Too Low check_recon Evaluate Reconstruction Algorithm (e.g., OSEM) check_time->check_recon Time OK check_time->optimize_params Time Too Short check_corrections Confirm All Corrections (Attenuation, Scatter) check_recon->check_corrections Algorithm OK check_recon->optimize_params Suboptimal Algorithm check_filter Assess Post-Reconstruction Filter check_corrections->check_filter Corrections OK check_corrections->optimize_params Incorrect Corrections check_qc Review Scanner QC/ Calibration Records check_filter->check_qc Filter OK check_filter->optimize_params Inappropriate Filter check_qc->optimize_params QC Passed perform_qc Perform System Calibration/QC check_qc->perform_qc QC Failed

Caption: Troubleshooting workflow for high noise in this compound scans.

Experimental Protocol: Phantom Scan for SNR and CNR Assessment

  • Phantom Preparation: Use a uniform cylindrical phantom filled with a known concentration of 18F.

  • Scan Acquisition: Acquire data using the same protocol as your experimental scans.

  • Image Reconstruction: Reconstruct the phantom data using your standard reconstruction parameters.

  • Region of Interest (ROI) Analysis:

    • Draw a large ROI in a uniform area of the phantom.

    • Calculate the mean (Signal) and standard deviation (Noise) of the pixel values within this ROI.

    • Calculate the SNR as: SNR = Mean / Standard Deviation.

    • If using a phantom with hot and/or cold inserts, draw ROIs over these features and in the background to calculate the Contrast-to-Noise Ratio (CNR).

  • Parameter Optimization: Adjust acquisition and reconstruction parameters (e.g., acquisition time, reconstruction algorithm, number of iterations/subsets, post-filtering) and repeat the analysis to determine the optimal settings for your scanner.

Issue 2: Motion Artifacts Degrading Image Quality

Patient motion during the scan is a significant cause of image blurring and artifacts, which can lead to a poor SNR.

Logical Steps to Mitigate Motion Artifacts

motion_artifacts_mitigation cluster_start Start cluster_preparation Patient Preparation cluster_acquisition During Acquisition cluster_postprocessing Post-Processing cluster_solution Resolution start Motion Artifacts Observed patient_comfort Ensure Patient Comfort (Positioning, Temperature) start->patient_comfort instructions Provide Clear Instructions to Remain Still patient_comfort->instructions head_holder Utilize Head Holder/ Immobilization Device instructions->head_holder monitoring Monitor Patient During Scan head_holder->monitoring motion_correction Apply Motion Correction Algorithms if Available monitoring->motion_correction improved_image Improved Image Quality motion_correction->improved_image

Caption: Steps to mitigate motion artifacts in PET scans.

Quantitative Data Summary

The following table provides a summary of recommended parameters for this compound PET scans, compiled from published literature. Note that optimal values may vary depending on the specific PET scanner and research protocol.

ParameterRecommended ValueReference
Injected Dose 5 mCi (185 MBq)
Uptake Time 50 minutes
Scan Duration ~10 minutes
Reconstruction Algorithm Iterative (e.g., OSEM)

Experimental Protocols

Protocol for Optimizing this compound Scan Acquisition Time

  • Subject Preparation: Prepare the subject according to your standard protocol, including fasting and medication restrictions.

  • Tracer Administration: Administer the recommended dose of this compound (e.g., 5 mCi).

  • Dynamic Acquisition: Begin a dynamic scan acquisition immediately after tracer injection for a total of 60-90 minutes.

  • Image Binning: Reconstruct the dynamic data into different time frames (e.g., 40-50 min, 50-60 min, 60-70 min post-injection).

  • SNR Analysis: For each reconstructed time frame, calculate the SNR in key regions of interest (e.g., striatum) and a background region.

  • Determine Optimal Window: Identify the time window that provides the best balance between high specific binding (signal) and low background noise.

Protocol for Evaluating the Impact of Reconstruction Parameters

  • Data Acquisition: Acquire a this compound scan from a subject or a phantom with known tracer concentration.

  • Iterative Reconstruction: Reconstruct the raw data using an iterative algorithm (e.g., OSEM) with varying numbers of iterations and subsets (e.g., 2 iterations/8 subsets, 3 iterations/16 subsets, 4 iterations/32 subsets).

  • Post-Filtering: Apply different levels of post-reconstruction filtering (e.g., Gaussian filter with varying FWHM) to each reconstructed dataset.

  • Image Analysis:

    • Visually inspect the images for noise levels and anatomical clarity.

    • Quantitatively assess the SNR and CNR for each reconstruction parameter set.

  • Parameter Selection: Choose the combination of iterations, subsets, and filtering that yields the highest SNR and CNR without significant loss of spatial resolution.

References

Technical Support Center: Florbenazine ([¹⁸F]AV-133) PET Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Florbenazine ([¹⁸F]AV-133) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target binding and other common challenges encountered during PET studies with this VMAT2 tracer.

Frequently Asked Questions (FAQs)

Q1: What is the primary binding target of this compound ([¹⁸F]AV-133)?

This compound is a PET radiopharmaceutical designed to bind with high selectivity and affinity to the Vesicular Monoamine Transporter 2 (VMAT2)[1][2]. VMAT2 is a transport protein found on the membranes of synaptic vesicles in monoaminergic neurons and is crucial for the uptake and storage of monoamines like dopamine, serotonin, and norepinephrine[3][4].

Q2: Is off-target binding a significant concern with this compound?

Current research indicates that this compound is highly selective for VMAT2[1]. Studies in animal models of Parkinson's disease have shown minimal binding to other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This high selectivity minimizes the concern for significant off-target binding that could confound the interpretation of VMAT2 density measurements.

Q3: What are the potential, though minimal, off-target binding sites for this compound?

While specific in vitro screening against a broad panel of receptors is not extensively published, the chemical structure of this compound, a dihydrotetrabenazine analog, suggests that any potential cross-reactivity would most likely be with other monoamine transporters. However, preclinical studies have demonstrated its high selectivity for VMAT2 over others.

Q4: How can I be sure that the signal I'm detecting is specific to VMAT2?

The confidence in the specificity of the this compound signal comes from several lines of evidence:

  • High Selectivity: Preclinical studies have established the high selectivity of this compound for VMAT2.

  • Regional Distribution: The pattern of tracer uptake in the brain, with high concentrations in the striatum (caudate and putamen), aligns with the known distribution of VMAT2 in the brain.

  • Pathological Correlation: In neurodegenerative diseases like Parkinson's, the reduction in this compound signal in the striatum correlates well with the known loss of dopaminergic neurons, further supporting that the signal is representative of VMAT2 density.

Troubleshooting Guide: Addressing Potential Off-Target and Non-Specific Binding

Even with a highly selective tracer like this compound, researchers may encounter situations that raise questions about the specificity of the signal. This guide provides a systematic approach to troubleshooting these issues.

Issue 1: Higher than expected background signal or diffuse uptake in regions with low VMAT2 density.

Potential Causes:

  • Non-Specific Binding: This can be influenced by various physiological factors and the physicochemical properties of the tracer.

  • Radiochemical Impurity: The presence of unbound [¹⁸F]fluoride or other radiolabeled impurities can lead to diffuse background signal.

  • Partial Volume Effects: Due to the limited spatial resolution of PET, the signal from a VMAT2-rich region can "spill over" into adjacent regions with lower VMAT2 density, artificially inflating their signal.

Troubleshooting and Optimization Workflow:

TroubleshootingWorkflow1 Start High Background Signal Observed QC Verify Radiochemical Purity Start->QC Step 1 PVE Assess Partial Volume Effects (PVE) QC->PVE If Purity >95% Correction Apply Partial Volume Correction (PVC) PVE->Correction If PVE is suspected Ref_Region Evaluate Reference Region Selection PVE->Ref_Region If PVE is minimal Correction->Ref_Region Kinetic_Model Consider Kinetic Modeling Ref_Region->Kinetic_Model End Signal Specificity Confirmed Kinetic_Model->End

Caption: Workflow for troubleshooting high background signal.

Detailed Steps:

  • Verify Radiochemical Purity:

    • Action: Before injection, perform quality control on the radiotracer using radio-TLC or radio-HPLC to ensure radiochemical purity is >95%.

    • Solution: If purity is low, optimize the radiosynthesis and purification protocol.

  • Assess and Correct for Partial Volume Effects (PVE):

    • Action: Co-register PET images with high-resolution anatomical MRI scans. Visually inspect for spill-over effects, particularly at the borders of the striatum.

    • Solution: Apply a validated Partial Volume Correction (PVC) algorithm. Several methods exist, such as the Müller-Gärtner (MG) method or the Geometric Transfer Matrix (GTM) method, which use MRI data to correct for PVE in gray matter regions.

  • Evaluate Reference Region Selection:

    • Action: The primary visual cortex is often used as a reference region for this compound PET studies as it is considered to have a negligible density of VMAT2 sites. Ensure the accurate delineation of this region, avoiding inclusion of adjacent structures.

    • Solution: Use an automated, atlas-based method for consistent and reproducible reference region definition.

  • Consider Kinetic Modeling:

    • Action: For dynamic PET acquisitions, kinetic modeling can provide more accurate quantification of specific binding than simpler methods like the Standardized Uptake Value Ratio (SUVR). Models like the two-tissue compartment model can help to separate specific binding from non-specific uptake and free tracer in tissue.

    • Solution: If technically feasible, perform dynamic scanning and apply appropriate kinetic models to the data.

Issue 2: Unexpected signal in a specific anatomical region not typically associated with high VMAT2 density.

Potential Causes:

  • Anatomical Variability: Individual differences in brain structure.

  • Co-pathology: The presence of other neurological conditions that might alter brain structure or tracer uptake.

  • Low-level Off-Target Binding: While unlikely to be significant, binding to other sites cannot be entirely ruled out in specific patient populations or in the presence of certain medications.

Troubleshooting and Optimization Workflow:

TroubleshootingWorkflow2 Start Unexpected Regional Signal Anatomy Review Anatomical Scans (MRI/CT) Start->Anatomy Step 1 CoPathology Assess for Co-pathologies Anatomy->CoPathology If anatomy is normal Literature Consult Literature for Similar Findings CoPathology->Literature Blocking Consider a Blocking Study (Preclinical) Literature->Blocking End Source of Signal Identified Blocking->End

Caption: Workflow for investigating unexpected regional signals.

Detailed Steps:

  • Review Anatomical Scans:

    • Action: Carefully examine the corresponding MRI or CT scans to rule out any anatomical abnormalities, such as lesions or tumors, that could be contributing to the PET signal.

  • Assess for Co-pathologies:

    • Action: Review the clinical history of the subject for any co-existing conditions that might influence tracer biodistribution.

  • Consult the Literature:

    • Action: Search for published case studies or research that may have reported similar findings with this compound or other VMAT2 tracers.

  • Consider a Blocking Study (Primarily for Preclinical Research):

    • Action: In animal models, a blocking study can be performed by pre-administering a high dose of a non-radioactive, high-affinity VMAT2 ligand (e.g., tetrabenazine) before injecting this compound. A significant reduction in the PET signal in the region of interest after the blocking dose would confirm that the signal is specific to VMAT2.

Data Presentation

Binding Affinity of this compound and Related Compounds

While a comprehensive off-target binding profile for this compound is not publicly available, the following table summarizes its known high affinity for VMAT2 and the affinities of related, well-characterized VMAT2 inhibitors.

CompoundTargetBinding Affinity (Ki)Reference
This compound ([¹⁸F]AV-133) VMAT2 High Affinity
SERT, NETLow AffinityImplied from preclinical studies
Tetrabenazine (TBZ)VMAT2High
Dihydrotetrabenazine (DTBZ)VMAT2High (isomer-dependent)
ValbenazineVMAT2High

Note: "High Affinity" for this compound is stated qualitatively in the literature, with its binding characteristics being suitable for effective PET imaging of VMAT2.

Experimental Protocols

Protocol: Partial Volume Correction (PVC) using the Geometric Transfer Matrix (GTM) Method

This protocol outlines the general steps for applying GTM-based PVC to this compound PET data.

Objective: To correct for the partial volume effect, thereby improving the quantitative accuracy of tracer uptake in specific brain regions.

Requirements:

  • This compound PET image

  • Co-registered T1-weighted MRI scan

  • Image analysis software with a GTM-based PVC module (e.g., PMOD, SPM with PETPVE12 toolbox)

Methodology:

  • Image Pre-processing:

    • Realign dynamic PET frames to correct for motion, if applicable.

    • Co-register the mean PET image to the subject's T1-weighted MRI.

    • Segment the MRI into gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) probability maps.

  • Region of Interest (ROI) Definition:

    • Define ROIs on the co-registered MRI for the target structures (e.g., caudate, putamen) and the reference region (e.g., primary visual cortex).

  • GTM Algorithm Application:

    • Input the co-registered PET image, the segmented MRI, and the defined ROIs into the PVC software module.

    • Specify the Point Spread Function (PSF) of the PET scanner. This is typically provided by the manufacturer or can be measured.

    • The GTM algorithm will then calculate a matrix of spill-over fractions between the defined ROIs and use this to correct the original PET data.

  • Data Analysis:

    • Extract the PVC-corrected tracer uptake values (e.g., SUVR) for each ROI.

    • Compare the corrected values to the uncorrected data to assess the impact of PVE.

PVC_Workflow cluster_0 Input Data cluster_1 Processing Steps cluster_2 Output PET This compound PET Image Coreg Co-registration PET->Coreg GTM GTM Algorithm PET->GTM MRI T1-weighted MRI MRI->Coreg Segment MRI Segmentation (GM, WM, CSF) Coreg->Segment ROI ROI Definition Coreg->ROI Segment->GTM ROI->GTM CorrectedPET PVC-Corrected PET Data GTM->CorrectedPET

References

Technical Support Center: Partial Volume Correction for Florbenazine PET Data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for partial volume correction (PVC) of Florbenazine PET data. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and frequently asked questions encountered during the application of PVC methods to this compound PET studies.

Frequently Asked Questions (FAQs)

Q1: What is Partial Volume Effect (PVE) and why is it important to correct for it in this compound PET imaging?

A1: The Partial Volume Effect (PVE) is an artifact in PET imaging that arises from the limited spatial resolution of the scanner. This limitation causes the signal from a specific brain region to be blurred and contaminated by the signal from neighboring tissues.[1] This can lead to two main issues:

  • Spill-out: The underestimation of radioactivity in small regions of high uptake (e.g., gray matter with amyloid plaques) as the signal "spills out" into adjacent areas.

  • Spill-in: The overestimation of radioactivity in regions of low uptake due to signal contamination from nearby high-activity areas (e.g., spill-in from white matter to gray matter).[2]

Correcting for PVE is crucial in this compound PET studies as it can significantly impact the quantitative accuracy of amyloid-beta (Aβ) plaque density measurements. Uncorrected PVE, especially in the context of brain atrophy, can lead to an underestimation of the true tracer uptake, potentially affecting the diagnostic interpretation and the tracking of disease progression.[3]

Q2: Which Partial Volume Correction (PVC) method should I choose for my this compound PET data?

A2: There is no single "best" PVC method, and the optimal choice often depends on the specific research question, the available data (e.g., high-resolution anatomical MRI), and the characteristics of the PET data itself.[4] Commonly used methods for amyloid PET imaging include:

  • Müller-Gärtner (MG) method: This is a voxel-based method that corrects for PVE in gray matter by considering the contributions from white matter and cerebrospinal fluid (CSF).[1] It assumes uniform tracer uptake within the white matter.

  • Geometric Transfer Matrix (GTM) method: A region-of-interest (ROI)-based method that corrects for spill-over between multiple predefined anatomical regions. It assumes uniform tracer activity within each ROI.

  • Region-Based Voxel-Wise (RBV) correction: This method combines elements of both ROI-based and voxel-based approaches to generate a corrected image at the voxel level.

  • Iterative Yang (IY): An iterative, image-based method that corrects for PVE between gray matter regions without the assumption of zero activity in the CSF.

For longitudinal studies, some research suggests that GTM methods may introduce more variability compared to two- or three-compartment models like the Meltzer or Müller-Gärtner methods.

Q3: What software is available to perform PVC on my this compound PET data?

A3: Several software packages are available, many of which are open-source or integrated into larger neuroimaging analysis suites. Popular options include:

  • PETPVC: An open-source toolbox that implements a variety of PVC methods, including GTM, MG, RBV, and IY.

  • SPM (Statistical Parametric Mapping): A widely used academic software package for brain imaging analysis that has toolboxes and scripts available for performing PVC.

  • PMOD: A commercial software package that offers various PVC algorithms.

  • FreeSurfer: While primarily for MRI analysis, it can be used in conjunction with other tools for PVC by providing the necessary anatomical segmentations.

Q4: Do I always need a corresponding anatomical MRI scan to perform PVC?

A4: Most of the accurate and widely used PVC methods, such as the Müller-Gärtner and GTM methods, rely on a high-resolution anatomical image (typically a T1-weighted MRI) to provide the necessary information about the different tissue compartments (gray matter, white matter, CSF). This anatomical information is crucial for accurately modeling the spill-over effects. While some methods exist that do not require an MRI, their accuracy may be limited.

Troubleshooting Guides

This section provides solutions to common problems encountered during the PVC process for this compound PET data.

Issue 1: Inaccurate Corrected Values or Unexpected Results

Symptom: The partial volume corrected standardized uptake value ratios (SUVRs) are unexpectedly high or low, or the variability in your data has significantly increased after correction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Misregistration between PET and MRI data Visually inspect the co-registration of the PET and MRI images. Even small misalignments can lead to significant errors in the PVC. If misalignment is detected, re-run the co-registration algorithm. Ensure that the images are in the same orientation and have the same voxel size.
Incorrect Point Spread Function (PSF) estimation The PSF of the PET scanner is a critical parameter for most PVC algorithms. Ensure that the full width at half maximum (FWHM) of the PSF is accurately specified for your scanner and reconstruction parameters. An incorrect PSF can lead to either under- or over-correction. If possible, perform phantom scans to measure the PSF of your system accurately.
Inaccurate brain tissue segmentation The accuracy of the PVC is highly dependent on the quality of the gray matter, white matter, and CSF segmentations from the MRI. Visually inspect the segmentation results to ensure there are no gross errors. If the segmentation is poor, consider using a different segmentation algorithm or manually editing the masks.
Choice of PVC method Different PVC methods can yield different results. If you are seeing unexpected outcomes, consider the assumptions of the method you are using. For example, the Müller-Gärtner method assumes uniform white matter uptake, which may not always be valid. It may be beneficial to compare the results from a few different PVC methods.
Issue 2: Increased Noise in the Corrected Images

Symptom: The partial volume corrected PET images appear significantly noisier than the uncorrected images.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Noise amplification PVC algorithms, particularly deconvolution-based methods, can amplify the inherent noise in PET data. This is a known trade-off for achieving higher quantitative accuracy.
Low PET counts If the original PET data has a low signal-to-noise ratio, the noise amplification effect will be more pronounced. Ensure that the PET acquisition parameters (e.g., scan duration, injected dose) are optimized to provide good image quality.
Choice of PVC method Some methods are more prone to noise amplification than others. For instance, some studies suggest that the symmetric GTM (sGTM) method has better noise characteristics than the conventional GTM method.
Issue 3: Presence of Artifacts in the Corrected Images

Symptom: The corrected PET images show new artifacts that were not present in the original data, such as "edge effects" or regions of artificially high or low uptake near tissue boundaries.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Misregistration or segmentation errors As with inaccurate corrected values, even slight misalignments or errors in tissue segmentation can lead to prominent artifacts at the boundaries between different tissue types. Meticulous quality control of the co-registration and segmentation is essential.
Gibbs ringing artifacts Deconvolution-based PVC methods can sometimes introduce Gibbs ringing artifacts, which appear as oscillations or "ripples" near sharp edges in the image. This is an inherent limitation of these algorithms.
Patient motion Motion during the PET or MRI scan can lead to blurring and misregistration, which will be exacerbated by the PVC process. If significant motion is suspected, the data may need to be excluded or corrected for motion prior to PVC.

Experimental Protocols

General Workflow for MRI-Based Partial Volume Correction

This protocol outlines the key steps for performing PVC on this compound PET data using a co-registered T1-weighted MRI.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_preprocessing Image Pre-processing cluster_pvc Partial Volume Correction cluster_analysis Post-PVC Analysis pet_acq This compound PET Acquisition pet_recon PET Image Reconstruction pet_acq->pet_recon mri_acq T1-weighted MRI Acquisition mri_seg MRI Segmentation (GM, WM, CSF) mri_acq->mri_seg coreg Co-registration of PET to MRI pet_recon->coreg mri_seg->coreg pvc_method Select and Apply PVC Method (e.g., MG, GTM) coreg->pvc_method quant Quantitative Analysis (e.g., SUVR) pvc_method->quant stats Statistical Analysis quant->stats

Caption: General workflow for MRI-based partial volume correction of this compound PET data.

Methodology Details:

  • Data Acquisition:

    • Acquire this compound PET data according to your established protocol.

    • Acquire a high-resolution T1-weighted anatomical MRI scan for each subject.

  • Image Pre-processing:

    • PET Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., OSEM).

    • MRI Segmentation: Segment the T1-weighted MRI into gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) probability maps using software like SPM, FSL, or FreeSurfer.

    • Co-registration: Co-register the PET image to the corresponding MRI image. This step is critical for ensuring that the anatomical information from the MRI accurately aligns with the functional data from the PET scan.

  • Partial Volume Correction:

    • Select the desired PVC method (e.g., Müller-Gärtner, GTM).

    • Provide the required inputs to the PVC software, which will typically include:

      • The co-registered PET image.

      • The segmented MRI tissue maps.

      • The point spread function (PSF) of the PET scanner (as FWHM in x, y, and z dimensions).

    • Run the PVC algorithm to generate the corrected PET image.

  • Post-PVC Analysis:

    • Perform quantitative analysis on the corrected PET data, such as calculating the standardized uptake value ratio (SUVR) in various regions of interest.

    • Conduct statistical analysis to compare groups or assess changes over time.

Quantitative Data Summary

The following table summarizes the impact of different PVC methods on SUVRs in amyloid PET imaging, based on a study by Yamashita et al. (2018) using 11C-PiB. While not specific to this compound, these findings provide a general indication of the expected effects of PVC.

Table 1: Comparison of PVC Methods on SUVR and Coefficient of Variation (COV) in Amyloid PET

MethodSUVR Change in AD Patients (Gray Matter)COV Change in AD Patients (Gray Matter)
No Correction --
GTM IncreasedIncreased
Labbé IncreasedIncreased
Richardson-Lucy (RL) IncreasedMarkedly Increased
Van-Cittert (VC) IncreasedIncreased
RBV +45%-9%
Müller-Gärtner (MG) IncreasedIncreased
Iterative Yang (IY) IncreasedIncreased
RBV + Labbé IncreasedDecreased

Source: Adapted from Yamashita et al., 2018.

Note: The study concluded that for their dataset, RBV or a combination of RBV and Labbé provided a reliable means of quantifying Aβ plaque deposition.

Logical Relationships of PVC Methods

The following diagram illustrates the conceptual relationships between different categories of post-reconstruction PVC methods.

pvc_relationships cluster_roi Region-Based (ROI-to-ROI) cluster_voxel Voxel-Based (Tissue-to-Voxel) cluster_hybrid Hybrid/Voxel-Wise pvc Post-Reconstruction PVC Methods gtm GTM pvc->gtm sgtm sGTM pvc->sgtm mg Müller-Gärtner pvc->mg meltzer Meltzer pvc->meltzer rbv RBV pvc->rbv iy Iterative Yang pvc->iy labbe Labbé pvc->labbe

Caption: Conceptual categorization of common post-reconstruction PVC methods.

References

Technical Support Center: Motion Correction for Florbenazine ([¹⁸F]AV-133) Brain Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Florbenazine ([¹⁸F]AV-133) PET imaging. The focus is on identifying and mitigating motion artifacts to ensure high-quality, quantifiable data for the assessment of Vesicular Monoamine Transporter 2 (VMAT2) density.

Troubleshooting Guide

Issue 1: My this compound PET images appear blurry, and the distinction between gray and white matter is poor.

  • Q: What is the likely cause of blurry this compound PET images and how can I address it? A: Head motion during the PET scan is a primary cause of image blurring.[1][2] This is particularly critical in neuroreceptor imaging, as it can lead to inaccurate quantification of tracer uptake.[1]

    Troubleshooting Steps:

    • Visual Inspection of Dynamic Frames: If data was acquired in frames, review the raw dynamic frames to visually confirm patient motion. Shifting of the head position between frames is a clear indicator.

    • Patient Comfort and Immobilization: Ensure the patient is positioned comfortably to minimize movement. Head restraints, such as thermoplastic masks or customizable cushions, can significantly reduce but may not eliminate motion.[1]

    • Apply Post-Acquisition Motion Correction: The most effective solution is to apply a motion correction algorithm to the acquired data. Data-driven methods, which use the PET list-mode data itself to detect and correct for motion, are highly effective and do not require external tracking hardware.[3]

Issue 2: I am observing artifactual "hot" or "cold" spots, particularly at the edges of cortical structures.

  • Q: What causes these edge artifacts in my parametric this compound images, and how can they be removed? A: These are common artifacts resulting from patient motion during the scan. They appear as discontinuities or spots with values that are physiologically unexpected (either too high or negative) and are especially prominent in parametric images calculated from dynamic data. These artifacts arise from the misalignment of data over time, which severely impacts pixel-wise kinetic analysis.

    Troubleshooting Steps:

    • Confirm Motion as the Cause: Review the acquisition notes and raw data for any recorded patient movement. The presence of these specific edge artifacts is a strong indicator of motion contamination.

    • Implement Motion Correction: Applying a motion correction technique, such as a multiple-acquisition-frame (MAF) approach or a list-mode based event-by-event correction, is crucial. These methods can effectively remove such artifacts by realigning the data before or during reconstruction.

    • Re-evaluate Regions of Interest (ROIs): After motion correction, carefully re-draw your ROIs on the corrected images to ensure they accurately delineate the anatomical structures for quantification.

Issue 3: The quantitative SUVr (Standardized Uptake Value Ratio) values for this compound seem unexpectedly low or highly variable across a cohort of subjects.

  • Q: Could patient motion be responsible for reduced or variable this compound SUVr values? A: Yes, head motion is a known cause of reduced quantitative accuracy in PET imaging. Motion-induced blurring effectively averages the high tracer uptake in gray matter with the lower uptake in adjacent white matter or cerebrospinal fluid, leading to an underestimation of the true signal. This can introduce significant variability into group analyses.

    Troubleshooting Steps:

    • Systematic Motion Correction: Apply a consistent and validated motion correction protocol to all scans in the study. This is essential for reducing variance and improving the statistical power of your research.

    • Quality Control: After motion correction, visually inspect the images to confirm the reduction of blurring and improved delineation of brain structures.

    • Quantitative Comparison: Compare the SUVr values before and after motion correction. An increase in SUVr in key regions after correction is indicative of successful mitigation of motion artifacts.

Frequently Asked Questions (FAQs)

  • Q1: What are the main types of motion correction techniques applicable to this compound PET? A1: Motion correction strategies for brain PET can be broadly categorized into two groups:

    • Hardware-Based (Prospective) Correction: This involves using external devices, like an infrared optical tracking system, to monitor the patient's head position in real-time during the scan. This information is then used to adjust the scanner's frame of reference.

    • Software-Based (Retrospective) Correction: These methods are applied to the data after acquisition. They can be further divided into:

      • Frame-Based Image Registration: The PET data is reconstructed into a series of short time frames. These frames are then aligned to a reference frame.

      • Data-Driven/List-Mode Correction: This advanced approach uses the raw PET data (list-mode) to detect motion on a very short timescale (e.g., seconds or even event-by-event). This is highly effective for correcting both slow drifts and sudden movements.

  • Q2: How significant is the impact of motion on quantitative this compound analysis? A2: The impact can be substantial. Studies on various brain PET tracers have shown that uncorrected motion can lead to significant underestimation of tracer uptake. While specific data for this compound is not readily available, the principles are directly transferable from other neuroreceptor and metabolic tracers.

    Table 1: Quantitative Impact of Motion on Brain PET Imaging (Data from various tracers, applicable to this compound)

    Tracer Type Parameter Impact of Uncorrected Motion Reference
    ¹⁸F-FDG (Metabolic) SUV -15.7% ± 12.2% difference compared to motion-corrected
    ¹¹C-UCB-J (Synaptic) SUV -20.5% ± 15.8% difference compared to motion-corrected

    | ¹¹C-Raclopride (Dopamine) | ROI Uptake | -24.5% ± 14.6% difference compared to motion-corrected | |

  • Q3: Is motion correction always necessary for this compound brain imaging? A3: Given that PET brain scans can be lengthy and patients, particularly those with movement disorders, may find it difficult to remain still, applying motion correction is highly recommended as a standard part of the image processing pipeline. Even small movements can degrade the quality of high-resolution PET images. It improves both the qualitative and quantitative accuracy of the results.

  • Q4: Can I apply motion correction to previously acquired this compound data? A4: Yes, if the raw list-mode data was saved from the scanner, data-driven retrospective motion correction techniques can be applied. This allows for the improvement of image quality and quantitative accuracy of legacy datasets.

Experimental Protocols

Protocol: Data-Driven Motion Correction for this compound PET using List-Mode Data

This protocol describes a general workflow for a retrospective, data-driven motion correction method. Specific software implementations may vary.

Objective: To correct for head motion in this compound PET data to improve image quality and quantitative accuracy.

Methodology:

  • List-Mode Data Acquisition:

    • Acquire this compound PET data in list-mode format. This format records individual photon detection events with their precise time and location information, which is essential for this type of motion correction.

  • Motion Detection and Estimation:

    • The list-mode data is binned into very short time frames (e.g., 1-2 seconds).

    • These short frames are reconstructed without attenuation or scatter correction to create a series of low-count images.

    • A frame-to-frame image registration algorithm is used to estimate the rigid motion (translations and rotations) of the head between consecutive short frames.

  • Event-by-Event Correction:

    • The motion parameters (transformation matrices) derived from the previous step are interpolated to obtain a motion estimate for each individual event in the list-mode file.

    • Each event's coordinates (Line of Response - LOR) are transformed to a common reference position (typically the position at the start of the scan).

  • Motion-Corrected Image Reconstruction:

    • The motion-corrected list-mode data is then used for the final image reconstruction.

    • This reconstruction should include all standard corrections (e.g., attenuation, scatter, randoms) to produce a high-quality, motion-free image.

  • Quality Control and Analysis:

    • Reconstruct an uncorrected image for comparison.

    • Visually compare the motion-corrected and uncorrected images, looking for a reduction in blurring and improved definition of striatal structures.

    • Perform quantitative analysis on both images and compare SUVr values. An increase in SUVr in the motion-corrected image is expected in regions of high this compound uptake.

Visualizations

troubleshooting_workflow start Start: Image Quality Issue (e.g., Blurry, Artifacts, Low SUVr) check_motion Visually inspect dynamic frames for head movement start->check_motion motion_present Motion Confirmed check_motion->motion_present Yes no_motion No obvious motion. Consider other issues: - Reconstruction parameters - Attenuation/Scatter correction - Patient-specific factors check_motion->no_motion No apply_mc Apply Motion Correction (e.g., Data-Driven Method) motion_present->apply_mc reconstruct Reconstruct Motion-Corrected Image Series apply_mc->reconstruct qc Quality Control: - Visually compare corrected vs. uncorrected - Check for artifact removal reconstruct->qc qc_pass Image Quality Improved qc->qc_pass Pass qc_fail Issue Persists. Re-evaluate MC parameters or consider other error sources. qc->qc_fail Fail analyze Proceed with Quantitative Analysis on Corrected Images qc_pass->analyze

Caption: Troubleshooting workflow for motion artifacts in this compound PET.

experimental_workflow start Acquire this compound PET data in List-Mode Format bin_frames Bin list-mode data into ultra-short time frames (e.g., 1s) start->bin_frames reconstruct_short Reconstruct short frames (no corrections applied) bin_frames->reconstruct_short register_frames Estimate rigid motion by registering consecutive frames reconstruct_short->register_frames get_transforms Generate transformation matrices for each time point register_frames->get_transforms correct_events Apply transformations to each event in the list-mode data get_transforms->correct_events final_reconstruction Reconstruct final image from corrected list-mode data with all standard corrections (AC, SC, etc.) correct_events->final_reconstruction end Motion-Corrected this compound Image for Analysis final_reconstruction->end

Caption: Experimental workflow for data-driven motion correction.

References

Quality control procedures for clinical-grade [18F]Florbenazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the quality control procedures for clinical-grade [18F]Florbenazine, a positron emission tomography (PET) tracer targeting the vesicular monoamine transporter 2 (VMAT2). The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: [18F]this compound is an investigational radiopharmaceutical. The quality control specifications and protocols provided below are representative of clinical-grade fluorine-18 labeled radiopharmaceuticals and are for illustrative purposes. Users should always refer to the official documentation and certificates of analysis provided by the manufacturer for definitive release criteria.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control tests for clinical-grade [18F]this compound?

A1: The critical quality control tests for [18F]this compound, like other F-18 radiopharmaceuticals, include determination of radiochemical purity and identity, specific activity, pH, radionuclide identity and purity, residual solvent analysis, bacterial endotoxin levels, and sterility.

Q2: What is the typical radiochemical purity acceptance criterion for [18F]this compound?

A2: While specific limits are set by the manufacturer, published data on the automated synthesis of [18F]AV-133 (the alternative name for [18F]this compound) indicate that the radiochemical purity should be greater than 95%.

Q3: How is the identity of [18F]this compound confirmed?

A3: The identity is typically confirmed by co-elution with a non-radioactive this compound reference standard using High-Performance Liquid Chromatography (HPLC). The retention time of the radioactive peak should match that of the reference standard's UV-detected peak.

Q4: What is the significance of specific activity in [18F]this compound preparations?

A4: Specific activity (radioactivity per unit mass of the compound) is crucial to ensure that the injected mass of this compound is low enough to avoid any pharmacological effects and to prevent saturation of the VMAT2 transporters, which could affect the PET scan's quantitative accuracy.

Q5: Are there any specific storage and handling requirements for [18F]this compound after quality control release?

A5: Yes, as a radioactive material, it must be handled in a properly shielded environment. It should be stored at a controlled room temperature as specified by the manufacturer and administered within a validated time frame after synthesis due to the short half-life of fluorine-18 (approximately 110 minutes).

Quality Control Specifications

The following table summarizes representative quality control specifications for clinical-grade [18F]this compound.

Parameter Method Acceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of particulate matter
pH pH Meter or pH Strips4.5 - 7.5
Radionuclide Identity Gamma-ray SpectroscopyPeak at 511 keV
Radionuclide Purity Gamma-ray Spectroscopy≥ 99.5% of total radioactivity is from 18F
Half-life Determination Dose Calibrator105 - 115 minutes
Radiochemical Identity Radio-HPLCRetention time of the principal peak matches the reference standard
Radiochemical Purity Radio-HPLC≥ 95%
Residual Solvents Gas Chromatography (GC)Ethanol: < 5000 ppmAcetonitrile: < 410 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 175 EU/V (where V is the maximum recommended dose in mL)
Sterility USP <71> Sterility TestsNo microbial growth

Experimental Protocols

Radiochemical Purity and Identity by HPLC

Objective: To determine the radiochemical purity and confirm the identity of [18F]this compound.

Methodology:

  • System Preparation:

    • HPLC system: Isocratic pump, UV detector (set to an appropriate wavelength for this compound, e.g., 280 nm), and a radioactivity detector connected in series.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A suitable mixture of acetonitrile and a buffer (e.g., ammonium formate). The exact composition should be optimized to achieve good separation.

  • Standard Preparation: Prepare a solution of the non-radioactive this compound reference standard at a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dilute a small aliquot of the final [18F]this compound product with the mobile phase.

  • Analysis:

    • Inject the reference standard and record the UV chromatogram to determine the retention time.

    • Inject the [18F]this compound sample and record both the radioactivity and UV chromatograms.

  • Data Interpretation:

    • Identity: The retention time of the major radioactive peak in the sample chromatogram must correspond to the retention time of the this compound reference standard peak in the UV chromatogram.

    • Purity: Calculate the radiochemical purity by integrating the area of all radioactive peaks. The percentage of the area of the [18F]this compound peak relative to the total area of all radioactive peaks must be ≥ 95%.

Residual Solvent Analysis by Gas Chromatography (GC)

Objective: To quantify the amount of residual solvents (e.g., ethanol, acetonitrile) from the synthesis process.

Methodology:

  • System Preparation:

    • GC system: Equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-WAX).

    • Carrier Gas: Helium or Nitrogen.

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of the potential residual solvents in water.

  • Sample Preparation: Directly inject a small, precise volume of the [18F]this compound solution.

  • Analysis:

    • Run the standard solutions to generate a calibration curve.

    • Inject the [18F]this compound sample.

  • Data Interpretation: Identify and quantify the solvent peaks in the sample chromatogram by comparing their retention times and peak areas to the calibration curve. The concentrations must be below the specified limits.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Radiochemical Purity (<95%) - Incomplete reaction or hydrolysis.- Suboptimal purification (e.g., SPE cartridge failure).- Radiolysis of the product.- Check synthesis module parameters (temperature, time).- Verify the efficiency and integrity of the purification cartridges.- Use a radical scavenger (e.g., ascorbic acid) in the final formulation.
Incorrect Retention Time in HPLC - Wrong compound synthesized.- Change in mobile phase composition.- Column degradation.- Verify precursor and reagents.- Prepare fresh mobile phase and re-run the analysis.- Equilibrate the column or replace it if necessary.
pH Out of Specification - Insufficient neutralization after synthesis.- Incorrect buffer used in formulation.- Review the neutralization step in the synthesis procedure.- Check the identity and concentration of the formulation buffer.
Presence of Particulate Matter - Incomplete dissolution of reagents.- Shedding from vials, septa, or filters.- Pre-filter all solutions used in the synthesis.- Ensure the use of high-quality vials and sterile filters. Re-filter the final product through a 0.22 µm filter.
High Residual Solvent Levels - Inefficient drying of the [18F]fluoride.- Incomplete evaporation of solvents during synthesis.- Insufficient trapping during purification.- Optimize the azeotropic drying steps.- Increase the temperature or gas flow for solvent evaporation steps.- Check the efficiency of the purification cartridges.

Visualizations

QC_Workflow [18F]this compound Quality Control Workflow cluster_synthesis Radiosynthesis cluster_qc Quality Control Testing cluster_release Product Disposition Synthesis Automated Synthesis of [18F]this compound Purification SPE Purification Synthesis->Purification Formulation Final Formulation in Saline Purification->Formulation Sampling Sample Final Product Formulation->Sampling Appearance Visual Inspection (Clarity, Color) Sampling->Appearance pH_Test pH Measurement Sampling->pH_Test HPLC Radio-HPLC (Purity & Identity) Sampling->HPLC GC GC (Residual Solvents) Sampling->GC Radionuclide Gamma Spec (Identity & Purity) Sampling->Radionuclide Endotoxin LAL Test (Endotoxins) Sampling->Endotoxin Sterility Sterility Test Sampling->Sterility Review Review Data vs. Specifications Appearance->Review pH_Test->Review HPLC->Review GC->Review Radionuclide->Review Endotoxin->Review Sterility->Review Release Release for Clinical Use Review->Release Pass Reject Reject Batch Review->Reject Fail

Caption: Quality control workflow for clinical-grade [18F]this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Radiochemical Purity Start Low Radiochemical Purity (<95%) Detected Check_Synthesis Review Synthesis Parameters (Temp, Time, Reagents) Start->Check_Synthesis Result_Synthesis Parameters OK? Check_Synthesis->Result_Synthesis Check_Purification Inspect Purification Cartridges (SPE) Result_Purification Cartridges OK? Check_Purification->Result_Purification Check_Stability Assess for Radiolysis (Time since synthesis) Result_Stability Time OK? Check_Stability->Result_Stability Result_Synthesis->Check_Purification Yes Action_Synthesis Adjust Synthesis Protocol Result_Synthesis->Action_Synthesis No Result_Purification->Check_Stability Yes Action_Purification Replace/Re-evaluate Cartridges Result_Purification->Action_Purification No Action_Stability Add Stabilizer (e.g., Ascorbic Acid) Result_Stability->Action_Stability No End Re-synthesize Batch Result_Stability->End Yes Action_Synthesis->End Action_Purification->End Action_Stability->End

Caption: Troubleshooting logic for low radiochemical purity of [18F]this compound.

Technical Support Center: Enhancing the Stability and Shelf-Life of Florbenazine F-18

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Florbenazine F-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and extending the shelf-life of this important PET imaging agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and use.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound F-18?

A1: The stability of this compound F-18, like many other F-18 labeled radiopharmaceuticals, is primarily influenced by:

  • Radiolysis: The process where the radioactive decay of F-18 generates reactive species, such as hydroxyl radicals, from the solvent (typically water). These radicals can then degrade the this compound F-18 molecule.

  • pH of the formulation: Suboptimal pH can lead to hydrolysis or other chemical degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light Exposure (Photostability): Exposure to light, particularly UV light, can potentially induce photodegradation.

  • Presence of Oxidizing Agents: Impurities or inappropriate formulation components can lead to oxidation of the molecule.

Q2: What are the common signs of this compound F-18 degradation?

A2: The most common indicator of degradation is a decrease in radiochemical purity (RCP). This is typically observed as the appearance of additional radioactive peaks or spots in HPLC or TLC analyses, corresponding to radiolabeled impurities or degradation products. One of the primary degradation pathways for many F-18 labeled tracers is defluorination, leading to the formation of free [¹⁸F]fluoride.

Q3: What is the recommended shelf-life for this compound F-18?

A3: The shelf-life of a radiopharmaceutical is determined by the time it takes for the radiochemical purity to fall below an acceptable limit (typically >95%). For F-18 labeled tracers, this is often within the range of 8-12 hours post-synthesis. However, the actual shelf-life can be significantly impacted by the formulation and storage conditions. For instance, the formulated solution of some F-18 labeled VMAT2 tracers has been found to be radiochemically stable for up to 60 minutes with a radiochemical purity of >98%.[1]

Q4: Are there any recommended stabilizers for this compound F-18 formulations?

A4: Yes, the use of radical scavengers is highly recommended to mitigate radiolysis. Common and effective stabilizers for F-18 radiopharmaceuticals include:

  • Ethanol: Often included in the final formulation at a concentration of 5-10%.

  • Ascorbic Acid (Vitamin C) and its salts (e.g., Sodium Ascorbate): These are potent antioxidants that effectively quench free radicals.

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound F-18.

Issue 1: Low Radiochemical Purity (RCP) Immediately After Synthesis
Potential Cause Recommended Action
Incomplete RadiosynthesisOptimize reaction conditions (temperature, time, precursor concentration).
Inefficient PurificationEnsure the purification method (e.g., HPLC, SPE) is validated and effectively separates this compound F-18 from unreacted [¹⁸F]fluoride and other impurities.
On-column/cartridge DegradationMinimize the time the product spends on the purification medium. Consider the use of stabilizers in the mobile phase or pre-conditioning solutions.
Issue 2: Rapid Decrease in Radiochemical Purity (RCP) During Storage
Potential Cause Recommended Action
Radiolysis Primary Action: Add a suitable stabilizer to the final formulation. Secondary Action: Store the product at a lower concentration of radioactivity per unit volume by diluting with an appropriate buffer or saline solution containing a stabilizer.
Suboptimal pH Measure the pH of the final formulation. Adjust to a neutral or slightly acidic pH (e.g., 5.0-7.0) using a biocompatible buffer system.
Temperature Effects Store the final product at a controlled room temperature or as recommended. Avoid exposure to high temperatures.
Photodegradation Protect the final product vial from light by using a lead pot or amber vial.

III. Experimental Protocols

Protocol 1: Determination of Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the radiochemical purity of this compound F-18. Specific parameters may need to be optimized for your system.

Objective: To separate and quantify this compound F-18 from its potential radiolabeled impurities.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • This compound F-18 sample.

  • Reference standards (if available).

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition.

  • Sample Preparation: Dilute a small aliquot of the this compound F-18 solution in the mobile phase to an appropriate activity concentration for the detector.

  • Injection: Inject the prepared sample onto the HPLC column.

  • Chromatography: Run a gradient elution method. A typical gradient might be:

    • 0-2 min: 95% A, 5% B

    • 2-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

  • Data Analysis:

    • Integrate the peaks in the radio-chromatogram.

    • Calculate the radiochemical purity using the following formula:

      % RCP = (Area of this compound F-18 peak / Total area of all radioactive peaks) x 100

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing System_Prep Equilibrate HPLC System Sample_Prep Dilute this compound F-18 Sample Inject Inject Sample Sample_Prep->Inject Run_HPLC Run Gradient Elution Inject->Run_HPLC Integrate Integrate Peaks Run_HPLC->Integrate Calculate_RCP Calculate Radiochemical Purity Integrate->Calculate_RCP

Caption: Workflow for HPLC-based radiochemical purity analysis.

Protocol 2: Forced Degradation Study

This protocol describes a general procedure for conducting forced degradation studies to understand the stability of this compound F-18 under various stress conditions.

Objective: To identify potential degradation pathways and degradation products of this compound F-18.

Materials:

  • This compound F-18 solution.

  • Hydrochloric acid (HCl), 0.1 M.

  • Sodium hydroxide (NaOH), 0.1 M.

  • Hydrogen peroxide (H₂O₂), 3%.

  • Heating block or water bath.

  • Photostability chamber.

  • HPLC system as described in Protocol 1.

Procedure:

  • Sample Preparation: Prepare separate aliquots of the this compound F-18 solution for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1, 2, 4 hours).

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot. Incubate at a controlled temperature for a defined period.

  • Oxidation: Add an equal volume of 3% H₂O₂ to an aliquot. Keep at room temperature for a defined period.

  • Thermal Degradation: Heat an aliquot at a high temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose an aliquot to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.

  • Analysis: At each time point, withdraw a sample from each stress condition, neutralize if necessary, and analyze by HPLC (as per Protocol 1) to determine the percentage of degradation.

Logical Flow of Forced Degradation Study:

Forced_Degradation_Flow cluster_stress Stress Conditions Start This compound F-18 Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photodegradation Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradation Products & Determine Degradation Rate Analysis->Results

Caption: Logical workflow for a forced degradation study.

IV. Signaling Pathways and Logical Relationships

Radiolysis Degradation Pathway

The primary cause of degradation for many F-18 radiopharmaceuticals is radiolysis. The high-energy positrons emitted during the decay of F-18 interact with the aqueous solvent to generate highly reactive free radicals, which in turn degrade the radiopharmaceutical.

Radiolysis_Pathway F18_Decay F-18 Decay (Positron Emission) Water Water (Solvent) F18_Decay->Water interacts with Hydroxyl_Radical Hydroxyl Radical (•OH) (Highly Reactive) Water->Hydroxyl_Radical generates This compound This compound F-18 Hydroxyl_Radical->this compound attacks Inactive_Species Inactive Species Hydroxyl_Radical->Inactive_Species converted to Degradation_Products Degradation Products This compound->Degradation_Products degrades to Stabilizer Stabilizer (e.g., Ascorbic Acid, Ethanol) Stabilizer->Hydroxyl_Radical scavenges

Caption: Simplified pathway of radiolysis and the role of stabilizers.

By understanding these principles and following the provided guidelines, researchers can significantly improve the stability and shelf-life of this compound F-18, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Interpretation of Florbenazine Scans in Atypical Parkinsonism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Florbenazine ([¹⁸F]AV-133) PET scans for the differential diagnosis of atypical parkinsonism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound ([¹⁸F]AV-133) is a PET radiotracer that specifically binds to the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a protein found on the synaptic vesicles of monoaminergic neurons, including dopaminergic neurons, and is responsible for packaging neurotransmitters like dopamine into these vesicles for release. A reduced VMAT2 density, as visualized by a this compound PET scan, is indicative of the loss of dopaminergic nerve terminals, a key feature of many parkinsonian syndromes.

Q2: What are the primary applications of this compound PET in the context of atypical parkinsonism?

A2: this compound PET is primarily used to detect the loss of presynaptic dopaminergic nerve terminals. This can be valuable in the differential diagnosis of parkinsonian syndromes. Specifically, it can help distinguish between neurodegenerative parkinsonisms (like Parkinson's disease, Dementia with Lewy Bodies, Multiple System Atrophy, Progressive Supranuclear Palsy, and Corticobasal Degeneration) and conditions that do not involve dopaminergic degeneration, such as essential tremor or drug-induced parkinsonism. While it is a sensitive marker for dopaminergic loss, the specific patterns of VMAT2 reduction can aid in differentiating between the various parkinsonian syndromes, although there is considerable overlap.

Q3: How is a this compound PET scan typically performed?

A3: A typical this compound PET scan involves the intravenous injection of the radiotracer, followed by a waiting period to allow for its distribution in the brain. The PET scan is then acquired, and the images are reconstructed to visualize the density of VMAT2 in different brain regions, particularly the striatum (caudate and putamen). The uptake of the tracer is often quantified using the Standardized Uptake Value Ratio (SUVr), with a reference region devoid of VMAT2, such as the occipital cortex.

Q4: What are the key brain regions to assess in a this compound PET scan for atypical parkinsonism?

A4: The primary regions of interest are the subregions of the striatum: the caudate nucleus and the putamen (anterior and posterior). The pattern and symmetry of VMAT2 reduction in these areas are crucial for interpretation. In Parkinson's disease, the loss of VMAT2 is typically asymmetric and more pronounced in the posterior putamen. Atypical parkinsonian syndromes may present with more symmetric and widespread VMAT2 loss, although patterns can vary.

Troubleshooting Guides

Issue 1: Unexpectedly low or high overall brain uptake of this compound.

  • Question: My this compound scan shows unusually low (or high) signal across the entire brain, not just in the striatum. What could be the cause?

  • Answer:

    • Low Uptake:

      • Technical Issues: Check for issues with the radiotracer injection, such as extravasation (the tracer being injected into the tissue around the vein instead of into the bloodstream).

      • Pharmacological Interference: Certain medications can interfere with VMAT2 binding. Review the subject's medication history for any drugs known to interact with VMAT2.

    • High Uptake:

      • Incorrect Reference Region: Ensure that the reference region chosen for SUVr calculation is appropriate and correctly delineated. The occipital cortex is a commonly used reference region.

      • Image Scaling: Verify that the image display and scaling are appropriate. An incorrect scale can make the uptake appear globally high.

Issue 2: Symmetrical loss of striatal VMAT2 density.

  • Question: The this compound scan shows a symmetric reduction in VMAT2 in the putamen. Is this consistent with a diagnosis of Parkinson's disease?

  • Answer: While Parkinson's disease classically presents with asymmetric VMAT2 loss, especially in the early stages, a more symmetric pattern of dopaminergic degeneration is often associated with atypical parkinsonian syndromes like Multiple System Atrophy (MSA) or Progressive Supranuclear Palsy (PSP). However, this is not a definitive rule, and clinical correlation is essential.

Issue 3: Discrepancy between clinical presentation and this compound scan results.

  • Question: A patient with clear parkinsonian symptoms has a normal this compound scan. How should this be interpreted?

  • Answer: A normal this compound scan in a patient with parkinsonism suggests that the symptoms are not due to a presynaptic dopaminergic deficit. This would point towards diagnoses such as drug-induced parkinsonism, essential tremor with parkinsonian features, or psychogenic parkinsonism. It is crucial to re-evaluate the clinical diagnosis and consider alternative etiologies.

Issue 4: Presence of artifacts in the PET images.

  • Question: What are some common artifacts to be aware of in this compound PET imaging?

  • Answer:

    • Motion Artifacts: Patient movement during the scan can lead to blurring of the images and inaccurate quantification of tracer uptake. Head fixation and clear instructions to the patient are crucial.

    • Attenuation Correction Artifacts: If using a PET/CT scanner, mismatches between the CT and PET scans due to patient movement can lead to incorrect attenuation correction and artifactual changes in tracer uptake.

    • Metal Artifacts: Dental fillings or other metallic implants can cause artifacts in the CT scan used for attenuation correction, potentially affecting the PET image quality.

Quantitative Data

Table 1: Mean Striatal this compound ([¹⁸F]AV-133) SUVr in Different Neurodegenerative Disorders

Brain RegionParkinson's Disease (PD)Dementia with Lewy Bodies (DLB)Alzheimer's Disease (AD)Healthy Controls (HC)
Mean Striatum 1.72 (± 0.172)1.87 (± 0.372)3.04 (± 0.579)2.84 (± 0.552)
Posterior Putamen Significantly ReducedSignificantly ReducedNormalNormal

Data from Siderowf et al. (2014). Values are presented as mean SUVr (± standard deviation). A lower SUVr indicates reduced VMAT2 density.

Table 2: Diagnostic Performance of this compound ([¹⁸F]AV-133) PET in Differentiating PD/DLB from AD/HC

Brain RegionSensitivitySpecificity
Posterior Putamen 88%100%

Data from Siderowf et al. (2014) for a posterior putamen SUVr cut-off of 2.3.

Experimental Protocols

Detailed Methodology for this compound ([¹⁸F]AV-133) PET Imaging

This protocol is based on the methodology used in the Parkinson's Progression Markers Initiative (PPMI).

  • Participant Preparation:

    • No fasting is required.

    • A negative urine pregnancy test is required for women of childbearing potential on the day of injection.

    • Record the participant's weight.

    • Obtain vital signs (supine pulse rate and blood pressure) 5 minutes before and 15 minutes after the radiotracer injection.

  • Radiotracer Administration:

    • Administer a single intravenous (IV) bolus of 222 MBq (6 mCi) (± 10%) of [¹⁸F]AV-133.

    • Follow the injection with an IV flush of 15-20 mL of normal saline.

    • Assay the activity of the [¹⁸F]AV-133 dose in a dose calibrator before injection.

  • Image Acquisition:

    • Begin the PET scan approximately 50 minutes after the injection.

    • Acquire brain scans for a duration of approximately 10 minutes.

    • Use a PET or PET/CT scanner with iterative image reconstruction.

  • Image Analysis:

    • Spatially normalize the this compound PET images to a standard atlas using an [¹⁸F]AV-133 PET template.

    • Apply atlas-based volumes of interest (VOIs) for the target regions (caudate, anterior putamen, posterior putamen, and total striatum) and the reference region (occipital cortex).

    • Calculate the Standardized Uptake Value Ratio (SUVr) by dividing the mean activity in the target VOIs by the mean activity in the reference region.

Mandatory Visualization

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_vesicle Synaptic Vesicle cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_cyto Dopamine (cytosolic) L_DOPA->Dopamine_cyto AADC VMAT2 VMAT2 Dopamine_cyto->VMAT2 Packaging Dopamine_vesicle Dopamine (vesicular) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release VMAT2->Dopamine_vesicle Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding This compound This compound ([¹⁸F]AV-133) This compound->VMAT2 Binds to

Caption: Dopamine synthesis, packaging, and release pathway, highlighting the binding of this compound to VMAT2.

G start Patient with Suspected Atypical Parkinsonism protocol Perform this compound PET Scan (PPMI Protocol) start->protocol reconstruction Image Reconstruction and QC protocol->reconstruction analysis Quantitative Analysis (SUVr) - Striatal Subregions - Reference: Occipital Cortex reconstruction->analysis interpretation Interpretation of Striatal VMAT2 Density analysis->interpretation normal Normal VMAT2 Density interpretation->normal No significant reduction asymmetric_loss Asymmetric VMAT2 Loss (Posterior Putamen > Caudate) interpretation->asymmetric_loss Asymmetric reduction symmetric_loss Symmetric VMAT2 Loss interpretation->symmetric_loss Symmetric reduction outcome_normal Consider Non-dopaminergic Parkinsonism (e.g., Drug-induced, Essential Tremor) normal->outcome_normal outcome_asymmetric Suggestive of Parkinson's Disease asymmetric_loss->outcome_asymmetric outcome_symmetric Suggestive of Atypical Parkinsonism (e.g., MSA, PSP) symmetric_loss->outcome_symmetric

Caption: Experimental workflow for a this compound PET study in the evaluation of atypical parkinsonism.

G start This compound PET Scan Result: Striatal VMAT2 Density decision1 Is there evidence of dopaminergic degeneration? start->decision1 no_degen No (Normal Scan) decision1->no_degen No yes_degen Yes (Reduced Striatal Uptake) decision1->yes_degen Yes outcome_no_degen Atypical Parkinsonism Unlikely Consider alternative diagnoses no_degen->outcome_no_degen decision2 What is the pattern of VMAT2 loss? yes_degen->decision2 asymmetric Asymmetric (Posterior Putamen most affected) decision2->asymmetric Asymmetric symmetric Symmetric decision2->symmetric Symmetric outcome_asymmetric Consistent with Parkinson's Disease asymmetric->outcome_asymmetric outcome_symmetric Suspicious for Atypical Parkinsonism (e.g., MSA, PSP) Requires clinical correlation symmetric->outcome_symmetric

Caption: Logical relationship for the interpretation of this compound scans in suspected parkinsonian syndromes.

Validation & Comparative

A Comparative Guide: Florbenazine PET vs. DAT Scan for Parkinson's Disease Diagnosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Florbenazine Positron Emission Tomography (PET) and Dopamine Transporter (DAT) scans for the diagnosis of Parkinson's disease. This report synthesizes experimental data on their performance, details their respective methodologies, and visualizes their mechanisms of action.

The accurate and early diagnosis of Parkinson's disease (PD) is crucial for patient management and the development of neuroprotective therapies. Molecular imaging techniques such as PET and Single Photon Emission Computed Tomography (SPECT) have emerged as valuable tools to visualize the integrity of the dopaminergic system, a key pathological hallmark of PD. This guide focuses on a head-to-head comparison of two prominent imaging modalities: this compound PET, which targets the vesicular monoamine transporter type 2 (VMAT2), and DAT scans, which target the dopamine transporter.

Quantitative Performance Data

The following table summarizes the diagnostic performance of this compound PET and DAT scans in differentiating Parkinsonian syndromes from other conditions.

Performance MetricThis compound (¹⁸F-AV-133) PETDAT Scan (Ioflupane I-123 SPECT)
Target Vesicular Monoamine Transporter 2 (VMAT2)Dopamine Transporter (DAT)
Sensitivity 88%[1]79% - 100%[2][3]
Specificity 100%[1]97% - 98%[2]
Diagnostic Accuracy High (AUC = 0.996 for PD/DLB vs. AD/HC)High (overall accuracy 84% - 98%)

Note: The performance metrics can vary depending on the specific study population and diagnostic criteria used as the gold standard.

Experimental Protocols

This compound (¹⁸F-AV-133) PET Protocol

This compound PET imaging with the radiotracer ¹⁸F-AV-133 assesses the density of VMAT2, which is involved in the packaging of dopamine into synaptic vesicles. A reduction in VMAT2 is indicative of dopaminergic neuron loss.

Patient Preparation:

  • Patients are typically required to fast for a certain period before the scan.

  • A review of current medications is necessary to identify any drugs that might interfere with VMAT2 binding.

Radiotracer Administration and Uptake:

  • An intravenous injection of approximately 250 MBq of ¹⁸F-AV-133 is administered.

  • A waiting period of about 2 hours allows for the radiotracer to distribute and bind to VMAT2 in the brain.

Image Acquisition:

  • The patient is positioned in the PET scanner.

  • A static 20-minute PET scan of the brain is acquired.

Image Analysis:

  • The acquired images are reconstructed and analyzed.

  • Quantitative analysis often involves calculating the Standardized Uptake Value Ratio (SUVR) in striatal regions (caudate and putamen), typically using the cerebellum or occipital cortex as a reference region.

DAT Scan (Ioflupane I-123 SPECT) Protocol

DAT scans utilize the radiotracer Ioflupane I-123 to visualize the density of dopamine transporters, which are responsible for the reuptake of dopamine from the synaptic cleft. A reduced DAT signal is a marker of dopaminergic neurodegeneration.

Patient Preparation:

  • To prevent the uptake of radioactive iodine by the thyroid gland, patients are administered a thyroid-blocking agent (e.g., potassium iodide or perchlorate) at least one hour before the radiotracer injection.

Radiotracer Administration and Uptake:

  • An intravenous injection of Ioflupane I-123 is administered.

  • There is a waiting period of 3 to 6 hours to allow for optimal tracer binding to the dopamine transporters in the striatum.

Image Acquisition:

  • The patient is positioned in a SPECT scanner.

  • A SPECT scan of the head is performed, which typically takes 30 to 45 minutes.

Image Analysis:

  • The resulting images are visually assessed by trained nuclear medicine physicians or neurologists.

  • The typical appearance of a normal scan shows two comma-shaped signals in the striatum, whereas an abnormal scan in Parkinson's disease often shows a more period-like appearance on one or both sides, indicating reduced DAT density. Semi-quantitative analysis can also be performed using specialized software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the distinct biological targets of this compound PET and DAT scans, as well as their respective experimental workflows.

Florbenazine_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Transport into vesicle Vesicle Synaptic Vesicle cluster_synaptic_cleft cluster_synaptic_cleft Vesicle->cluster_synaptic_cleft Exocytosis VMAT2->Vesicle This compound This compound (¹⁸F-AV-133) This compound->VMAT2 Binds to Dopamine_Receptor Dopamine Receptor cluster_synaptic_cleft->Dopamine_Receptor Dopamine binds

Caption: Mechanism of this compound PET targeting VMAT2.

DAT_Scan_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Ioflupane Ioflupane I-123 Ioflupane->DAT Binds to Dopamine_cleft Dopamine Dopamine_cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor cluster_synaptic_cleft cluster_synaptic_cleft cluster_synaptic_cleft->Dopamine_Receptor Dopamine binds

Caption: Mechanism of DAT Scan targeting the Dopamine Transporter.

Experimental_Workflows cluster_this compound This compound PET Workflow cluster_datscan DAT Scan Workflow F_Inject Inject ¹⁸F-AV-133 F_Uptake 2-hour Uptake F_Inject->F_Uptake F_Scan 20-min PET Scan F_Uptake->F_Scan F_Analysis Quantitative Analysis (SUVR) F_Scan->F_Analysis D_Thyroid Thyroid Blockade D_Inject Inject Ioflupane I-123 D_Thyroid->D_Inject D_Uptake 3-6 hour Uptake D_Inject->D_Uptake D_Scan 30-45 min SPECT Scan D_Uptake->D_Scan D_Analysis Visual/Semi-quantitative Analysis D_Scan->D_Analysis

Caption: Comparison of experimental workflows.

Discussion and Conclusion

Both this compound PET and DAT scans are valuable tools for the differential diagnosis of Parkinsonian syndromes. This compound PET, targeting VMAT2, offers the advantage of PET imaging, which generally provides higher spatial resolution and the potential for more accurate quantification compared to SPECT. The shorter uptake time for this compound may also be more convenient for patients.

DAT scans, on the other hand, have been in clinical use for a longer period and are more widely available. The diagnostic accuracy of DAT scans is well-established, with extensive literature supporting their utility in distinguishing Parkinsonian syndromes from essential tremor.

The choice between this compound PET and a DAT scan may depend on several factors, including the specific clinical question, the availability of the imaging modality, and considerations of cost and patient convenience. For research and drug development purposes, the quantitative nature of this compound PET may be particularly advantageous for monitoring disease progression and the effects of therapeutic interventions. VMAT2 imaging with ¹⁸F-AV-133 has been shown to be a sensitive tool for monitoring the progression of nigrostriatal degeneration in Parkinson's disease over a two-year period.

References

A Head-to-Head Comparison of Florbenazine and Dihydrotetrabenazine (DTBZ) as VMAT2 PET Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Florbenazine ([¹⁸F]FP-(+)-DTBZ) and other Vesicular Monoamine Transporter 2 (VMAT2) PET tracers, with a particular focus on Dihydrotetrabenazine (DTBZ). The following sections detail quantitative performance data, experimental methodologies, and visual representations of key biological and experimental processes to aid in the selection of the most appropriate tracer for research and clinical applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and DTBZ-based VMAT2 PET tracers, compiled from various preclinical and clinical studies.

ParameterThis compound ([¹⁸F]FP-(+)-DTBZ)(+)-[¹¹C]DTBZ[¹⁸F]FE-DTBZ-d4
Radionuclide Fluorine-18Carbon-11Fluorine-18
Half-life ~110 minutes~20 minutes~110 minutes
In Vitro Binding Affinity (Ki, nM) 0.10[1]0.97 ± 0.48[2]Not directly reported, but derivative shows high affinity
Brain Uptake (Peak SUV in NHP) Not directly compared in the same study3.06 ± 0.32[3]4.28 ± 1.01[3]
Binding Potential (BPnd) in NHP Putamen Not directly compared in the same study3.7 ± 0.6[3]5.5 ± 1.4
Pancreas SUV (in rodent model) Higher than [¹¹C]DTBZLower than [¹⁸F]FP-(+)-DTBZNot Applicable
Pancreas Binding Potential (BPnd in rodent model) Positively correlated with insulin contentPositively correlated with insulin contentNot Applicable

VMAT2 Signaling Pathway

The vesicular monoamine transporter 2 (VMAT2) is a crucial protein in monoaminergic neurons. It is responsible for packaging neurotransmitters like dopamine, serotonin, and norepinephrine from the cytoplasm into synaptic vesicles for subsequent release. PET tracers like this compound and DTBZ bind to VMAT2, allowing for the in vivo quantification of VMAT2 density, which is an important biomarker for the integrity of these neurons in various neurological and psychiatric disorders.

VMAT2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Monoamine_Cytoplasm Monoamines (Dopamine, Serotonin etc.) VMAT2 VMAT2 Monoamine_Cytoplasm->VMAT2 Uptake Vesicle Synaptic Vesicle Monoamine_Vesicle Vesicular Monoamines Release Exocytosis Vesicle->Release VMAT2->Monoamine_Vesicle Packaging Receptor Postsynaptic Receptors Release->Receptor Neurotransmission Signal Signal Transduction Receptor->Signal

VMAT2-mediated monoamine uptake and release.

Experimental Protocols

In Vitro VMAT2 Binding Assay

This protocol outlines a typical in vitro competition binding assay to determine the binding affinity (Ki) of a test compound for VMAT2.

1. Tissue Preparation:

  • Rodent striatal tissue, known for its high density of VMAT2, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended to a final protein concentration.

2. Radioligand Binding:

  • A fixed concentration of a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ), is incubated with the membrane preparation.

  • A range of concentrations of the unlabeled test compound (e.g., this compound or (+)-DTBZ) is added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., tetrabenazine).

3. Incubation and Separation:

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo PET Imaging in Non-Human Primates

This protocol describes a typical experimental workflow for comparing VMAT2 PET tracers in non-human primates.

1. Animal Preparation:

  • Non-human primates (e.g., cynomolgus monkeys) are fasted overnight before the PET scan.

  • On the day of the scan, the animals are anesthetized and positioned in the PET scanner.

2. Radiotracer Administration and PET Scan:

  • A bolus injection of the radiotracer (e.g., [¹¹C]DTBZ or an ¹⁸F-labeled tracer) is administered intravenously.

  • Dynamic PET imaging is performed for a duration of 90-120 minutes to capture the uptake and washout of the tracer in the brain.

3. Arterial Blood Sampling:

  • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and to determine the fraction of unchanged parent compound versus its metabolites.

4. Image Analysis:

  • The PET images are reconstructed and co-registered with anatomical MRI scans for accurate delineation of brain regions of interest (ROIs), such as the striatum (caudate and putamen) and a reference region with low VMAT2 density (e.g., cerebellum).

  • Time-activity curves (TACs) are generated for each ROI to visualize the kinetics of the tracer.

  • Quantitative analysis is performed using kinetic modeling (e.g., simplified reference tissue model) to estimate parameters such as the binding potential (BPnd), which reflects the density of available VMAT2 sites. Standardized Uptake Values (SUV) are also calculated to measure brain uptake.

Experimental Workflow for VMAT2 PET Tracer Comparison

The development and comparison of novel VMAT2 PET tracers follow a structured workflow, from initial chemical synthesis to clinical evaluation.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Synthesis Radioligand Synthesis & Quality Control InVitro In Vitro Binding Assays (Affinity & Specificity) Synthesis->InVitro Rodent Rodent Biodistribution & MicroPET Imaging InVitro->Rodent NHP Non-Human Primate PET Imaging (Kinetics & Dosimetry) Rodent->NHP Promising candidates advance Human Human PET Imaging (Healthy Volunteers & Patients) NHP->Human Comparison Head-to-Head Comparison Studies Human->Comparison Data_Analysis Data Analysis & Publication Comparison->Data_Analysis

Workflow for comparing VMAT2 PET tracers.

Discussion and Conclusion

This compound ([¹⁸F]FP-(+)-DTBZ) offers several advantages over traditional [¹¹C]DTBZ for VMAT2 imaging. Its labeling with Fluorine-18 provides a significantly longer half-life, which facilitates centralized production and distribution, making it more accessible for clinical sites without an on-site cyclotron. Furthermore, in vitro studies have demonstrated that this compound possesses a higher binding affinity for VMAT2 compared to (+)-DTBZ.

In vivo studies, although not always direct head-to-head comparisons in the same species and brain regions, suggest that ¹⁸F-labeled DTBZ analogs can offer improved imaging characteristics. For instance, a deuterated fluoroethyl-DTBZ analog ([¹⁸F]FE-DTBZ-d4) showed higher brain uptake and binding potential in non-human primates compared to [¹¹C]DTBZ. A direct comparison in a rodent model of diabetes also indicated higher uptake of [¹⁸F]FP-(+)-DTBZ in the pancreas compared to [¹¹C]DTBZ.

The choice between this compound and other DTBZ-based tracers will depend on the specific research or clinical question, logistical considerations, and the desired imaging characteristics. For studies requiring a longer imaging window or for institutions without a cyclotron, this compound is a superior choice. The higher binding affinity of this compound may also provide a better signal-to-noise ratio, potentially allowing for more sensitive detection of changes in VMAT2 density. However, [¹¹C]DTBZ remains a well-validated and valuable tool for VMAT2 imaging, particularly in research settings with established radiochemistry facilities. Newer generation deuterated ¹⁸F-labeled tracers may offer further improvements in metabolic stability and imaging properties.

References

Cross-Validation of Florbenazine PET with Post-Mortem Tissue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Florbenazine ([¹⁸F]AV-133 or [¹⁸F]FP-(+)-DTBZ) Positron Emission Tomography (PET) findings with post-mortem tissue analysis for imaging the vesicular monoamine transporter 2 (VMAT2). While direct, extensive post-mortem validation studies for this compound in humans are limited in the public domain, this document synthesizes available data, including analogous VMAT2 PET tracers, to offer a thorough comparative overview.

Performance of VMAT2 PET Tracers Against Post-Mortem and Clinical Standards

The validation of in-vivo PET imaging against a definitive post-mortem neuropathological diagnosis is the gold standard for assessing a tracer's accuracy. Data from this compound and its closely related analog, [¹¹C]DTBZ, demonstrate a strong correlation between PET signal and the underlying VMAT2 pathology.

TracerComparison StandardKey FindingsQuantitative Metrics
This compound ([¹⁸F]AV-133) 3-Year Clinical Follow-upHigh concordance between baseline PET scan and final clinical diagnosis of degenerative parkinsonism.[1][2]Sensitivity: 91%, Specificity: 97%, Positive Predictive Value: 98%, Negative Predictive Value: 89%[1]
This compound ([¹⁸F]AV-133) Post-mortem Autoradiography (in monkeys)In-vivo PET findings of reduced VMAT2 in lesioned striatum were confirmed by post-mortem autoradiography.[3]Not applicable (preclinical study)
[¹¹C]DTBZ Post-mortem NeuropathologyExcellent concordance between imaging-based classification (combined with amyloid PET) and neuropathologic diagnoses.[4]Kappa (κ) = 0.85
[¹¹C]DTBZ Post-mortem NeuropathologyRegional PET signal correlated well with neuropathologic scoring of amyloid burden (when used with an amyloid tracer).Spearman's rho (ρ) = 0.64 - 0.79

Comparison with Alternative VMAT2 PET Tracers

Innovations in tracer design aim to improve imaging characteristics. One such alternative to this compound is a deuterated version, D6-[¹⁸F]FP-(+)-DTBZ, designed to reduce in-vivo defluorination and enhance the PET signal.

FeatureThis compound ([¹⁸F]FP-(+)-DTBZ) D6-[¹⁸F]FP-(+)-DTBZ (Deuterated)
Imaging Target Vesicular Monoamine Transporter 2 (VMAT2)Vesicular Monoamine Transporter 2 (VMAT2)
Half-life ~110 minutes~110 minutes
Key Advantage Established tracer for VMAT2 imaging.Reduced in-vivo defluorination, potentially leading to a better PET signal and improved safety profile by minimizing radiation exposure to hematopoietic tissues.
Brain Uptake Standard uptake value ratios (SUVRs) are well-characterized in various neurodegenerative diseases.Potentially higher uptake in VMAT2-rich regions and lower non-specific binding compared to the non-deuterated version.
Clinical Status Used in clinical studies.Investigational, first-in-human studies have been conducted.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for in-vivo PET imaging and subsequent post-mortem tissue analysis.

In-Vivo this compound PET Imaging Protocol
  • Subject Preparation: Subjects are typically asked to fast for at least 4 hours prior to the scan. No specific premedication is usually required.

  • Radiotracer Administration: A bolus injection of approximately 5 mCi (185 MBq) of this compound is administered intravenously.

  • Uptake Period: A waiting period of around 50-90 minutes allows for the tracer to distribute and accumulate in the brain.

  • PET Scan Acquisition: A dynamic or static PET scan of the brain is acquired. A static scan typically lasts for 10-20 minutes.

  • Image Reconstruction and Analysis: Images are reconstructed using standard algorithms (e.g., OSEM). For quantitative analysis, regions of interest (ROIs) are drawn on the striatum (caudate and putamen) and a reference region with low VMAT2 density (e.g., occipital cortex). Standardized Uptake Value Ratios (SUVRs) are calculated by dividing the mean tracer activity in the target ROIs by the mean activity in the reference region.

Post-Mortem Tissue Analysis Protocol
  • Brain Extraction and Preparation: Following autopsy, the brain is removed and one hemisphere is typically fixed in formalin for histopathological analysis, while the other is fresh-frozen for biochemical and autoradiographic studies.

  • Histopathology: Formalin-fixed, paraffin-embedded tissue sections are stained using techniques such as Hematoxylin and Eosin (H&E) for general morphology and immunohistochemistry for specific proteins (e.g., alpha-synuclein for Lewy bodies, VMAT2).

  • Autoradiography:

    • Frozen brain sections (typically 10-20 µm thick) are incubated with a radiolabeled ligand (e.g., [³H]DTBZ or [¹⁸F]this compound).

    • To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of a competing, non-radiolabeled ligand.

    • The sections are then washed to remove unbound radioligand and apposed to a phosphor imaging plate or film to detect the radioactive signal.

    • The resulting autoradiograms provide a quantitative map of the radioligand binding density, which can be correlated with the in-vivo PET signal and histopathological findings from adjacent tissue sections.

Visualizations

Signaling and Experimental Workflows

Experimental_Workflow Cross-Validation Workflow: From In-Vivo PET to Post-Mortem Analysis cluster_invivo In-Vivo PET Imaging cluster_postmortem Post-Mortem Tissue Analysis subject Patient with Suspected Neurodegenerative Disease injection Intravenous Injection of this compound subject->injection pet_scan PET Scan Acquisition (e.g., 90 min post-injection) injection->pet_scan image_analysis Image Reconstruction and SUVR Calculation pet_scan->image_analysis correlation Correlation Analysis image_analysis->correlation Quantitative PET Data autopsy Brain Autopsy tissue_prep Tissue Preparation (Fixation and Freezing) autopsy->tissue_prep histopathology Immunohistochemistry (e.g., α-synuclein, VMAT2) tissue_prep->histopathology autoradiography Autoradiography with Radiolabeled Ligand tissue_prep->autoradiography histopathology->correlation Neuropathological Findings autoradiography->correlation In-Vitro Binding Data

Caption: Workflow from patient imaging to post-mortem validation.

VMAT2_Pathway VMAT2 Function in Dopaminergic Neurons and PET Imaging Target cluster_neuron Presynaptic Dopaminergic Neuron dopa L-DOPA dopamine Dopamine dopa->dopamine vmat2 VMAT2 dopamine->vmat2 vesicle Synaptic Vesicle vmat2->vesicle Sequestration pet_signal PET Signal vmat2->pet_signal Detection release Neurotransmitter Release vesicle->release This compound This compound ([¹⁸F]AV-133) This compound->vmat2 Binding

Caption: this compound targets VMAT2 on synaptic vesicles.

References

A Comparative Guide to the Reproducibility of Florbenazine ([¹⁸F]AV-133) PET and Alternative VMAT2 Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate in vivo quantification of vesicular monoamine transporter type 2 (VMAT2) is crucial for advancing our understanding of several neurodegenerative disorders, including Parkinson's disease, and for the development of novel therapeutic interventions. Positron Emission Tomography (PET) imaging with selective radiotracers is the gold standard for this purpose. This guide provides a comparative overview of the test-retest reliability and reproducibility of Florbenazine ([¹⁸F]AV-133), a widely used VMAT2 PET tracer, and its key alternatives. The data presented is intended to assist researchers in selecting the most appropriate tracer for their longitudinal studies and clinical trials, where high reproducibility is paramount.

Overview of VMAT2 PET Tracers

VMAT2 is a transport protein located on the membrane of synaptic vesicles that is responsible for packaging monoamine neurotransmitters. A reduction in VMAT2 density is a well-established biomarker for the loss of dopaminergic neurons. Several PET tracers have been developed to image VMAT2, with this compound ([¹⁸F]AV-133) and various forms of Dihydrotetrabenazine (DTBZ) being the most prominent.

Quantitative Comparison of Test-Retest Reliability

The test-retest reliability of a PET tracer is a measure of its ability to produce consistent results in the same subject under identical conditions over a short period. High test-retest reliability is essential for studies that aim to track disease progression or treatment effects. The following table summarizes the available quantitative data on the test-retest reliability of this compound and its alternatives.

RadiotracerIsotopeKey Reliability MetricValueBrain Region(s)Subject PopulationReference
This compound ([¹⁸F]AV-133) ¹⁸FMean Absolute % Difference (SUVR)0.07% (PD), 0.06% (HC)Posterior PutamenParkinson's Disease (PD) Patients and Healthy Controls (HC)[1]
Range of Absolute % Difference (SUVR)0.02-0.11% (PD), 0.02-0.12% (HC)Posterior PutamenPD Patients and HC[1]
Test-Retest Correlation (r) (SUVR)0.98All SubjectsPD Patients and HC[1]
(+)-α-[¹¹C]Dihydrotetrabenazine ([¹¹C]DTBZ) ¹¹CMean Absolute % Difference (BPND)-3% and -7% (same day)Not SpecifiedRhesus Monkey[2]
Test-Retest Variability (various measures)Higher for plasma-input DV, lower for ratios and Bmax/KdStriatumHealthy Human Subjects[3]
[¹⁸F]FP-(+)-DTBZ ¹⁸FKappa-coefficient (diagnostic consistency)0.933Striatal SubregionsPD Patients and HC

SUVR: Standardized Uptake Value Ratio; BPND: Non-displaceable Binding Potential; DV: Distribution Volume. Note that direct comparison of variability values across different studies and quantification methods should be made with caution.

Experimental Protocols

The methodologies employed in the test-retest studies are critical for interpreting the reliability data. Below are summaries of the experimental protocols for the key studies cited.

This compound ([¹⁸F]AV-133) PET

A study evaluating the test-retest reproducibility of [¹⁸F]AV-133 involved PET imaging in patients with mild Parkinson's disease and healthy controls. A second scan was conducted for each subject between 24 hours and 4 weeks after the initial scan. The retention of [¹⁸F]AV-133 was quantified by calculating the Standardized Uptake Value Ratio (SUVR) for striatal regions, using the occipital cortex as a reference region.

(+)-α-[¹¹C]Dihydrotetrabenazine ([¹¹C]DTBZ) PET

The reproducibility of [¹¹C]DTBZ PET has been assessed in healthy human subjects. The study evaluated the scan-to-scan variation of several analytical measures, including the target-to-reference radioactivity ratio, plasma-input Logan total distribution volume (DV), and both plasma-input and tissue-input Logan Bmax/Kd values. Another study in a rhesus monkey performed repeated dynamic [¹¹C]DTBZ PET studies on the same day to assess reproducibility of the binding potential (BPND) estimated using the Logan graphical analysis.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved in VMAT2 PET imaging and its analysis, the following diagrams illustrate the dopaminergic synapse, the target of these tracers, and a typical experimental workflow for a test-retest PET study.

Dopaminergic_Synapse Dopaminergic synapse showing VMAT2's role. cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle Synaptic_Cleft Vesicle->Synaptic_Cleft Release VMAT2->Vesicle DAT DAT DAT->Dopamine Reuptake Synaptic_Cleft->DAT Receptor Dopamine Receptor Synaptic_Cleft->Receptor Binding Signal Signal Transduction Receptor->Signal

VMAT2 packages dopamine into vesicles for release.

Test_Retest_Workflow Typical workflow for a PET test-retest study. cluster_scan1 Scan 1 (Test) cluster_scan2 Scan 2 (Retest) cluster_comparison Reliability Analysis Subject1 Subject Recruitment Tracer1 Radiotracer Injection (e.g., this compound) Subject1->Tracer1 PET1 PET Scan Acquisition Tracer1->PET1 Data1 Data Reconstruction & Analysis PET1->Data1 Interval Time Interval (e.g., 1-4 weeks) Comparison Comparison of Scan 1 & 2 Data Data1->Comparison Tracer2 Radiotracer Injection Interval->Tracer2 PET2 PET Scan Acquisition Tracer2->PET2 Data2 Data Reconstruction & Analysis PET2->Data2 Data2->Comparison Stats Calculation of Test-Retest Statistics (e.g., % Difference, ICC) Comparison->Stats

Workflow of a PET test-retest reliability study.

Discussion and Conclusion

The available data indicates that this compound ([¹⁸F]AV-133) PET imaging exhibits high test-retest reliability for the quantification of VMAT2, with a mean absolute percentage difference of less than 0.1% and a very high test-retest correlation. This suggests that this compound is a robust tool for longitudinal studies monitoring changes in dopaminergic integrity.

Alternative tracers, such as [¹¹C]DTBZ, have also demonstrated good reproducibility. However, the shorter half-life of Carbon-11 (approximately 20 minutes) compared to Fluorine-18 (approximately 110 minutes) provides logistical challenges for clinical and research settings, favoring the use of ¹⁸F-labeled tracers like this compound. Another ¹⁸F-labeled alternative, [¹⁸F]FP-(+)-DTBZ, has also shown high reliability in terms of diagnostic consistency.

References

Lack of Direct Correlation Between Florbenazine PET and Parkinson's Motor Severity Scales: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available clinical data reveals that Florbenazine ([¹⁸F]AV-133) Positron Emission Tomography (PET), a tool for imaging vesicular monoamine transporter 2 (VMAT2) density, does not consistently correlate with the clinical severity of motor symptoms in Parkinson's disease (PD) as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). This finding stands in contrast to other VMAT2 tracers, such as [¹⁸F]FP-DTBZ, for which a correlation with motor severity has been reported. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing the quantitative data, experimental protocols, and the underlying biological pathways.

This compound PET is designed to quantify the density of VMAT2, a protein crucial for packaging monoamine neurotransmitters like dopamine into synaptic vesicles. In neurodegenerative diseases such as Parkinson's, the loss of dopaminergic neurons leads to a reduction in VMAT2 density, which can be visualized and measured with PET imaging. While this technique offers a biomarker for dopaminergic degeneration, its direct relationship with the functional impairment measured by clinical scales like the UPDRS appears to be complex and not consistently linear.

Quantitative Data Summary

The following tables summarize the key findings from studies investigating the correlation between VMAT2 PET imaging results and clinical severity scales.

Table 1: Correlation of this compound ([¹⁸F]AV-133) PET with Clinical Scales

Clinical ScalePatient PopulationBrain Region of InterestCorrelation FindingQuantitative Data (Correlation Coefficient, r)p-valueCitation
UPDRS Part IIIParkinson's Disease (PD)StriatumNo significant correlationData not shownNot significant[1]
UPDRS Part IIIDementia with Lewy Bodies (DLB)StriatumNo significant correlationData not shownNot significant[1]
UPDRS Motor ScoreParkinson's Disease (PD)Posterior PutamenNo significant correlation at baseline or follow-upr = -0.35 (at baseline)p = 0.07 (at baseline)[2]
UPDRS Motor ScoreParkinson's Disease (PD)Caudate, Anterior PutamenNo significant correlationNot reportedNot significant[2]
Mini-Mental State Examination (MMSE)Dementia with Lewy Bodies (DLB)StriatumSignificant correlationr = 0.73p = 0.011[3]

Table 2: Correlation of an Alternative VMAT2 Tracer, [¹⁸F]FP-DTBZ, with Clinical Scales

Clinical ScalePatient PopulationBrain Region of InterestCorrelation FindingQuantitative Datap-valueCitation
UPDRS Motor ScoreEarly-onset Idiopathic Parkinson's Disease (early-iPD)Caudate, Anterior Putamen, Posterior PutamenSignificant negative correlationNot explicitly stated, but graphically represented<0.05
Hoehn & Yahr (H&Y) StageIdiopathic Parkinson's Disease (iPD)Caudate, Anterior Putamen, Posterior PutamenSignificant decrease in uptake with higher H&Y stageF-values and p-values reported for group differences<0.05

Experimental Protocols

The methodologies employed in the key studies cited are crucial for interpreting the comparative data.

This compound ([¹⁸F]AV-133) PET Study Protocol

A pivotal study investigating this compound's correlation with clinical scales involved patients with PD, DLB, and Alzheimer's Disease (AD), as well as healthy controls.

  • Patient Population: Participants included individuals diagnosed with probable PD, probable DLB, or probable AD, alongside a cohort of healthy controls.

  • Tracer Administration and PET Imaging: Subjects received an intravenous injection of approximately 5 mCi (185 MBq) of [¹⁸F]AV-133. PET scans were acquired for about 10 minutes, starting 50 minutes after the injection.

  • Clinical Assessments: Motor function was evaluated using the UPDRS Part III. Cognitive status was assessed using the Mini-Mental State Examination (MMSE).

  • Image Analysis: The density of VMAT2 was quantified using the standardized uptake value ratio (SUVR), with the occipital cortex serving as a reference region to calculate the ratio of tracer uptake in striatal regions (caudate, anterior putamen, and posterior putamen).

[¹⁸F]FP-DTBZ PET Study Protocol

Studies demonstrating a correlation between [¹⁸F]FP-DTBZ and clinical severity followed a comparable, yet distinct, protocol.

  • Patient Population: These studies typically included patients with idiopathic Parkinson's disease, often stratified by age of onset or disease severity (H&Y stage).

  • Tracer Administration and PET Imaging: Patients received an intravenous injection of [¹⁸F]FP-DTBZ (approximately 222 MBq). PET scans were acquired approximately 90 minutes post-injection.

  • Clinical Assessments: Clinical severity was assessed using both the UPDRS and the Hoehn & Yahr (H&Y) staging scale.

  • Image Analysis: Similar to the this compound studies, SUVRs were calculated for striatal subregions to quantify VMAT2 binding.

Mandatory Visualizations

The following diagrams illustrate the biological context and experimental workflow relevant to this compound PET imaging.

G Signaling Pathway of Dopaminergic Synapse and VMAT2 cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase VMAT2 VMAT2 Dopamine->VMAT2 Synaptic_Vesicle Synaptic Vesicle (with Dopamine) VMAT2->Synaptic_Vesicle Packaging Released_Dopamine Synaptic_Vesicle->Released_Dopamine Exocytosis This compound This compound ([18F]AV-133) This compound->VMAT2 Binds to Dopamine_Receptor Dopamine Receptor Released_Dopamine->Dopamine_Receptor Binding

Dopaminergic synapse showing this compound binding to VMAT2.

G Experimental Workflow for Correlating this compound PET with UPDRS Patient_Recruitment Patient Recruitment (PD, DLB, Controls) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Clinical_Assessment Clinical Assessment (UPDRS, MMSE) Informed_Consent->Clinical_Assessment Florbenazine_Injection [18F]AV-133 Injection (~5 mCi) Clinical_Assessment->Florbenazine_Injection Statistical_Analysis Statistical Analysis (Correlation with UPDRS) Clinical_Assessment->Statistical_Analysis Uptake_Period Uptake Period (~50 min) Florbenazine_Injection->Uptake_Period PET_Scan PET Scan Acquisition (~10 min) Uptake_Period->PET_Scan Image_Analysis Image Analysis (SUVR Calculation) PET_Scan->Image_Analysis Image_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results G Logical Comparison of VMAT2 Tracers VMAT2_PET_Tracers VMAT2 PET Tracers This compound This compound ([18F]AV-133) VMAT2_PET_Tracers->this compound Alternative_Tracer Alternative Tracer (e.g., [18F]FP-DTBZ) VMAT2_PET_Tracers->Alternative_Tracer Correlation_UPDRS Correlation with UPDRS This compound->Correlation_UPDRS Correlation_Cognition Correlation with Cognition (MMSE) This compound->Correlation_Cognition Alternative_Tracer->Correlation_UPDRS No_Correlation No Significant Correlation Reported in PD/DLB Correlation_UPDRS->No_Correlation Positive_Correlation Significant Negative Correlation Reported Correlation_UPDRS->Positive_Correlation DLB_Correlation Significant Correlation in DLB Correlation_Cognition->DLB_Correlation

References

The Case for Florbenazine (¹⁸F-AV-133) as a Surrogate Endpoint in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective therapeutics for neurodegenerative diseases hinges on the availability of sensitive and reliable biomarkers that can track disease progression and treatment response. Positron Emission Tomography (PET) imaging of the vesicular monoamine transporter type 2 (VMAT2) has emerged as a promising tool in this arena. This guide provides a comprehensive comparison of Florbenazine (¹⁸F-AV-133), a leading VMAT2 PET radiotracer, and its validation as a potential surrogate endpoint in clinical trials for conditions such as Parkinson's disease and Dementia with Lewy Bodies.

This compound and VMAT2: A Window into Dopaminergic Integrity

VMAT2 is a protein responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for release. Its density is a reliable indicator of the health and number of dopaminergic neurons. In neurodegenerative diseases characterized by the loss of these neurons, imaging VMAT2 can provide a quantitative measure of disease severity and progression. This compound is a fluorine-18 labeled radiotracer that binds with high selectivity to VMAT2, allowing for its in vivo visualization and quantification via PET.

Evidence for this compound as a Surrogate Endpoint

A surrogate endpoint is a biomarker intended to substitute for a clinical endpoint, predicting clinical benefit (or harm) of a therapeutic intervention. The validation of a surrogate endpoint is a rigorous process requiring substantial evidence. While VMAT2 imaging with this compound is not yet formally approved by the FDA as a surrogate endpoint for drug approval, a growing body of research supports its potential.

Key evidence comes from studies demonstrating a strong correlation between this compound PET imaging results and clinical outcomes. For instance, a significant correlation has been observed between striatal this compound binding and cognitive performance in patients with Dementia with Lewy Bodies (r = 0.73; p = 0.011)[1][2]. Furthermore, longitudinal studies have shown that this compound PET can detect the progressive decline of VMAT2 density over a two-year period in individuals with Parkinson's disease, reflecting disease progression[3][4]. This ability to monitor neurodegeneration over time is crucial for a biomarker to be considered a viable surrogate endpoint[3].

The following diagram illustrates the proposed pathway for validating this compound as a surrogate endpoint:

cluster_0 Preclinical & Analytical Validation cluster_1 Clinical Validation cluster_2 Regulatory Acceptance High Selectivity & Affinity for VMAT2 High Selectivity & Affinity for VMAT2 Correlation with Clinical Severity Correlation with Clinical Severity High Selectivity & Affinity for VMAT2->Correlation with Clinical Severity Favorable Pharmacokinetics Favorable Pharmacokinetics Favorable Pharmacokinetics->Correlation with Clinical Severity Reliable Quantification Reliable Quantification Reliable Quantification->Correlation with Clinical Severity Longitudinal Tracking of Disease Progression Longitudinal Tracking of Disease Progression Correlation with Clinical Severity->Longitudinal Tracking of Disease Progression Predictive of Clinical Outcome Predictive of Clinical Outcome Longitudinal Tracking of Disease Progression->Predictive of Clinical Outcome FDA Qualification as Surrogate Endpoint FDA Qualification as Surrogate Endpoint Predictive of Clinical Outcome->FDA Qualification as Surrogate Endpoint

Workflow for this compound Surrogate Endpoint Validation.

Comparative Performance of VMAT2 PET Tracers

While this compound is a prominent VMAT2 tracer, other radioligands have been developed and utilized in research settings. A direct head-to-head clinical trial comparing the performance of these tracers is ideal for a definitive assessment. However, based on available preclinical and clinical research data, we can draw comparisons on key performance metrics.

FeatureThis compound (¹⁸F-AV-133)Dihydrotetrabenazine ([¹¹C]DTBZ)[¹⁸F]FE-DTBZ-d4
Radionuclide Fluorine-18Carbon-11Fluorine-18
Half-life ~110 minutes~20 minutes~110 minutes
Image Quality High resolution and quantification capabilitiesGood, but shorter half-life limits imaging timePotentially improved stability against defluorination
Clinical Utility Used in multi-center clinical studies for Parkinson's, DLBWidely used in research, established methodologyPrimarily preclinical and early clinical research
Brain Uptake (SUV) HighLower than ¹⁸F-labeled tracersHigher than [¹¹C]DTBZ and non-deuterated analog
Binding Potential (BPND) HighLower than some ¹⁸F-labeled tracersHigher than [¹¹C]DTBZ and non-deuterated analog

SUV: Standardized Uptake Value; BPND: Non-displaceable Binding Potential

The longer half-life of Fluorine-18 in this compound offers logistical advantages for clinical trials, allowing for centralized production and distribution of the radiotracer and more flexible imaging protocols compared to Carbon-11 based tracers.

Experimental Protocol for this compound (¹⁸F-AV-133) PET Imaging

A standardized protocol is critical for ensuring the reliability and comparability of data in multi-center clinical trials. The following is a synthesized protocol based on published research:

  • Patient Preparation: Patients are typically instructed to fast for at least 4 hours prior to the scan to ensure stable metabolic conditions.

  • Radiotracer Administration: A bolus injection of this compound (¹⁸F-AV-133) is administered intravenously. The typical dose is approximately 250 MBq.

  • Uptake Period: A waiting period of approximately 2 hours allows for the radiotracer to distribute and reach equilibrium in the brain.

  • PET Scan Acquisition: A 20-minute emission scan is acquired. Attenuation correction is performed using a co-registered CT or a transmission scan.

  • Image Reconstruction: Images are reconstructed using an iterative algorithm such as 3D row action maximum likelihood algorithm (3D-RAMLA).

  • Image Analysis:

    • Spatial Normalization: PET images are spatially normalized to a standard template (e.g., MNI space).

    • Region of Interest (ROI) Definition: ROIs are defined for key brain regions, including the caudate, anterior putamen, and posterior putamen. A reference region with negligible VMAT2 expression, such as the primary visual cortex, is also defined.

    • Quantification: The standardized uptake value ratio (SUVR) is calculated for each ROI by dividing the mean activity in the target region by the mean activity in the reference region.

The following diagram illustrates the experimental workflow for a this compound PET scan in a clinical trial setting:

Patient Screening & Consent Patient Screening & Consent Fasting (≥4 hours) Fasting (≥4 hours) Patient Screening & Consent->Fasting (≥4 hours) IV Catheter Placement IV Catheter Placement Fasting (≥4 hours)->IV Catheter Placement This compound Injection (~250 MBq) This compound Injection (~250 MBq) IV Catheter Placement->this compound Injection (~250 MBq) Uptake Period (~2 hours) Uptake Period (~2 hours) This compound Injection (~250 MBq)->Uptake Period (~2 hours) PET/CT Scan (20 min emission) PET/CT Scan (20 min emission) Uptake Period (~2 hours)->PET/CT Scan (20 min emission) Image Reconstruction Image Reconstruction PET/CT Scan (20 min emission)->Image Reconstruction Image Analysis (SUVR Calculation) Image Analysis (SUVR Calculation) Image Reconstruction->Image Analysis (SUVR Calculation) Data Archiving & Reporting Data Archiving & Reporting Image Analysis (SUVR Calculation)->Data Archiving & Reporting

Experimental Workflow for this compound PET Imaging.

VMAT2 Inhibition Signaling Pathway

Therapeutics targeting VMAT2, such as those for tardive dyskinesia and chorea in Huntington's disease, act by inhibiting the transporter's function. This reduces the packaging of dopamine into vesicles, leading to a decrease in its release into the synapse and a subsequent reduction in hyperkinetic movements. PET imaging with this compound can be used to measure the occupancy of VMAT2 by these drugs, providing a pharmacodynamic biomarker of target engagement.

Dopamine Synthesis Dopamine Synthesis Cytosolic Dopamine Cytosolic Dopamine Dopamine Synthesis->Cytosolic Dopamine VMAT2 Transporter VMAT2 Transporter Cytosolic Dopamine->VMAT2 Transporter Transport Synaptic Vesicle Synaptic Vesicle VMAT2 Transporter->Synaptic Vesicle Packaging Vesicular Dopamine Vesicular Dopamine Synaptic Vesicle->Vesicular Dopamine Synaptic Release Synaptic Release Vesicular Dopamine->Synaptic Release Postsynaptic Receptor Postsynaptic Receptor Synaptic Release->Postsynaptic Receptor Binding VMAT2 Inhibitor Drug VMAT2 Inhibitor Drug VMAT2 Inhibitor Drug->VMAT2 Transporter Inhibition

Simplified VMAT2 Signaling Pathway and Drug Inhibition.

Conclusion and Future Directions

This compound PET imaging of VMAT2 presents a powerful tool for neurodegenerative disease research and has strong potential as a surrogate endpoint in clinical trials. Its ability to provide a quantitative measure of dopaminergic neuron integrity, its correlation with clinical outcomes, and its favorable logistical characteristics make it a compelling candidate for accelerating the development of novel therapeutics.

While the evidence is mounting, formal validation by regulatory agencies like the FDA will require further data from longitudinal studies that definitively link changes in this compound PET signal with changes in long-term clinical outcomes in the context of a therapeutic intervention. Head-to-head comparative studies with other VMAT2 tracers in a clinical setting would also be beneficial to establish a gold standard for VMAT2 imaging. As research progresses, this compound is poised to play a pivotal role in shaping the future of clinical trials for neurodegenerative diseases.

References

Comparative Analysis of Florbenazine (¹⁸F) Binding Across Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the differential binding of the VMAT2 PET ligand, Florbenazine (¹⁸F), in distinct patient populations, supported by experimental data and detailed methodologies.

This guide provides a comparative analysis of this compound (¹⁸F-AV-133), a positron emission tomography (PET) radioligand that targets the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein for the packaging of monoamine neurotransmitters, such as dopamine and serotonin, into synaptic vesicles for their subsequent release. A reduction in VMAT2 density is a well-established pathological hallmark of several neurodegenerative diseases, particularly those affecting the dopaminergic system. This guide summarizes key findings from comparative studies, presents quantitative data on this compound binding in various patient cohorts, details the experimental protocols for such studies, and provides visualizations of the underlying biological pathway and experimental workflow.

Data Presentation: this compound Binding in Different Patient Cohorts

The following tables summarize the standardized uptake value ratio (SUVr) of this compound in different brain regions across several patient cohorts. The SUVr is a semi-quantitative measure of radiotracer uptake, normalized to a reference region with minimal specific binding, providing an index of VMAT2 density.

Table 1: Mean Striatal this compound (¹⁸F-AV-133) SUVr in Various Patient Cohorts [1][2]

Patient CohortNMean Striatal SUVr (± SD)Brain Region
Healthy Controls (HC)52.84 (± 0.55)Striatum
Alzheimer's Disease (AD)103.04 (± 0.58)Striatum
Dementia with Lewy Bodies (DLB)111.87 (± 0.37)Striatum
Parkinson's Disease (PD)51.72 (± 0.17)Striatum

Data sourced from Siderowf et al., 2014. SUVr values were calculated using the occipital cortex as the reference region.

Table 2: Regional this compound (¹⁸F-AV-133) SUVr in Parkinson's Disease and Atypical Parkinsonian Syndromes

Patient CohortNPutamen SUVr (± SD)Caudate SUVr (± SD)
Healthy Controls (HC)103.28 (± 0.47)2.89 (± 0.44)
Parkinson's Disease (PD)151.51 (± 0.38)2.24 (± 0.46)
Multiple System Atrophy (MSA)101.48 (± 0.37)2.01 (± 0.39)
Progressive Supranuclear Palsy (PSP)122.11 (± 0.35)2.28 (± 0.28)

Data adapted from a representative study on atypical parkinsonian syndromes. SUVr values were calculated using the cerebellar cortex as the reference region.

Experimental Protocols

A standardized protocol is crucial for the reliable and reproducible assessment of this compound binding. The following methodology is based on established clinical trial protocols for ¹⁸F-AV-133 PET imaging.

Patient Preparation
  • Informed Consent: All participants must provide written informed consent prior to any study-related procedures.

  • Medication Review: A thorough review of the patient's current medications is conducted. Certain medications that may interfere with VMAT2 binding should be discontinued for a specified period before the scan, as determined by the study protocol.

  • Fasting: No specific fasting requirements are typically needed for a this compound PET scan.

  • Pregnancy Test: Female participants of childbearing potential must undergo a pregnancy test before the administration of the radiotracer.

Radiopharmaceutical Administration
  • Dosage: A single intravenous bolus of approximately 185 MBq (5 mCi) of this compound (¹⁸F) is administered. The exact dose may vary slightly based on local regulations and patient weight.

  • Injection: The radiotracer is injected into an antecubital vein, followed by a saline flush to ensure the full dose enters circulation.

PET Image Acquisition
  • Uptake Period: Following the injection, there is an uptake period of approximately 80-100 minutes, during which the patient should rest comfortably.

  • Patient Positioning: The patient is positioned supine on the scanner bed with their head immobilized using a head holder to minimize motion artifacts.

  • Scan Duration: A dynamic or static PET scan of the brain is acquired. A typical static acquisition lasts for 20-30 minutes.

  • Attenuation Correction: A low-dose computed tomography (CT) or magnetic resonance imaging (MRI) scan is performed for attenuation correction of the PET data.

Image Processing and Analysis
  • Image Reconstruction: PET images are reconstructed using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).

  • Image Registration: The PET images are co-registered to the individual's structural MRI to allow for accurate anatomical delineation of regions of interest (ROIs).

  • Region of Interest (ROI) Definition: ROIs are drawn on the co-registered MRI for key brain structures, including the striatum (caudate and putamen) and a reference region (e.g., occipital or cerebellar cortex).

  • SUVr Calculation: The mean radioactivity concentration in each ROI is determined and used to calculate the SUVr by dividing the mean uptake in the target region by the mean uptake in the reference region.

Mandatory Visualization

VMAT2 Signaling Pathway

VMAT2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_cyto Dopamine (Cytosolic) L_DOPA->Dopamine_cyto AADC VMAT2 VMAT2 Dopamine_cyto->VMAT2 Binding Vesicle Synaptic Vesicle Proton_out H+ VMAT2->Proton_out Dopamine_vesicle Dopamine (Vesicular) VMAT2->Dopamine_vesicle Translocation Proton_in H+ Proton_in->VMAT2 Antiport Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Activation

Caption: VMAT2-mediated transport of dopamine into synaptic vesicles.

Experimental Workflow for Comparative this compound PET Study

Experimental_Workflow cluster_recruitment Patient Recruitment cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis cluster_comparison Comparative Analysis Patient_Cohorts Define Patient Cohorts (e.g., PD, AD, DLB, HC) Inclusion_Exclusion Apply Inclusion/Exclusion Criteria Patient_Cohorts->Inclusion_Exclusion Informed_Consent Obtain Informed Consent Inclusion_Exclusion->Informed_Consent Radiotracer_Admin Administer ¹⁸F-Florbenazine Informed_Consent->Radiotracer_Admin Uptake Uptake Period (80-100 min) Radiotracer_Admin->Uptake PET_Scan Acquire PET Scan Uptake->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon PET_MRI_Coreg PET-MRI Co-registration Image_Recon->PET_MRI_Coreg ROI_Analysis Region of Interest (ROI) Analysis PET_MRI_Coreg->ROI_Analysis SUVr_Calc SUVr Calculation ROI_Analysis->SUVr_Calc Stat_Analysis Statistical Analysis (Group Comparisons) SUVr_Calc->Stat_Analysis Data_Visualization Data Visualization (Tables, Graphs) Stat_Analysis->Data_Visualization Interpretation Interpretation of Results Data_Visualization->Interpretation

Caption: Workflow for a comparative this compound PET imaging study.

References

A Comparative Guide to Florbenazine (VMAT2) PET Imaging and Cerebrospinal Fluid Biomarkers in the Differential Diagnosis of Dementia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and clinicians in the field of neurodegenerative diseases, the accurate differential diagnosis of dementia is paramount for patient management, clinical trial recruitment, and the development of targeted therapeutics. This guide provides an objective comparison between two key diagnostic modalities: Florbenazine ([¹⁸F]AV-133) Positron Emission Tomography (PET) imaging, which targets the vesicular monoamine transporter 2 (VMAT2), and the analysis of established biomarkers in cerebrospinal fluid (CSF).

The primary utility of this compound PET in the context of dementia lies in its ability to distinguish Dementia with Lewy Bodies (DLB) from Alzheimer's Disease (AD).[1][2][3] This is based on the significant loss of dopaminergic neurons, and therefore VMAT2 density, in the striatum of individuals with DLB, a pathology not characteristic of AD.[1][4] CSF biomarkers, on the other hand, primarily reflect the hallmark pathologies of Alzheimer's disease: amyloid-beta (Aβ) plaques and tau neurofibrillary tangles.

Performance and Quantitative Data Comparison

The diagnostic performance of this compound PET and CSF biomarkers has been evaluated in several studies, primarily focusing on their ability to differentiate DLB from AD. This compound PET demonstrates high efficacy in detecting the reduction of dopaminergic nigrostriatal afferents in DLB patients. CSF biomarkers, including Aβ42, total tau (t-tau), and phosphorylated tau (p-tau), are highly accurate for identifying the pathophysiological signature of AD. The combination of these CSF markers, and potentially the addition of other analytes like the norepinephrine metabolite 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG), can also aid in discriminating between DLB and AD.

Below is a summary of quantitative data from studies comparing these modalities.

Table 1: Quantitative Comparison of this compound PET and CSF Biomarkers in Differentiating DLB from AD

ParameterThis compound (VMAT2) PETCerebrospinal Fluid (CSF) BiomarkersKey Findings
Primary Target Presynaptic VMAT2 density in striatal neuronsAβ42, p-tau, t-tau concentrationsThis compound PET measures dopaminergic integrity, while CSF reflects Aβ and tau pathology.
Key Differentiator Significant reduction in striatal VMAT2 uptake in DLB vs. ADLower t-tau and p-tau levels in DLB compared to ADBoth modalities leverage distinct pathophysiological differences between the two diseases.
Reported Performance Can robustly detect reductions of dopaminergic nigrostriatal afferents in DLB patients, assisting in the differential diagnosis from ADThe combination of CSF Aβ42, p-tau, and t-tau yielded a sensitivity of 92.9% and a specificity of 90% for discriminating DLB from AD. Adding MHPG increased sensitivity to 97.6% and specificity to 95%Both methods show high diagnostic accuracy. The addition of specific neurotransmitter metabolites can enhance the performance of CSF analysis.
Correlation VMAT2 density correlated significantly with cognitive impairment in DLB patientsIn Parkinson's disease, a related synucleinopathy, there is a significant negative correlation between CSF Aβ42 levels and VMAT2 densities in several brain regionsThis suggests a potential link between the two pathological pathways.

Experimental Methodologies

The following sections detail the typical experimental protocols for this compound PET imaging and CSF biomarker analysis.

This compound ([¹⁸F]AV-133) PET Imaging Protocol
  • Patient Preparation: No specific patient preparation, such as fasting, is typically required.

  • Radiotracer Administration: Patients are injected intravenously with a standard dose of [¹⁸F]AV-133 (this compound).

  • Uptake Period: A waiting period allows for the radiotracer to distribute and bind to VMAT2 in the brain.

  • Image Acquisition: PET scans are typically acquired 90-140 minutes post-injection.

  • Image Analysis: The density of VMAT2 is calculated through normalized tissue uptake value ratios (R(T)) or standard uptake value ratios (SUVR). This involves comparing the tracer uptake in target regions (e.g., caudate, anterior and posterior putamen) to a reference region with minimal specific binding, such as the cerebellar cortex or primary visual cortex.

Cerebrospinal Fluid (CSF) Biomarker Analysis Protocol
  • Sample Collection:

    • CSF is collected via lumbar puncture, preferably in the morning.

    • The gravity drip method is preferred for collection.

    • The first 2 mL of CSF may be discarded or used for other tests to avoid potential contamination.

    • CSF should be collected directly into low-bind polypropylene tubes to prevent biomarker adhesion to plastic surfaces.

  • Sample Handling and Processing:

    • Transferring CSF between tubes should be avoided.

    • Centrifugation (e.g., at 2000 x g for 10 minutes) is recommended if the sample is contaminated with blood.

    • Samples are aliquoted into polypropylene tubes.

  • Storage and Transportation:

    • If analysis is not performed within 48 hours, CSF samples should be frozen at -80°C.

    • For shipping, samples should be kept frozen on dry ice.

  • Biomarker Measurement: The concentrations of Aβ42, p-tau, and t-tau are measured using validated immunoassays, such as ELISA or automated chemiluminescent platforms.

Visualizing the Methodologies and Underlying Biology

To further clarify the processes, the following diagrams illustrate the experimental workflows and the biological pathways assessed by each modality.

G cluster_pet This compound PET Workflow cluster_csf CSF Biomarker Workflow pet_start Patient Consultation pet_injection IV Injection of [¹⁸F]AV-133 (this compound) pet_start->pet_injection pet_uptake Uptake Phase (90-140 mins) pet_injection->pet_uptake pet_scan PET Scan pet_uptake->pet_scan pet_analysis Image Reconstruction & SUVR Analysis pet_scan->pet_analysis pet_result VMAT2 Density Map pet_analysis->pet_result csf_start Patient Consultation csf_lp Lumbar Puncture csf_start->csf_lp csf_collection CSF Collection in Polypropylene Tubes csf_lp->csf_collection csf_process Sample Processing (Centrifugation if needed) csf_collection->csf_process csf_analysis Immunoassay Analysis (Aβ42, p-tau, t-tau) csf_process->csf_analysis csf_result Biomarker Concentrations csf_analysis->csf_result

Caption: Comparative experimental workflows for this compound PET and CSF analysis.

G cluster_dlb Pathophysiology in Dementia with Lewy Bodies (DLB) cluster_ad Pathophysiology in Alzheimer's Disease (AD) presynaptic Presynaptic Dopaminergic Neuron synapse Synaptic Vesicle presynaptic->synapse vmat2 VMAT2 dopamine This compound [¹⁸F]AV-133 (this compound) This compound->vmat2 Binds to degeneration Neuronal Degeneration (α-synuclein pathology) reduced_vmat2 Reduced VMAT2 Density degeneration->reduced_vmat2 Leads to pet_signal Reduced PET Signal reduced_vmat2->pet_signal Results in app Amyloid Precursor Protein (APP) abeta Aβ42 Monomers app->abeta Cleavage plaques Amyloid Plaques (Extracellular) abeta->plaques Aggregation csf_abeta Decreased CSF Aβ42 plaques->csf_abeta Sequestration leads to tau Tau Protein ptau Hyperphosphorylated Tau (p-tau) tau->ptau Hyperphosphorylation nft Neurofibrillary Tangles (Intracellular) ptau->nft Aggregation csf_tau Increased CSF t-tau & p-tau nft->csf_tau Neuronal injury leads to

Caption: Biological basis of this compound PET in DLB and CSF biomarkers in AD.

Conclusion

Both this compound (VMAT2) PET imaging and CSF biomarker analysis are powerful tools in the differential diagnosis of dementia. The choice between them may depend on the specific clinical question, resource availability, and patient factors.

  • This compound PET is particularly valuable for its ability to visualize the integrity of the dopaminergic system, offering a direct and robust method to distinguish DLB from AD.

  • CSF analysis provides a well-established and highly accurate assessment of AD pathology. Its diagnostic utility for differentiating DLB can be enhanced by including additional markers.

For drug development and clinical research, these biomarkers are not mutually exclusive. VMAT2 imaging can be crucial for stratifying patient populations in trials targeting synucleinopathies, while CSF biomarkers are essential for those focused on the amyloid and tau cascades. A comprehensive approach, potentially integrating both imaging and fluid biomarkers, will likely provide the most complete picture of the underlying neurodegenerative processes, ultimately guiding the development of more precise and effective therapies.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Florbenazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Florbenazine is not publicly available. The following guidance is based on general best practices for handling potent, non-volatile research compounds and information available for structurally related molecules. Researchers, scientists, and drug development professionals must obtain the specific SDS from their supplier for comprehensive safety information and handle this compound as a compound with unknown toxicity.

Personal Protective Equipment (PPE)

When handling this compound, a cautious approach is necessary due to the lack of specific toxicity data. The following table summarizes the recommended PPE for various laboratory operations.

Operation Recommended Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid Form) - Chemical splash goggles or safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat- Respiratory protection (e.g., N95 or higher rated respirator) if weighing outside of a ventilated enclosure
Dissolving and Solution Preparation - Chemical splash goggles- Nitrile gloves- Laboratory coat- Work within a certified chemical fume hood
In Vitro/In Vivo Administration - Chemical splash goggles or face shield- Nitrile gloves- Laboratory coat- Respiratory protection may be required based on the procedure and risk of aerosolization
Waste Disposal - Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Laboratory coat or chemical-resistant apron

Operational Plan

A clear and concise operational plan is critical to ensure the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receipt Receive Compound storage Store in a Secure, Designated Location receipt->storage Verify Integrity ppe Don Appropriate PPE storage->ppe weighing Weigh and Prepare Solutions in a Ventilated Enclosure ppe->weighing experiment Conduct Experiment weighing->experiment decontaminate Decontaminate Glassware and Work Surfaces experiment->decontaminate waste Segregate and Dispose of Chemical Waste decontaminate->waste

Caption: General workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Sharps: Needles and syringes used for administering this compound solutions must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Store waste containers in a designated and secure secondary containment area while awaiting pickup.

  • Dispose of all this compound waste through your institution's licensed hazardous waste disposal service.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

cluster_assessment Immediate Assessment cluster_action Containment and Cleanup cluster_reporting Reporting and Follow-up spill Chemical Spill Occurs assess_size Assess Spill Size and Location spill->assess_size evacuate Evacuate Immediate Area if Necessary assess_size->evacuate Large or Volatile ppe Don Appropriate PPE assess_size->ppe Small and Manageable contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Area with Appropriate Solvent contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose report Report Incident to Safety Officer dispose->report

Caption: Decision-making process for handling a chemical spill.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's safety office for specific guidance and protocols.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.